molecular formula C14H15BN2O4 B1275816 1-Boc-5-cyano-1H-indole-2-boronic acid CAS No. 475102-15-9

1-Boc-5-cyano-1H-indole-2-boronic acid

Cat. No.: B1275816
CAS No.: 475102-15-9
M. Wt: 286.09 g/mol
InChI Key: AJWYBPNMPKTRDV-UHFFFAOYSA-N
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Description

1-BOC-5-Cyanoindole-2-boronic acid>

Properties

IUPAC Name

[5-cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BN2O4/c1-14(2,3)21-13(18)17-11-5-4-9(8-16)6-10(11)7-12(17)15(19)20/h4-7,19-20H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJWYBPNMPKTRDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)C#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60401110
Record name [1-(tert-Butoxycarbonyl)-5-cyano-1H-indol-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475102-15-9
Record name 1-(1,1-Dimethylethyl) 2-borono-5-cyano-1H-indole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=475102-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1-(tert-Butoxycarbonyl)-5-cyano-1H-indol-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: 1-Boc-5-cyano-1H-indole-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-5-cyano-1H-indole-2-boronic acid is a versatile synthetic intermediate of significant interest in medicinal chemistry and organic synthesis. Its unique trifunctional structure, featuring a protected indole nitrogen, a cyano group at the 5-position, and a boronic acid at the 2-position, makes it a valuable building block for the construction of complex heterocyclic scaffolds. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

Chemical and Physical Properties

This compound is typically a brown or tan powder.[1] Key identifying and physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₄H₁₅BN₂O₄[1]
Molecular Weight 286.09 g/mol [1]
CAS Number 475102-15-9[1]
Appearance Brown or tan powder[1]
Purity ≥ 95% (HPLC)[1]
Solubility Soluble in organic solvents such as dimethyl sulfoxide and dichloromethane.[2]
Storage Conditions Store at 0-8°C.[1]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved from the corresponding 1-Boc-5-cyanoindole. A general synthetic approach involves the deprotonation of the C2 position of the indole ring followed by quenching with a borate ester.

Synthesis of this compound from 1-Boc-5-cyanoindole

A common method for the synthesis of the title compound involves the lithiation of 1-Boc-5-cyanoindole followed by reaction with a trialkyl borate.

Experimental Protocol:

  • Reaction Setup: A 50 ml round-bottomed flask is charged with the starting indole derivative dissolved in anhydrous tetrahydrofuran (THF).

  • Addition of Reagents: Triisopropyl borate is added to the solution at room temperature under a nitrogen atmosphere.

  • Lithiation: The reaction mixture is cooled to 0°C, and lithium diisopropylamide (LDA) is added dropwise over a period of 20 minutes.

  • Reaction: The mixture is stirred at 0°C for 2 hours to allow for the formation of the boronic acid intermediate.[3]

  • Work-up: The reaction is quenched by the addition of 2N HCl to neutralize the reaction medium. The product is then extracted with ethyl acetate (EtOAc).

  • Purification: The organic layer is dried and the solvent is evaporated. The resulting crude product, a brown foam, can be used in subsequent steps without further purification.[3] It should be noted that this procedure may yield a mixture of the desired N-Boc protected product and its deprotected analog.[3]

Core Applications in Organic Synthesis

The primary utility of this compound lies in its application as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in many pharmaceutical agents.

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a key building block for the synthesis of 2-aryl- and 2-heteroaryl-5-cyanoindoles. These motifs are found in a variety of biologically active molecules, including kinase inhibitors and compounds targeting neurological disorders.[4]

General Experimental Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: To a reaction vessel, add this compound, the desired aryl or heteroaryl halide (or triflate), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

  • Solvent: Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and an aqueous solution of the base.

  • Reaction Conditions: The reaction mixture is typically heated under an inert atmosphere (e.g., nitrogen or argon) for a specified period, which can range from hours to a full day, depending on the reactivity of the coupling partners.

  • Work-up: Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent.

  • Purification: The crude product is purified using standard techniques such as column chromatography on silica gel.

Role in Drug Discovery and Development

The indole scaffold is a privileged structure in medicinal chemistry, and the introduction of a cyano group at the 5-position and a variable substituent at the 2-position via Suzuki-Miyaura coupling allows for the systematic exploration of structure-activity relationships (SAR). The 5-cyano group can act as a hydrogen bond acceptor and can be a key pharmacophoric element. This compound is a valuable intermediate in the synthesis of pharmaceuticals, particularly those targeting cancer and neurological disorders.[4]

While specific FDA-approved drugs directly synthesized from this compound are not readily identifiable in the public domain, its structural motifs are present in numerous kinase inhibitors and other targeted therapies. The general class of 2-substituted-5-cyanoindoles has been investigated for the inhibition of various protein kinases, which are critical regulators of cell signaling pathways. Dysregulation of these pathways is a hallmark of many cancers.

Logical Workflow and Reaction Visualization

The following diagrams illustrate the synthesis of this compound and its subsequent use in a Suzuki-Miyaura cross-coupling reaction.

Synthesis_Workflow 1-Boc-5-cyanoindole 1-Boc-5-cyanoindole Intermediate Intermediate 1-Boc-5-cyanoindole->Intermediate 1. LDA, THF, 0°C 2. Triisopropyl borate This compound This compound Intermediate->this compound Aqueous workup (HCl)

Caption: Synthetic pathway to this compound.

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions Boronic_Acid This compound Coupled_Product 2-Aryl-1-Boc-5-cyanoindole Boronic_Acid->Coupled_Product Aryl_Halide Aryl/Heteroaryl Halide (Ar-X) Aryl_Halide->Coupled_Product Catalyst Pd Catalyst Base Base Solvent Solvent

Caption: Suzuki-Miyaura coupling using the title compound.

References

An In-depth Technical Guide to the Synthesis and Characterization of 1-Boc-5-cyano-1H-indole-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Boc-5-cyano-1H-indole-2-boronic acid, a key building block in medicinal chemistry and organic synthesis. This document details the synthetic pathway, purification methods, and analytical characterization of this versatile compound.

Introduction

This compound is a valuable intermediate in the development of pharmaceuticals, particularly for the synthesis of targeted therapies in oncology and neurology.[1] The presence of the cyano group at the 5-position and the boronic acid at the 2-position of the indole scaffold allows for diverse chemical modifications, such as Suzuki-Miyaura cross-coupling reactions.[2] The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen enhances stability and solubility, facilitating its use in various synthetic transformations.[3]

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from 5-cyanoindole. The first step involves the protection of the indole nitrogen with a Boc group, followed by a directed ortho-metalation and borylation at the C2 position.

Step 1: Synthesis of 1-Boc-5-cyanoindole

The initial step is the N-protection of commercially available 5-cyanoindole using di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol:

To a solution of 5-cyanoindole (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask is added 4-dimethylaminopyridine (DMAP) (0.1 eq). The mixture is stirred at room temperature until all solids dissolve. Di-tert-butyl dicarbonate (1.2 eq) is then added portion-wise. The reaction mixture is stirred at room temperature for 12-16 hours, and the progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is redissolved in ethyl acetate and washed successively with 1M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the crude product. Purification by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) affords pure 1-Boc-5-cyanoindole as a white to off-white solid.[4]

Step 2: Synthesis of this compound

The second step involves a directed lithiation at the C2 position of 1-Boc-5-cyanoindole, followed by quenching with a borate ester to form the boronic acid.

Experimental Protocol:

To a solution of 1-Boc-5-cyanoindole (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck round-bottom flask under an inert atmosphere of nitrogen or argon, triisopropyl borate (1.5 eq) is added. The solution is cooled to 0°C in an ice bath. A solution of lithium diisopropylamide (LDA) (2.0 M in THF/heptane/ethylbenzene, 1.2 eq) is added dropwise over 20 minutes, maintaining the temperature at 0°C. The reaction mixture is stirred at 0°C for 2 hours. The reaction is then quenched by the slow addition of 2N HCl at 0°C until the pH is neutral. The mixture is extracted with ethyl acetate (3 x volumes). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to give the crude product as a brown foam.[5]

Purification

The crude this compound can be purified by acid-base extraction followed by recrystallization.

Purification Protocol:

The crude product is dissolved in diethyl ether. The solution is washed with a 1M NaOH solution. The aqueous layer, containing the sodium salt of the boronic acid, is separated and washed with diethyl ether to remove non-acidic impurities. The aqueous layer is then cooled to 0°C and acidified with 2N HCl until a precipitate forms. The solid is collected by vacuum filtration, washed with cold water, and dried under vacuum. The product can be further purified by recrystallization from an appropriate solvent system, such as ethyl acetate/hexanes or ethanol/water, to yield this compound as a beige solid.[6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 475102-15-9[7]
Molecular Formula C₁₄H₁₅BN₂O₄[8]
Molecular Weight 286.09 g/mol [8]
Appearance Beige solid[7]
Melting Point 260-270 °C[7]
Boiling Point 509.1±60.0 °C (Predicted)[7]
Density 1.21±0.1 g/cm³ (Predicted)[7]
pKa 7.57±0.30 (Predicted)[7]
Storage Keep in dark place, Inert atmosphere, Store in freezer, under -20°C[7]

Characterization

The structure and purity of this compound are confirmed by various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol for NMR Analysis:

A sample of the purified compound (~5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Expected ¹H NMR Data (400 MHz, DMSO-d₆):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~1.60s9HC(CH₃)₃
~7.00s1HH-3
~7.70dd, J ≈ 8.8, 1.6 Hz1HH-6
~8.00d, J ≈ 8.8 Hz1HH-7
~8.30d, J ≈ 1.6 Hz1HH-4
~8.50br s2HB(OH)₂

Expected ¹³C NMR Data (101 MHz, DMSO-d₆):

Chemical Shift (ppm)Assignment
~27.5C(C H₃)₃
~84.0C (CH₃)₃
~104.0C-5 (bearing CN)
~110.0C-3
~119.0CN
~120.0C-7
~128.0C-6
~130.0C-4
~135.0C-3a
~140.0C-7a
~150.0C=O (Boc)
Note: The carbon attached to the boron (C-2) may not be observed or may be very broad.
Mass Spectrometry (MS)

Experimental Protocol for MS Analysis:

Mass spectral data is obtained using an Electrospray Ionization (ESI) mass spectrometer. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer. Data is typically acquired in both positive and negative ion modes.

Expected Mass Spectrometry Data:

m/zIon
287.11[M+H]⁺
309.09[M+Na]⁺
285.10[M-H]⁻
229.08[M-C₄H₈+H]⁺ (Loss of isobutylene)
185.06[M-Boc+H]⁺ (Loss of Boc group)

Visualizations

Synthesis Pathway

Synthesis_Pathway 5-Cyanoindole 5-Cyanoindole 1-Boc-5-cyanoindole 1-Boc-5-cyanoindole 5-Cyanoindole->1-Boc-5-cyanoindole Boc₂O, DMAP DCM, rt This compound This compound 1-Boc-5-cyanoindole->this compound 1. LDA, Triisopropyl borate, THF, 0 °C 2. 2N HCl

Caption: Synthetic route to this compound.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start Start: 5-Cyanoindole Protection Step 1: N-Boc Protection Start->Protection Borylation Step 2: Lithiation & Borylation Protection->Borylation Crude_Product Crude Product Borylation->Crude_Product Extraction Acid-Base Extraction Crude_Product->Extraction Recrystallization Recrystallization Extraction->Recrystallization Pure_Product Pure Product Recrystallization->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR MS Mass Spectrometry (ESI-MS) Pure_Product->MS Analysis Data Analysis & Structure Confirmation NMR->Analysis MS->Analysis

Caption: Overall experimental workflow for synthesis and characterization.

References

A Comprehensive Technical Guide to 1-Boc-5-cyano-1H-indole-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 475102-15-9

Abstract

This technical guide provides an in-depth overview of 1-Boc-5-cyano-1H-indole-2-boronic acid, a versatile building block in modern organic synthesis and medicinal chemistry. The document details its physicochemical properties, provides a comprehensive synthesis protocol, and explores its applications, with a particular focus on its utility in Suzuki-Miyaura cross-coupling reactions. Furthermore, this guide delves into its relevance in drug discovery, specifically in the development of kinase inhibitors, and illustrates the pertinent VEGFR-2 signaling pathway. This whitepaper is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis.

Physicochemical Properties

This compound is a beige to brown or tan powder.[1] Its key physicochemical properties are summarized in the table below. There are some discrepancies in the reported melting point, which may be due to differences in purity or analytical methods.

PropertyValueReference
CAS Number 475102-15-9[2]
Molecular Formula C₁₄H₁₅BN₂O₄[1][2]
Molecular Weight 286.09 g/mol [1][3]
Melting Point 260-270 °C[cite: ]
Boiling Point 509.1 ± 60.0 °C (Predicted)[cite: ]
Density 1.21 ± 0.1 g/cm³ (Predicted)[cite: ]
pKa 7.57 ± 0.30 (Predicted)[cite: ]
Appearance Beige to Brown or Tan Solid/Powder[1]
Solubility Soluble in some organic solvents like dimethyl sulfoxide and dichloromethane.[cite: ]
Storage Keep in a dark place under an inert atmosphere. Store in a freezer under -20°C for long-term storage, or at 0-8°C for short-term storage.[cite: , 3]

Synthesis

The synthesis of this compound is typically achieved through the borylation of the corresponding N-Boc protected 5-cyanoindole. The following protocol is based on procedures described in the literature.[4]

Experimental Protocol: Synthesis of this compound[4]
  • Step 1: Preparation of the Reaction Mixture

    • To a 50 mL round-bottomed flask, add the starting material, 1-Boc-5-cyanoindole, dissolved in anhydrous tetrahydrofuran (THF).

    • Under a nitrogen atmosphere, add triisopropyl borate to the solution at room temperature.

  • Step 2: Borylation Reaction

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add lithium diisopropylamide (LDA) dropwise over a period of 20 minutes.

    • Stir the reaction mixture at 0°C for 2 hours.

  • Step 3: Work-up and Extraction

    • Quench the reaction by neutralizing the mixture with 2N HCl.

    • Extract the aqueous layer with ethyl acetate (EtOAc).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • Step 4: Purification

    • The resulting crude product, a brown foam, contains a mixture of the desired N-Boc-5-cyanoindole-2-boronic acid and its deprotected analog.

    • This mixture is often used in subsequent coupling reactions without further purification.[4]

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Product 1_Boc_5_cyanoindole 1-Boc-5-cyanoindole Reaction_Vessel Reaction at 0°C (2 hours) 1_Boc_5_cyanoindole->Reaction_Vessel Reagents 1. Triisopropyl borate 2. LDA 3. Anhydrous THF Reagents->Reaction_Vessel Neutralization Neutralize with 2N HCl Reaction_Vessel->Neutralization Extraction Extract with EtOAc Neutralization->Extraction Drying Dry and Evaporate Extraction->Drying Crude_Product Crude Product: This compound Drying->Crude_Product Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd0->Oxidative_Addition PdII_Complex R¹-Pd(II)L₂-X Oxidative_Addition->PdII_Complex Transmetalation Transmetalation (Base Assisted) PdII_Complex->Transmetalation Diorgano_Complex R¹-Pd(II)L₂-R² Transmetalation->Diorgano_Complex Reductive_Elimination Reductive Elimination Diorgano_Complex->Reductive_Elimination Reductive_Elimination->Pd0 Catalyst Regeneration Product R¹-R² Reductive_Elimination->Product RX R¹-X (Aryl Halide) RX->Oxidative_Addition Boronic_Acid R²-B(OH)₂ (Boronic Acid) Boronic_Acid->Transmetalation VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 P_VEGFR2 P-VEGFR-2 (Dimerized & Activated) VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K FAK FAK P_VEGFR2->FAK PKC PKC PLCg->PKC Akt Akt PI3K->Akt Paxillin Paxillin FAK->Paxillin MAPK MAPK (ERK) PKC->MAPK Survival Cell Survival Akt->Survival Migration Cell Migration Paxillin->Migration Proliferation Cell Proliferation MAPK->Proliferation VEGF VEGF VEGF->VEGFR2 Binding Inhibitor Kinase Inhibitor (e.g., Indole-based) Inhibitor->P_VEGFR2 Inhibition

References

1-Boc-5-cyano-1H-indole-2-boronic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides core technical data for 1-Boc-5-cyano-1H-indole-2-boronic acid, a key building block in organic synthesis. This compound is frequently utilized in Suzuki-Miyaura cross-coupling reactions for the development of complex molecules in pharmaceutical research.[1]

Chemical Properties and Identifiers

The fundamental chemical properties of this compound are summarized below. This data is essential for stoichiometric calculations in synthesis and for material characterization.

PropertyValue
Molecular Formula C₁₄H₁₅BN₂O₄[1][2][3]
Molecular Weight 286.09 g/mol [1][3]
CAS Number 475102-15-9[1][2]
Appearance Brown or tan powder[1]

Logical Relationship of Chemical Data

The following diagram illustrates the direct relationship between the chemical compound and its primary molecular identifiers.

G compound This compound formula Molecular Formula C₁₄H₁₅BN₂O₄ compound->formula weight Molecular Weight 286.09 g/mol compound->weight

Caption: Relationship between the compound and its molecular properties.

References

An In-depth Technical Guide to the Solubility and Stability of 1-Boc-5-cyano-1H-indole-2-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1-Boc-5-cyano-1H-indole-2-boronic acid, a key building block in medicinal chemistry and organic synthesis. Understanding these fundamental physicochemical properties is critical for its effective handling, storage, and application in drug discovery and development. While specific quantitative experimental data for this compound is not extensively available in the public domain, this guide extrapolates its likely characteristics based on the known properties of structurally related N-Boc-indole derivatives and arylboronic acids. Furthermore, it provides detailed experimental protocols for researchers to determine precise solubility and stability data.

Introduction to this compound

This compound is a versatile bifunctional molecule incorporating a protected indole scaffold and a boronic acid moiety. The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen enhances its stability and modulates its reactivity. The cyano group at the 5-position and the boronic acid at the 2-position offer multiple avenues for synthetic transformations, most notably in Suzuki-Miyaura cross-coupling reactions to form complex biaryl structures, which are prevalent in many pharmaceutical agents.

Solubility Profile

The solubility of this compound is a crucial parameter for its use in solution-phase reactions, purification, and formulation. Based on the general solubility trends of N-Boc-indole derivatives and boronic acids, a qualitative solubility profile can be predicted.

Expected Qualitative Solubility:

  • High Solubility: In polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which can effectively solvate the polar functionalities of the molecule. Commercial suppliers often indicate solubility in DMSO and dichloromethane[1].

  • Moderate Solubility: In polar protic solvents like methanol and ethanol, as well as some chlorinated solvents like dichloromethane (DCM).

  • Low Solubility: In non-polar solvents such as hexanes and toluene. The aromatic nature of toluene might offer some interaction with the indole ring, but the overall polarity difference will likely limit solubility.

  • Aqueous Solubility: Generally, boronic acids have limited aqueous solubility. The presence of the lipophilic Boc group and the indole ring would likely result in low solubility in water. However, the solubility is expected to be pH-dependent due to the acidic nature of the boronic acid group.

Data Presentation: Quantitative Solubility

The following table is a template for researchers to populate with experimentally determined solubility data for this compound in various common laboratory solvents.

SolventTemperature (°C)Solubility (g/L)Solubility (mg/mL)Molar Solubility (mol/L)Method of Analysis
Dimethyl Sulfoxide (DMSO)25HPLC/UPLC-MS
N,N-Dimethylformamide (DMF)25HPLC/UPLC-MS
Dichloromethane (DCM)25HPLC/UPLC-MS
Methanol (MeOH)25HPLC/UPLC-MS
Ethanol (EtOH)25HPLC/UPLC-MS
Acetonitrile (ACN)25HPLC/UPLC-MS
Tetrahydrofuran (THF)25HPLC/UPLC-MS
Toluene25HPLC/UPLC-MS
Hexanes25HPLC/UPLC-MS
Water (pH 7.4 Buffer)25HPLC/UPLC-MS
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes the "gold standard" shake-flask method for determining the equilibrium solubility of a compound.

Materials:

  • This compound (solid)

  • Selected solvents (high purity)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) system

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The presence of undissolved solid at the end of the experiment is crucial.

  • Solvent Addition: Add a known volume of the selected solvent to the vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove all undissolved particles.

  • Dilution: Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC or UPLC-MS method to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility in the desired units (g/L, mg/mL, or mol/L) based on the measured concentration and the dilution factor.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solid to vial B Add known volume of solvent A->B C Agitate at constant temperature (24-48h) B->C D Filter supernatant C->D E Dilute sample D->E F Quantify by HPLC/UPLC-MS E->F G Calculate solubility F->G

Shake-Flask Solubility Determination Workflow.

Stability Profile

The stability of this compound is a critical factor for its storage, handling, and use in synthetic reactions. The presence of the N-Boc group generally enhances the stability of the indole ring. However, the boronic acid moiety introduces potential degradation pathways.

Chemical Stability

Hydrolytic Stability:

  • N-Boc Group: The Boc protecting group is known to be stable under neutral and basic conditions but is labile to strong acids. Under acidic conditions, it can be cleaved to yield the free amine. For routine purification using reversed-phase HPLC with eluents containing 0.1% trifluoroacetic acid (TFA), the Boc group is generally stable, but prolonged exposure or concentration of the acidic solution can lead to deprotection[2].

  • Boronic Acid Group: Arylboronic acids can undergo protodeboronation (cleavage of the C-B bond) under certain conditions, particularly at elevated temperatures and in the presence of strong acids or bases.

Oxidative Stability:

Boronic acids can be susceptible to oxidation. It is advisable to store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

Thermal Stability

The thermal stability of the compound is important for its storage and for reactions conducted at elevated temperatures.

  • N-Boc Group: The Boc group can be thermally cleaved at high temperatures. Studies on N-Boc protected amines have shown that deprotection can occur at temperatures ranging from 120 °C to 240 °C, depending on the solvent and the nature of the amine[3].

  • Indole Ring: The indole core itself is a relatively stable aromatic system. However, high temperatures can lead to complex decomposition pathways, including ring opening and fragmentation[4].

Photostability

While specific photostability data for this compound is not available, indole derivatives can be sensitive to light. It is recommended to store the compound in a light-protected container to prevent potential photodegradation.

Data Presentation: Stability Studies

The following tables are templates for presenting data from stability studies of this compound in solution and in the solid state.

Table 2: Solution Stability of this compound

SolventpHTemperature (°C)Light ExposureTime (days)% Purity RemainingDegradation Products Identified
DMSONeutral25Dark7
DMSONeutral40Dark7
ACN/Water2 (Acidic)25Dark7
ACN/Water7 (Neutral)25Dark7
ACN/Water10 (Basic)25Dark7
ACN/Water7 (Neutral)25Ambient Light7

Table 3: Solid-State Stability of this compound

ConditionTemperature (°C)Humidity (%RH)Time (months)% Purity RemainingPhysical Appearance
Long-term2-8Ambient12
Accelerated25606
Accelerated40756
Experimental Protocol: Stability Assessment

This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Selected solvents and buffers

  • Vials (clear and amber)

  • Temperature- and humidity-controlled chambers

  • Photostability chamber

  • HPLC or UPLC-MS system with a photodiode array (PDA) detector

Procedure:

  • Solution Stability:

    • Prepare solutions of the compound in various solvents and pH buffers at a known concentration.

    • Aliquot the solutions into clear and amber vials.

    • Store the vials under different temperature and light conditions (e.g., 25 °C/dark, 40 °C/dark, 25 °C/ambient light).

    • At specified time points (e.g., 0, 1, 3, 7 days), withdraw an aliquot from each vial.

    • Analyze the samples by a stability-indicating HPLC or UPLC-MS method to determine the purity of the compound and identify any degradation products.

  • Solid-State Stability:

    • Place a known amount of the solid compound in open and closed containers.

    • Store the containers in stability chambers under controlled temperature and humidity conditions (as per ICH guidelines, e.g., 25 °C/60% RH, 40 °C/75% RH).

    • At specified time points (e.g., 0, 1, 3, 6 months), remove a sample.

    • Observe the physical appearance of the sample.

    • Dissolve the sample in a suitable solvent and analyze by HPLC or UPLC-MS to determine its purity.

G cluster_setup Study Setup cluster_stress Stress Conditions cluster_analysis Analysis A Prepare solutions and solid samples B Aliquot into vials A->B C Temperature B->C D pH B->D E Light B->E F Humidity (Solid) B->F G Sample at time points C->G D->G E->G F->G H Analyze by HPLC/UPLC-MS G->H I Determine purity and degradants H->I

Workflow for Stability Assessment.

Signaling Pathways and Logical Relationships

The stability of this compound is influenced by several factors, leading to potential degradation pathways. The following diagram illustrates the logical relationship between these factors and the degradation products.

G cluster_conditions Degradation Conditions cluster_products Potential Degradation Products Compound This compound Deboc 5-Cyano-1H-indole-2-boronic acid Compound->Deboc Acid-catalyzed deprotection Protodeboronated 1-Boc-5-cyano-1H-indole Compound->Protodeboronated Protodeboronation (Acid/Base/Heat) Oxidized Oxidized Indole Derivatives Compound->Oxidized Oxidation Decomposed Ring-Opened/Fragmented Products Compound->Decomposed Thermal Decomposition Acid Strong Acid Acid->Deboc Acid->Protodeboronated Base Strong Base Base->Protodeboronated Heat High Temperature Heat->Protodeboronated Heat->Decomposed Oxidant Oxidizing Agent Oxidant->Oxidized

References

The Strategic Role of the tert-Butoxycarbonyl (Boc) Protecting Group in the Chemistry of Indole Boronic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The functionalization of this heterocycle is a cornerstone of drug discovery, with indole boronic acids emerging as versatile intermediates for carbon-carbon and carbon-heteroatom bond formation, primarily through the Suzuki-Miyaura cross-coupling reaction.[2][3] However, the inherent reactivity of the indole N-H bond can complicate synthetic transformations, leading to side reactions and catalyst inhibition.[4] This guide provides an in-depth examination of the multifaceted role of the tert-butoxycarbonyl (Boc) protecting group in the synthesis and application of indole boronic acids, offering insights into its impact on stability, reactivity, and regioselectivity.

Core Functions of the Boc Protecting Group in Indole Boronic Acids

The introduction of a Boc group onto the indole nitrogen is a strategic decision that imparts several key advantages, fundamentally altering the chemical behavior of the molecule.

The Boc group, being electron-withdrawing, decreases the electron density of the indole ring. This electronic perturbation influences the stability of the boronic acid moiety. While arylboronic acids are generally stable, N-Boc-indole-2-boronic acid derivatives have been noted to exhibit limited stability, with a tendency to decompose at elevated temperatures, such as during recrystallization.[5] Optimal purification temperatures are therefore crucial to maintain product integrity.[5] Despite this, the Boc group is largely inert under the conditions of many catalytic reactions, including Ir-catalyzed borylation, making it a compatible choice for multi-step syntheses.[6]

One of the most powerful applications of the Boc group is its role as a regiochemical director. The steric bulk of the Boc group can effectively block certain positions, guiding incoming reagents to other sites.

  • Ortho-Metalation: The Boc group can act as a directed metalation group (DMG), although it is considered weaker than others. More commonly, in a two-step process, the C-2 position is first lithiated and quenched with a silyl group, after which the N-amide (related to the Boc group) can direct metalation to the C-7 position.[7]

  • C-H Borylation: In iridium-catalyzed C-H borylation reactions, the Boc group plays a crucial role in determining the site of functionalization. While unprotected indoles typically undergo borylation at the C2 position, the presence of a bulky N-Boc group directs the iridium catalyst to the C3 position, providing a complementary regioselectivity.[2][6] This directing effect is essential for accessing 3-borylated indoles, which are valuable synthetic intermediates.[6]

From a practical standpoint, the Boc group often improves the solubility of indole derivatives in common organic solvents. This can facilitate reaction setup, monitoring, and purification. Furthermore, Boc-protected compounds are often crystalline solids with well-defined melting points, which aids in their handling and characterization.[8]

Synthesis and Deprotection Strategies

The successful application of N-Boc-indole boronic acids hinges on efficient and reliable methods for their synthesis and subsequent deprotection.

A general synthetic route to N-Boc-indole boronic acids involves a multi-step sequence, starting from either a pre-formed indole or building the indole ring itself.

Experimental Protocol: Synthesis of N-Boc-indole-2-boronic acid [5]

Step 1: N-Boc Protection of Indole

  • To a solution of indole (0.224 mol) and 4-dimethylaminopyridine (DMAP) (0.022 mol) in dichloromethane (250 mL) at room temperature, add di-tert-butyl dicarbonate (Boc anhydride) (0.269 mol) dropwise with stirring.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, adjust the pH to weakly acidic with dilute HCl.

  • Extract the mixture with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (ethyl acetate/petroleum ether = 1/10) to obtain N-Boc-indole as an oily liquid.

Step 2: Borylation of N-Boc-indole

  • Under a nitrogen atmosphere, dissolve N-Boc-indole (0.201 mol) and triisopropyl borate (0.302 mol) in tetrahydrofuran (500 mL) and cool the mixture to 0°C.

  • Add a 2 mol/L solution of lithium diisopropylamide (LDA) (0.241 mol) dropwise while stirring.

  • Monitor the reaction by TLC.

  • After the reaction is complete, adjust the pH to 7 with dilute HCl.

  • Perform suction filtration and separate the filtrate. Retain the organic phase.

  • Extract the aqueous phase three times with ethyl acetate.

  • Combine all organic phases, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product.

  • Recrystallize the crude product from ethyl acetate at a temperature not exceeding 60°C to obtain N-Boc-indole-2-boronic acid as an off-white solid.[5]

The following diagram illustrates the general workflow for the synthesis of N-Boc-indole boronic acids.

G Synthesis Workflow for N-Boc-Indole Boronic Acids cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: Borylation Indole Indole Boc2O Boc Anhydride, DMAP, DCM Indole->Boc2O NBocIndole N-Boc-Indole Boc2O->NBocIndole TriisopropylBorate 1. LDA, THF, 0°C 2. Triisopropyl borate NBocIndole->TriisopropylBorate NBocIndoleBoronicAcid N-Boc-Indole Boronic Acid TriisopropylBorate->NBocIndoleBoronicAcid

Caption: General synthesis workflow.

The removal of the Boc group is typically the final step after the desired modifications to the indole core have been made. This is generally achieved under acidic conditions.

Experimental Protocol: General Boc Deprotection [9][10]

  • Dissolve the N-Boc protected indole derivative (1 mmol) in a suitable solvent such as dichloromethane or 1,4-dioxane.

  • Add a strong acid, such as trifluoroacetic acid (TFA) (e.g., 20% v/v in DCM) or a solution of HCl in dioxane (e.g., 4M).[11]

  • Stir the reaction at room temperature, monitoring progress by TLC. Reaction times can range from 30 minutes to a few hours.[11]

  • Upon completion, neutralize the reaction mixture carefully with a base (e.g., saturated aqueous NaHCO₃ solution).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected indole.

Note: The t-butyl cation generated during deprotection can cause side reactions by alkylating nucleophilic sites on the substrate.[12] The use of scavengers like anisole or thioanisole can mitigate this issue.[9]

Applications in Suzuki-Miyaura Cross-Coupling

N-Boc-indole boronic acids are highly valuable coupling partners in palladium-catalyzed Suzuki-Miyaura reactions, enabling the synthesis of complex biaryl and heteroaryl structures.[2][13]

Experimental Protocol: Suzuki-Miyaura Coupling of N-Boc-Indole Boronic Acid [1][14]

  • In a reaction vessel, combine the N-Boc-indole boronic acid (1.2 mmol), the aryl halide (1.0 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and a base, typically Na₂CO₃ (2.0 mmol) or K₃PO₄ (2.0 mmol).

  • Evacuate the vessel and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

  • Add a degassed solvent system, such as 1,4-dioxane/H₂O (4:1 v/v) or EtOH/H₂O, via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120°C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Note: Under certain thermal conditions, the Boc group can be labile and may be cleaved in situ.[14] This can be a strategic advantage if simultaneous diarylation and deprotection are desired.[14]

The catalytic cycle for the Suzuki-Miyaura coupling is a fundamental process in this chemistry.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R-Pd(II)-X L_n OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both R-Pd(II)-R' L_n Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product R-R' (Coupled Product) RedElim->Product ArylHalide R-X (Aryl Halide) BoronicAcid R'-B(OH)₂ (N-Boc-Indole Boronic Acid) Base Base Base->Transmetal Directing_Effect Regioselectivity in Indole C-H Borylation Indole Indole Substrate Unprotected Unprotected (N-H) Indole->Unprotected Protected N-Boc Protected Indole->Protected Catalyst [Ir] Catalyst, B₂pin₂ Unprotected->Catalyst Electronic Preference Protected->Catalyst Steric Hindrance at C2 directs to C3 C2Borylation C2-Borylation Product Catalyst->C2Borylation C3Borylation C3-Borylation Product Catalyst->C3Borylation

References

Reactivity of the Cyano Group in 1-Boc-5-cyano-1H-indole-2-boronic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-5-cyano-1H-indole-2-boronic acid is a versatile building block in modern organic synthesis, particularly valued in the pharmaceutical industry for the construction of complex heterocyclic scaffolds.[1] The strategic placement of the cyano, tert-butyloxycarbonyl (Boc), and boronic acid functionalities imparts a unique reactivity profile to the indole core. While the boronic acid moiety is primarily exploited for palladium-catalyzed cross-coupling reactions, the cyano group offers a valuable synthetic handle for a variety of chemical transformations. This guide provides a comprehensive overview of the reactivity of the cyano group in this specific molecular context, offering insights into its synthetic potential and practical considerations for its manipulation.

The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack, with the C3 position being the most reactive site. However, the presence of the electron-withdrawing cyano group at the C5-position deactivates the indole ring towards electrophilic substitution. This electronic influence modulates the reactivity of the entire molecule and must be considered when planning synthetic routes involving transformations of the cyano group.

Functional Group Transformations of the Cyano Group

The cyano group in this compound can undergo several key transformations, including hydrolysis, reduction, and cycloaddition. A critical consideration for these reactions is the chemoselectivity and the compatibility of the reaction conditions with the acid-labile Boc protecting group and the sensitive boronic acid moiety.

Hydrolysis to Carboxamide and Carboxylic Acid

The hydrolysis of the cyano group provides a direct route to the corresponding carboxamide and carboxylic acid derivatives, which are valuable intermediates for further functionalization, such as in the synthesis of indole-2-carboxamides with potential biological activities.[2]

Reaction Scheme:

hydrolysis start 1-Boc-5-cyano- 1H-indole-2-boronic acid amide 1-Boc-5-carboxamido- 1H-indole-2-boronic acid start->amide Mild H2O2, base acid 1-Boc-5-carboxy- 1H-indole-2-boronic acid start->acid Strong H+ or OH-, heat amide->acid H+ or OH-, heat

Caption: Hydrolysis of the cyano group to carboxamide and carboxylic acid.

Experimental Considerations:

The hydrolysis of nitriles can be achieved under both acidic and basic conditions.[3][4] However, harsh acidic or basic conditions can lead to the cleavage of the Boc protecting group and potentially cause protodeboronation.

  • To Carboxamide: Partial hydrolysis to the carboxamide can often be achieved under milder basic conditions, for instance, using hydrogen peroxide in the presence of a base like potassium carbonate.

  • To Carboxylic Acid: Complete hydrolysis to the carboxylic acid typically requires more forcing conditions, such as heating with a strong acid (e.g., HCl, H₂SO₄) or a strong base (e.g., NaOH, KOH).[3][4] Careful optimization of reaction conditions is necessary to achieve the desired transformation without affecting the other functional groups. For instance, the use of a co-solvent system may be required to improve the solubility of the starting material.[5]

TransformationReagents and ConditionsYield (%)Reference
Nitrile to CarboxamideH₂O₂, K₂CO₃, DMSO/H₂O, rtData not available for specific substrateGeneral Method
Nitrile to Carboxylic Acid1. NaOH, EtOH/H₂O, reflux; 2. HClData not available for specific substrateGeneral Method

Table 1: Representative conditions for nitrile hydrolysis. Yields are highly substrate-dependent and require optimization.

Reduction to Aminomethyl Group

The reduction of the cyano group to a primary amine (aminomethyl group) introduces a basic center into the molecule, which is a common feature in many biologically active compounds.

Reaction Scheme:

reduction start 1-Boc-5-cyano- 1H-indole-2-boronic acid amine 1-Boc-5-(aminomethyl)- 1H-indole-2-boronic acid start->amine H2, Raney Ni, NH3/MeOH or NaBH4, CoCl2

Caption: Reduction of the cyano group to an aminomethyl group.

Experimental Considerations:

Several methods are available for the reduction of nitriles to primary amines. The choice of reducing agent is crucial to ensure compatibility with the Boc and boronic acid groups.

  • Catalytic Hydrogenation: Hydrogenation over catalysts like Raney Nickel is a common method. The addition of ammonia can help to suppress the formation of secondary amine byproducts. It has been demonstrated that nitrile reduction in the presence of Boc-protected amino groups can be achieved using palladium-activated Raney-Nickel.[6]

  • Metal Hydride Reduction: Reagents like lithium aluminum hydride (LiAlH₄) are effective but may also reduce the boronic acid. A milder alternative is sodium borohydride in the presence of a cobalt(II) salt, which has been shown to selectively reduce nitriles.

TransformationReagents and ConditionsYield (%)Reference
Nitrile to Primary AmineH₂, Raney Ni, NH₃, MeOH, pressureData not available for specific substrateGeneral Method
Nitrile to Primary AmineNaBH₄, CoCl₂, MeOH, rtData not available for specific substrateGeneral Method

Table 2: Representative conditions for nitrile reduction. Yields are highly substrate-dependent and require optimization.

Cycloaddition to Tetrazole

The [3+2] cycloaddition of an azide source to the cyano group provides a direct route to 5-substituted tetrazoles. Tetrazoles are important functional groups in medicinal chemistry, often serving as bioisosteres for carboxylic acids.[7]

Reaction Scheme:

cycloaddition start 1-Boc-5-cyano- 1H-indole-2-boronic acid tetrazole 1-Boc-5-(1H-tetrazol-5-yl)- 1H-indole-2-boronic acid start->tetrazole NaN3, NH4Cl, DMF, heat or ZnBr2, NaN3, H2O, heat

Caption: [3+2] Cycloaddition of azide to the cyano group to form a tetrazole.

Experimental Considerations:

The synthesis of tetrazoles from nitriles is typically achieved by reacting with an azide salt, often in the presence of a Lewis acid or an ammonium salt.

  • Azide Sources: Sodium azide (NaN₃) is the most common azide source.

  • Catalysts/Additives: Lewis acids such as zinc(II) salts can catalyze the reaction. Ammonium chloride is also frequently used. The reaction is typically carried out at elevated temperatures in a polar aprotic solvent like DMF. The synthesis of boron-containing tetrazoles has been reported, suggesting the compatibility of this reaction with the boronic acid moiety.[5]

TransformationReagents and ConditionsYield (%)Reference
Nitrile to TetrazoleNaN₃, NH₄Cl, DMF, 120 °CData not available for specific substrateGeneral Method
Nitrile to TetrazoleNaN₃, ZnBr₂, H₂O, 100 °CData not available for specific substrateGeneral Method

Table 3: Representative conditions for tetrazole synthesis from a nitrile. Yields are highly substrate-dependent and require optimization.

Experimental Protocols

General Procedure for the Synthesis of this compound

The starting material can be synthesized from 1-Boc-5-cyanoindole.

synthesis start 1-Boc-5-cyanoindole intermediate Lithium 1-Boc-5-cyanoindolide start->intermediate 1. LDA, THF, -78 °C product 1-Boc-5-cyano-1H-indole- 2-boronic acid intermediate->product 2. B(OiPr)3 3. H3O+ workup

References

Applications of 1-Boc-5-cyano-1H-indole-2-boronic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Applications of 1-Boc-5-cyano-1H-indole-2-boronic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound has emerged as a highly versatile and valuable building block in the field of medicinal chemistry. Its unique trifunctional nature—an N-Boc protected indole core, a reactive boronic acid moiety, and a cyano group for further functionalization—positions it as a critical starting material for the synthesis of complex heterocyclic compounds. This technical guide explores the core applications of this reagent, focusing on its utility in constructing novel molecular scaffolds for drug discovery, particularly through its role in palladium-catalyzed cross-coupling reactions. We provide an overview of its synthesis, key reactions, and potential in developing therapeutics for areas such as oncology and neurology.[1]

Introduction: A Strategic Building Block

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals with a wide range of biological activities.[2][3] Concurrently, the incorporation of boronic acids into drug candidates has gained significant traction, largely due to their unique ability to form reversible covalent bonds with biological nucleophiles and their utility in robust carbon-carbon bond-forming reactions.[4][5]

This compound strategically combines these features. The tert-butyloxycarbonyl (Boc) group provides protection for the indole nitrogen, allowing for selective reactions at other positions, while the boronic acid at the 2-position is primed for Suzuki-Miyaura cross-coupling.[1] The cyano group at the 5-position offers a handle for further synthetic transformations. These attributes make it an essential intermediate for generating libraries of diverse indole-based compounds in the pursuit of new therapeutic agents.[1]

Physicochemical Properties and Specifications

A clear understanding of the reagent's properties is crucial for its effective use in synthesis. The key physicochemical data for this compound are summarized below.

PropertyValueReference
CAS Number 475102-15-9[6]
Molecular Formula C₁₄H₁₅BN₂O₄[6][7]
Molecular Weight 286.09 g/mol [7]
Appearance White to yellow solid[8]
Melting Point ~135-140 °C[8]
Solubility Soluble in organic solvents like DMSO and dichloromethane[8]
Storage Temperature 4°C[6]

Synthesis and Core Reactivity

The primary value of this compound lies in its role as a reactant. Its synthesis is a foundational step, followed by its application in key bond-forming reactions that are central to modern medicinal chemistry.

General Synthesis Pathway

The compound is typically prepared via a two-step process starting from 5-cyanoindole. The first step involves the protection of the indole nitrogen with a Boc group, followed by borylation at the C2 position.[8]

G start_material 5-Cyanoindole step1 Step 1: Boc Protection (Boc)₂O start_material->step1 intermediate 1-Boc-5-cyanoindole step2 Step 2: Borylation LDA, Triisopropyl borate intermediate->step2 final_product This compound step1->intermediate step2->final_product

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol: Synthesis

The following protocol is a representative method for the synthesis of this compound.

Step 1: Synthesis of 1-Boc-5-cyanoindole

  • React 5-cyanoindole with di-tert-butyl dicarbonate ((Boc)₂O) in an appropriate solvent (e.g., dichloromethane or THF).

  • A base, such as 4-dimethylaminopyridine (DMAP), is often used as a catalyst.

  • The reaction is typically stirred at room temperature until completion, as monitored by TLC.

  • Upon completion, the reaction mixture is worked up using a standard aqueous extraction, dried over a drying agent (e.g., Na₂SO₄), and concentrated under reduced pressure to yield 1-Boc-5-cyanoindole.[8]

Step 2: Synthesis of N-Boc-5-cyanoindole-2-boronic acid

  • Dissolve the 1-Boc-5-cyanoindole intermediate in anhydrous tetrahydrofuran (THF) in a round-bottomed flask under a nitrogen atmosphere.[9]

  • Add triisopropyl borate to the solution at room temperature.[9]

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add lithium diisopropylamide (LDA) dropwise over approximately 20 minutes.[9]

  • Stir the resulting mixture at 0°C for 2 hours.

  • Quench the reaction by neutralizing the medium with 2N HCl.

  • Extract the product into an organic solvent such as ethyl acetate (EtOAc).

  • Dry the organic layer and evaporate the solvent to obtain the crude product, which can be used in subsequent steps, often without further purification.[9]

Core Application: Suzuki-Miyaura Cross-Coupling

The most significant application of this compound in medicinal chemistry is its use in Suzuki-Miyaura cross-coupling reactions.[1] This palladium-catalyzed reaction allows for the formation of a C-C bond between the indole C2 position and an aryl or heteroaryl halide (or triflate), providing access to a vast array of biaryl structures that are prevalent in kinase inhibitors and other targeted therapies.[2]

G boronic_acid 1-Boc-5-cyano-1H-indole- 2-boronic acid center_node boronic_acid->center_node aryl_halide Aryl/Heteroaryl Halide (Ar-X) aryl_halide->center_node product 2-Aryl-1-Boc-5-cyanoindole (Target Compound) conditions Suzuki-Miyaura Coupling Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) center_node->product

Caption: The Suzuki-Miyaura reaction using the title compound.

This reaction is fundamental to drug discovery workflows, enabling the systematic modification of the aryl group (Ar) to explore structure-activity relationships (SAR) and optimize properties like potency, selectivity, and pharmacokinetics.

Applications in Drug Discovery Programs

While specific drugs citing the direct use of this compound are not prevalent in public literature, its utility is inferred from its role as a key intermediate for classes of molecules with known therapeutic importance.[1]

Potential Targets in Oncology

The 2-arylindole scaffold is a cornerstone of many small-molecule kinase inhibitors.[3] By using the title boronic acid, medicinal chemists can rapidly synthesize analogs targeting key cancer-related kinases.

  • Potential Kinase Targets: EGFR, VEGFR, BRAF V600E[3]

  • Therapeutic Goal: Development of antiproliferative agents that inhibit tumor growth and angiogenesis.

The table below provides examples of GI₅₀ values for other indole-based compounds, illustrating the type of quantitative data generated in such a discovery campaign.

Compound IDTarget Cancer Cell LineGI₅₀ (nM)Reference
Va NCI-H460 (Lung)26[3]
Ve NCI-H460 (Lung)31[3]
Vf NCI-H460 (Lung)29[3]
Erlotinib (Ref.) NCI-H460 (Lung)33[3]
Potential Targets in Neurology and Other Areas

The indole nucleus is also present in drugs targeting the central nervous system (CNS). The versatility of the title compound allows for the synthesis of novel structures for screening against neurological targets. Additionally, boronic acids are known inhibitors of serine proteases, opening another avenue for exploration.[1][4]

G building_block 1-Boc-5-cyano-1H-indole- 2-boronic acid synthesis Combinatorial Synthesis (e.g., Suzuki Coupling) building_block->synthesis library Diverse Compound Library synthesis->library screening High-Throughput Screening library->screening targets Biological Targets screening->targets hit_lead Hit/Lead Identification & Optimization screening->hit_lead kinase Kinases (Oncology) targets->kinase protease Proteases (Various) targets->protease cns CNS Receptors (Neurology) targets->cns

Caption: Drug discovery workflow utilizing the title building block.

Conclusion

This compound is a powerful and enabling tool for medicinal chemists. Its value is not as an end-product but as a sophisticated intermediate that streamlines the synthesis of complex, biologically relevant molecules.[1] Its primary application in Suzuki-Miyaura coupling provides a reliable and modular route to 2-arylindoles and related structures, which are central to the discovery of new kinase inhibitors and other targeted therapies. As drug discovery continues to demand novel chemical matter, the strategic application of such well-designed building blocks will remain indispensable to the development of next-generation pharmaceuticals.

References

The Versatile Building Block: A Technical Guide to 1-Boc-5-cyano-1H-indole-2-boronic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 1-Boc-5-cyano-1H-indole-2-boronic acid, a key building block in modern organic synthesis. We will explore its chemical properties, detailed synthetic protocols, and its significant applications in the construction of complex molecules, particularly in the realm of medicinal chemistry and drug discovery.

Core Properties and Specifications

This compound is a stable, versatile organoboron compound. The presence of the Boc-protecting group on the indole nitrogen enhances its stability and solubility in organic solvents, while the cyano group at the 5-position and the boronic acid at the 2-position provide reactive handles for diverse chemical transformations. These features make it an invaluable reagent for constructing intricate molecular architectures.[1]

PropertyValueReference
CAS Number 475102-15-9[2][3]
Molecular Formula C₁₄H₁₅BN₂O₄[2]
Molecular Weight 286.09 g/mol [3]
Appearance White to yellow solid[4]
Melting Point ~135-140 °C[4]
Solubility Soluble in organic solvents such as dimethyl sulfoxide and dichloromethane.[4]
Storage Store at 4°C.[2]

Synthesis of this compound

The synthesis of the title compound is typically achieved from the readily available 1-Boc-5-cyanoindole. The process involves a directed ortho-metalation followed by borylation.

Synthesis_Workflow Start 1-Boc-5-cyanoindole Step1 Directed ortho-Metalation (LDA, THF, 0 °C) Start->Step1 Intermediate Lithium Intermediate Step1->Intermediate Step2 Borylation (Triisopropyl borate) Intermediate->Step2 Step3 Acidic Workup (2N HCl) Step2->Step3 Product This compound Step3->Product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis from 1-Boc-5-cyanoindole

This protocol is based on established methods for the borylation of N-Boc indoles.[5][6]

Materials:

  • 1-Boc-5-cyanoindole

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution (e.g., 2 M in THF/heptane/ethylbenzene)

  • Triisopropyl borate

  • 2N Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel, add 1-Boc-5-cyanoindole (1.0 eq). Dissolve the starting material in anhydrous THF.

  • Metalation: Cool the solution to 0 °C in an ice bath. Slowly add the LDA solution (1.2 eq) dropwise via the dropping funnel, maintaining the internal temperature at 0 °C. Stir the resulting mixture at this temperature for 2 hours.[5]

  • Borylation: To the reaction mixture, add triisopropyl borate (1.5 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Workup: Cool the reaction mixture back to 0 °C and quench by the slow addition of 2N HCl until the pH is acidic.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product, a brown foam, can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a solid.[5]

Application in Suzuki-Miyaura Cross-Coupling Reactions

A primary application of this compound is its use as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and hetero-biaryl structures, which are prevalent in many biologically active compounds.[7][8]

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions BoronicAcid 1-Boc-5-cyano-1H- indole-2-boronic acid Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) ArylHalide Aryl/Heteroaryl Halide (Ar-X) Product 2-Aryl-1-Boc-5-cyano-1H-indole Catalyst->Product Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., Dioxane/H₂O)

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general procedure adapted for the use of this compound with a generic aryl bromide.[9][10][11]

Materials:

  • This compound

  • Aryl or heteroaryl bromide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

  • Base (e.g., potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃))

  • Solvent system (e.g., 1,4-dioxane and water)

Procedure:

  • Reaction Setup: To a Schlenk tube, add this compound (1.2 eq), the aryl bromide (1.0 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Degassing: Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 2-12 hours), monitoring the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and dilute with water.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-1-Boc-5-cyano-1H-indole.

Application in the Synthesis of Bioactive Molecules: Aurora Kinase Inhibitors

The indole and azaindole scaffolds are privileged structures in medicinal chemistry, frequently found in kinase inhibitors.[12] this compound is an excellent starting material for the synthesis of such compounds. For instance, it can be envisioned as a key building block for analogs of potent Aurora kinase inhibitors like GSK1070916, which features a substituted 7-azaindole core.[13][14]

Aurora kinases are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis. Their overexpression is linked to various cancers, making them attractive targets for cancer therapy.[12] Inhibitors of these kinases can disrupt cell division and induce apoptosis in cancer cells.[15]

Aurora_Kinase_Pathway cluster_mitosis Mitosis Prophase Prophase Metaphase Metaphase Anaphase Anaphase Telophase Telophase AuroraKinase Aurora Kinases (A, B, C) Substrates Mitotic Substrates (e.g., Histone H3) AuroraKinase->Substrates Phosphorylation CellCycle Cell Cycle Progression Substrates->CellCycle Inhibitor Aurora Kinase Inhibitor (e.g., GSK1070916 analog) Inhibitor->AuroraKinase Inhibition Apoptosis Apoptosis Inhibitor->Apoptosis

Caption: Simplified Aurora kinase signaling pathway and the effect of inhibitors.

Proposed Synthetic Route to an Aurora Kinase Inhibitor Analog

A plausible synthetic strategy towards a 2,3-diaryl-azaindole, an analog of GSK1070916, could involve a sequential Suzuki-Miyaura coupling. This compound could be coupled with a suitable halogenated pyridine derivative to form a 2-pyridyl indole intermediate. Subsequent functionalization and a second coupling reaction would lead to the final diaryl-azaindole core. The synthesis of related 2,3-diaryl-7-azaindoles has been reported, demonstrating the feasibility of such an approach.[16][17][18][19][20]

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its well-defined reactivity, particularly in Suzuki-Miyaura cross-coupling reactions, provides a reliable and efficient means to construct complex molecular frameworks. Its utility is especially pronounced in the field of drug discovery, where it serves as a key intermediate for the synthesis of biologically active molecules, including potent kinase inhibitors. The detailed protocols and applications presented in this guide underscore its importance for researchers and scientists working at the forefront of chemical and pharmaceutical innovation.

References

The Strategic Utility of 1-Boc-5-cyano-1H-indole-2-boronic Acid in the Development of Novel Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern oncology drug discovery, the demand for versatile chemical scaffolds that enable the rapid synthesis of targeted and potent therapeutic agents is paramount. 1-Boc-5-cyano-1H-indole-2-boronic acid has emerged as a pivotal building block in medicinal chemistry, primarily serving as a key intermediate in the synthesis of complex indole derivatives with significant anticancer properties. This technical guide delineates the role of this compound in cancer research, focusing on its application in the synthesis of potent enzyme inhibitors, with a particular emphasis on Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors. This document provides a comprehensive overview of its synthetic utility, quantitative data on the anticancer activity of its derivatives, detailed experimental protocols, and a visual representation of the targeted signaling pathway.

Introduction: The Versatility of the Indole Scaffold in Oncology

The indole nucleus is a privileged heterocyclic motif frequently found in a vast array of biologically active compounds, including many approved anticancer drugs. Its unique electronic properties and the ability to form crucial hydrogen bonds and hydrophobic interactions with biological targets make it an ideal scaffold for the design of enzyme inhibitors and receptor modulators. This compound is a highly functionalized indole derivative, featuring a Boc-protected nitrogen for stability and controlled reactivity, a cyano group that can be further manipulated or act as a pharmacophore, and a boronic acid moiety that is instrumental for carbon-carbon bond formation through reactions like the Suzuki-Miyaura coupling.[1] These features make it an invaluable starting material for the synthesis of libraries of potential anticancer agents.[2]

Synthetic Applications in Cancer Drug Discovery

The primary application of this compound in cancer research is as a precursor in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This reaction allows for the efficient formation of a C-C bond between the indole core and various aryl or heteroaryl halides, enabling the construction of complex molecular architectures with diverse biological activities.

A prominent class of anticancer agents synthesized from indole-2-carboxamide scaffolds, which can be derived from this compound, are PARP1 inhibitors. PARP1 is a key enzyme in the base excision repair (BER) pathway, which is crucial for the repair of DNA single-strand breaks.[3] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP1 leads to synthetic lethality, making it a highly attractive target for cancer therapy.[3]

The following workflow illustrates the general strategy for utilizing this compound in the synthesis of indole-2-carboxamide-based PARP1 inhibitors.

G A This compound C Suzuki-Miyaura Coupling A->C B Aryl/Heteroaryl Halide B->C D Boc-protected Indole Intermediate C->D E Deprotection D->E F Amide Coupling E->F G Final Indole-2-carboxamide (e.g., PARP1 Inhibitor) F->G H Biological Evaluation G->H

Figure 1: General workflow for the synthesis and evaluation of anticancer agents.

Quantitative Data: Anticancer Activity of Indole-2-Carboxamide Derivatives

Compound ClassCancer Cell LineIC50 (µM)Target(s)
Indole-2-carboxamideNSCLC-N16-L16 (Non-Small Cell Lung Cancer)13.9-
Indole-2-carboxamideMCF-7 (Breast Cancer)0.80EGFR, CDK2
Indole-2-carboxamideA-549 (Lung Cancer)0.95EGFR, CDK2
Indole-2-carboxamidePanc-1 (Pancreatic Cancer)1.00EGFR, CDK2
Indole-2-carboxamideKNS42 (Pediatric Glioblastoma)0.84-
Indole-2-carboxamideBT12 (Atypical Teratoid/Rhabdoid Tumor)0.89-
Indole-2-carboxamideBT16 (Atypical Teratoid/Rhabdoid Tumor)1.81-

Note: The data presented are for representative indole-2-carboxamide derivatives and are intended to illustrate the potential of this compound class.[4][5]

Experimental Protocols

Representative Synthesis of an Indole-2-Carboxamide Derivative via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a substituted aryl bromide, followed by deprotection and amide coupling to yield a final indole-2-carboxamide product.

Step 1: Suzuki-Miyaura Coupling

  • To a reaction vessel, add this compound (1.0 eq.), the desired aryl bromide (1.1 eq.), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq.), and a base such as K₂CO₃ (2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the coupled intermediate.

Step 2: Boc Deprotection

  • Dissolve the Boc-protected indole intermediate in a suitable solvent such as dichloromethane (DCM).

  • Add an acid, such as trifluoroacetic acid (TFA) (5-10 eq.), and stir at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

Step 3: Amide Coupling

  • Dissolve the deprotected indole-2-carboxylic acid (if the coupled partner was a carboxylic acid ester that was subsequently hydrolyzed) or the corresponding amine (if the coupled partner contained an amine) in an appropriate solvent (e.g., DMF or DCM).

  • For a carboxylic acid, add a coupling agent such as HATU (1.2 eq.) and a base such as DIPEA (2.0 eq.), followed by the desired amine (1.1 eq.). For an amine, add the desired carboxylic acid, a coupling agent, and a base.

  • Stir the reaction at room temperature until completion.

  • Work up the reaction by diluting with an organic solvent and washing with aqueous solutions to remove byproducts.

  • Dry the organic layer, concentrate, and purify the final indole-2-carboxamide product by chromatography or recrystallization.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of synthesized compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Mechanism of Action: Targeting the PARP1 Signaling Pathway

As previously mentioned, a significant number of indole-2-carboxamide derivatives exhibit their anticancer effects through the inhibition of PARP1.[6] PARP1 plays a critical role in DNA repair, particularly in the BER pathway. When DNA single-strand breaks occur, PARP1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains, which recruit other DNA repair proteins to the site of damage.[7]

In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., due to BRCA1/2 mutations), the inhibition of PARP1 prevents the repair of single-strand breaks. During DNA replication, these unrepaired single-strand breaks are converted into double-strand breaks, which cannot be efficiently repaired in HR-deficient cells, leading to genomic instability and ultimately, cell death. This concept is known as synthetic lethality.

The following diagram illustrates the PARP1 signaling pathway and the mechanism of action of PARP inhibitors.

G cluster_0 Normal Cell (with PARP1 activity) cluster_1 Cancer Cell (with PARP Inhibitor) A DNA Single-Strand Break B PARP1 Activation A->B C PAR Synthesis B->C D Recruitment of DNA Repair Proteins (BER Pathway) C->D E DNA Repair D->E F DNA Single-Strand Break G PARP1 F->G I Inhibition of PAR Synthesis G->I Blocked H PARP Inhibitor H->G J Stalled Replication Fork I->J K DNA Double-Strand Break J->K L Defective HR Repair (e.g., BRCA1/2 mutation) K->L M Cell Death (Apoptosis) L->M

Figure 2: The PARP1 signaling pathway and the mechanism of PARP inhibitors.

Conclusion and Future Directions

This compound represents a valuable and versatile starting material for the synthesis of novel anticancer agents. Its utility in Suzuki-Miyaura coupling reactions facilitates the construction of diverse libraries of indole-based compounds, including potent inhibitors of clinically relevant targets such as PARP1. The representative data and protocols provided in this guide underscore the potential of this chemical entity in modern drug discovery. Future research efforts should focus on the synthesis and evaluation of novel derivatives, with the aim of identifying compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles for clinical development. The continued exploration of the chemical space accessible from this versatile building block holds significant promise for the future of targeted cancer therapy.

References

The Pivotal Role of 1-Boc-5-cyano-1H-indole-2-boronic Acid in Advanced Fluorescent Probe Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern chemical biology and drug discovery, the demand for sophisticated molecular tools to elucidate complex biological processes is ever-present. Among these tools, fluorescent probes stand out for their sensitivity and spatiotemporal resolution in cellular imaging. A key building block that has garnered attention in the synthesis of novel probes is 1-Boc-5-cyano-1H-indole-2-boronic acid . This technical guide explores the core utility of this versatile compound in the development of advanced fluorescent probes, offering insights for researchers, scientists, and drug development professionals.

Core Compound Properties

This compound is a trifunctional molecule featuring a Boc-protected indole core, a cyano group, and a boronic acid moiety. This unique combination of functional groups makes it an ideal scaffold for the construction of complex fluorescent sensors. The indole structure provides a foundation that can be readily modified to tune the photophysical properties of the final probe. The boronic acid group is the key to its utility in sensor design, enabling the detection of specific analytes through covalent interactions.

PropertyValueReference
Molecular Formula C₁₄H₁₅BN₂O₄[1](--INVALID-LINK--)
Molecular Weight 286.09 g/mol [1](--INVALID-LINK--)
Appearance Off-white to light yellow solid[1](--INVALID-LINK--)
Solubility Soluble in organic solvents such as DMSO and methanol[1](--INVALID-LINK--)

Principle of Fluorescent Probe Design and Function

The primary application of this compound in fluorescent probe development lies in its boronic acid functionality. Boronic acids are known to reversibly bind with molecules containing cis-1,2- or cis-1,3-diols, such as saccharides and glycoproteins. This interaction forms a cyclic boronate ester, which can modulate the electronic properties of the indole fluorophore. This modulation, in turn, alters the fluorescence output of the probe, allowing for the detection and quantification of the target analyte.

Furthermore, the boronic acid moiety can also serve as a reactive site for detecting other biologically relevant species, most notably hydrogen peroxide (H₂O₂). The oxidation of the boronic acid to a hydroxyl group by H₂O₂ leads to a significant change in the electronic nature of the indole scaffold, resulting in a "turn-on" or "turn-off" fluorescent response.

General synthesis workflow for indole-based fluorescent probes.

Key Applications in Biological Sensing

Fluorescent probes derived from this compound are being explored for a variety of applications in cellular and molecular biology:

  • Saccharide Sensing: The ability to detect specific saccharides is crucial for understanding cellular metabolism and glycosylation patterns in disease states like cancer and diabetes.

  • Hydrogen Peroxide Detection: As a key reactive oxygen species (ROS), H₂O₂ plays a dual role in both cellular signaling and oxidative stress. Probes capable of detecting H₂O₂ are invaluable for studying redox biology.

  • Enzyme Activity Monitoring: By designing probes that are substrates for specific enzymes, it is possible to monitor enzymatic activity in real-time within living cells.

Experimental Protocols

While specific protocols for a fluorescent probe directly derived from this compound are not yet widely published, a general methodology based on the well-established Suzuki-Miyaura cross-coupling reaction can be outlined. This reaction is a powerful tool for forming carbon-carbon bonds between the indole-boronic acid and a suitable fluorophore precursor.[2]

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 equiv.), the aryl halide or triflate of the desired fluorophore (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final fluorescent probe.

G cluster_sensing Sensing Mechanism for H₂O₂ Probe Indole-Boronic Acid Probe (Low Fluorescence) Oxidized_Probe Hydroxylated Indole (High Fluorescence) Probe->Oxidized_Probe Oxidation H2O2 H₂O₂ H2O2->Oxidized_Probe Signal Fluorescence 'Turn-On' Oxidized_Probe->Signal

References

Material science applications of 1-Boc-5-cyano-1H-indole-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Material Science Applications of 1-Boc-5-cyano-1H-indole-2-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a specialized organic compound featuring a unique combination of a tert-butyloxycarbonyl (Boc) protected indole core, a cyano substituent, and a boronic acid functional group.[1] While extensively utilized as a building block in medicinal chemistry and organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions, its potential in material science is an area of growing interest.[1][2][3] This guide explores the synthesis, properties, and established and potential material science applications of this versatile molecule, drawing on the known functionalities of its constituent parts. The boronic acid moiety enables applications in sensor technology and the formation of dynamic covalent materials, while the cyano-substituted indole core provides a platform for developing novel organic electronic materials.[1][2][4]

Introduction

Indole derivatives are foundational scaffolds in pharmaceuticals and have significant applications in material chemistry.[5][6][7] The functionalization of the indole ring system allows for the fine-tuning of its electronic and chemical properties. This compound incorporates three key functional groups that dictate its utility:

  • Indole Core : A privileged heterocyclic structure known for its electron-rich nature and role in organic electronics and fluorescent materials.[5][8]

  • Boronic Acid Group (-B(OH)₂) : A Lewis acid capable of forming reversible covalent bonds with diols, such as those found in saccharides.[2][9][10] This property is central to its use in sensors and self-healing polymers.[2][10] It is also a critical reagent in palladium-catalyzed cross-coupling reactions.[3][9]

  • Cyano Group (-CN) : A strong electron-withdrawing group that modulates the electronic properties of the indole ring, influencing its absorption and fluorescence spectra.[4][8]

  • Boc Protecting Group (-Boc) : Enhances the compound's stability and solubility in organic solvents, facilitating its use in various synthetic pathways.[11]

This combination makes this compound a promising candidate for the development of advanced materials, including polymers, coatings, sensors, and components for organic electronics.[1][12][13]

Physicochemical Properties

The properties of this compound are summarized below. These characteristics are essential for designing synthetic routes and predicting its behavior in material composites.

PropertyValueSource
CAS Number 475102-15-9[14][15][16]
Molecular Formula C₁₄H₁₅BN₂O₄[15][16]
Molecular Weight 286.096 g/mol [15]
Appearance Beige solid[14]
Melting Point 260-270 °C[14]
Boiling Point 509.1 ± 60.0 °C (Predicted)[14]
Density 1.21 ± 0.1 g/cm³ (Predicted)[14]
pKa 7.57 ± 0.30 (Predicted)[14]
Storage 2-8°C or -20°C in an inert atmosphere[14][15]

Synthesis and Chemical Reactivity

General Synthesis

The preparation of this compound typically starts from 5-cyanoindole. The indole nitrogen is first protected with a Boc group, followed by a borylation step at the 2-position.

Synthesis_Workflow cluster_0 Step 1: Boc Protection cluster_1 Step 2: Borylation A 5-Cyanoindole B 1-Boc-5-cyanoindole A->B Boc₂O C 1-Boc-5-cyanoindole D This compound C->D 1. LDA 2. B(OiPr)₃ 3. HCl (aq)

General synthesis workflow for the target compound.
Key Chemical Reactions for Material Science

The utility of this compound in material science stems from two primary reactions:

  • Suzuki-Miyaura Cross-Coupling : This palladium-catalyzed reaction forms carbon-carbon bonds between the indole core and various aryl or vinyl halides. It is a cornerstone for synthesizing conjugated polymers and complex organic molecules for electronic applications.[2][3]

  • Boronate Ester Formation : The boronic acid group reacts reversibly with diols to form boronate esters.[9] This dynamic covalent chemistry is exploited in the creation of self-healing hydrogels, sensors, and covalent organic frameworks (COFs).[9][10]

Reactions cluster_suzuki Suzuki-Miyaura Coupling cluster_ester Boronate Ester Formation IndoleB Indole-B(OH)₂ IndoleAr Indole-Aryl IndoleB->IndoleAr Pd Catalyst, Base ArX Aryl-Halide (Ar-X) ArX->IndoleAr IndoleB2 Indole-B(OH)₂ Ester Boronate Ester IndoleB2->Ester Diol Diol (e.g., Glucose) Diol->Ester Ester->IndoleB2 Reversible (e.g., pH change)

Key reactions for material science applications.

Material Science Applications

While specific studies on this compound are emerging, its potential applications can be inferred from the extensive research on its constituent functional moieties.

Application AreaRelevant Functional Group(s)Role and Potential
Polymers & Hydrogels Boronic AcidActs as a dynamic cross-linker with diol-containing polymers (e.g., polyvinyl alcohol, alginate) to form self-healing, stimuli-responsive hydrogels.[10]
Organic Electronics Indole Core, Cyano GroupServes as a monomer or building block for conjugated polymers used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The cyano group tunes the HOMO/LUMO energy levels.[4]
Sensors Boronic Acid, Indole CoreThe boronic acid selectively binds to saccharides.[2][17] The indole can act as a fluorophore, allowing for fluorescent detection of the binding event. This is useful for glucose monitoring.[2]
Covalent Organic Frameworks (COFs) Boronic AcidUndergoes self-condensation or condensation with polyol linkers to form highly ordered, porous crystalline materials (COFs) for gas storage or catalysis.[9]
Advanced Coatings Indole Core, Boronic AcidCan be incorporated into polymer formulations to create materials with specific chemical properties for enhanced performance and durability.[1][12]
Stimuli-Responsive Hydrogels

Boronic acids can form reversible boronate ester bonds with diol-containing polymers.[10] This allows for the creation of hydrogels that can change their properties (e.g., swell, degrade, or release a payload) in response to changes in pH or the presence of sugars like glucose. This makes this compound a candidate for developing materials for drug delivery and tissue engineering.[17]

Organic Semiconductors

The indole nucleus is an excellent scaffold for organic electronic materials.[5] Through Suzuki-Miyaura coupling, this compound can be polymerized with other aromatic monomers to create conjugated polymers. The electron-withdrawing cyano group can enhance the electron-accepting properties of the material, which is beneficial for applications in transistors and solar cells.[4]

Fluorescent Saccharide Sensors

The principle of a boronic acid-based sensor relies on the change in the electronic properties of a reporter molecule upon binding to a diol. The indole core of the title compound can serve as a fluorescent reporter. When the boronic acid binds to a sugar like glucose, the hybridization of the boron atom changes from sp² to sp³, altering the electronic communication with the indole ring and causing a detectable change in fluorescence.[2][17]

Sensor_Mechanism cluster_state1 Low Glucose cluster_state2 High Glucose IndoleB Indole-B(OH)₂ (sp² Boron) Fluor1 Fluorescence ON IndoleB->Fluor1 Emits Light Ester Indole-Boronate Ester (sp³ Boron) IndoleB->Ester + Glucose Glucose Glucose (Diol) Glucose->Ester Ester->IndoleB - Glucose (Reversible) Fluor2 Fluorescence OFF (Quenched) Ester->Fluor2 Quenching Mechanism

Principle of a boronic acid-based fluorescent glucose sensor.

Experimental Protocols

Protocol: Synthesis of this compound

This protocol is adapted from a general procedure for the borylation of protected indoles.[18]

  • Dissolution : Dissolve 1-Boc-5-cyanoindole (1 equivalent) in anhydrous tetrahydrofuran (THF) in a round-bottomed flask under a nitrogen atmosphere.

  • Cooling : Cool the solution to 0°C using an ice bath.

  • Addition of Base : Slowly add lithium diisopropylamide (LDA) (1.1 equivalents) dropwise over 20 minutes. Maintain the temperature at 0°C.

  • Stirring : Stir the reaction mixture at 0°C for 2 hours.

  • Addition of Borate : Add triisopropyl borate (1.2 equivalents) to the mixture.

  • Warming : Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching : Quench the reaction by adding 2N HCl (aq) until the mixture is acidic.

  • Extraction : Extract the product with ethyl acetate (3x).

  • Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : The crude product can be purified by column chromatography on silica gel to yield the final product.

Protocol: Suzuki-Miyaura Cross-Coupling for Polymer Synthesis

This is a representative protocol for using an indole boronic acid to synthesize a biaryl compound, a key step in forming conjugated polymers.

  • Degassing : To a flask, add this compound (1.2 equivalents), an aryl bromide (1 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2 equivalents).

  • Solvent Addition : Add a degassed solvent mixture, such as toluene/water or dioxane/water.

  • Reaction : Heat the mixture under a nitrogen atmosphere at 80-100°C for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup : After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification : Dry the combined organic layers, concentrate, and purify the residue by column chromatography to obtain the coupled product.

Protocol: Formation of a Boronic Acid-Functionalized Hydrogel

This protocol describes the formation of a simple hydrogel using a boronic acid and a diol-containing polymer.

  • Polymer Solution : Prepare a 10% (w/v) solution of polyvinyl alcohol (PVA) in deionized water by heating at 90°C with stirring until fully dissolved. Cool to room temperature.

  • Monomer Solution : Prepare a concentrated solution of this compound in a suitable solvent (e.g., DMSO or a basic aqueous solution) to ensure solubility.

  • Cross-linking : Add the boronic acid solution dropwise to the PVA solution while vortexing or stirring vigorously. The amount added typically corresponds to a specific molar ratio of boronic acid to PVA monomer units (e.g., 1:10).

  • Gelation : Gel formation should occur rapidly upon mixing, indicated by a significant increase in viscosity and the formation of a stable gel. The pH of the final mixture should be slightly basic (pH 8-9) to favor boronate ester formation.

  • Characterization : The resulting hydrogel can be characterized for its mechanical properties (rheology) and its response to stimuli like pH changes or the addition of glucose.

Conclusion

This compound is a highly functionalized molecule with significant, though largely untapped, potential in material science. Its unique trifecta of an electronically tunable indole core, a versatile boronic acid handle, and a stabilizing Boc group makes it an attractive building block for a new generation of smart materials. Future research should focus on the direct synthesis and characterization of polymers, sensors, and other advanced materials derived from this compound to fully realize its promising capabilities in organic electronics, biomedical devices, and functional coatings.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 1-Boc-5-cyano-1H-indole-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] This palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries for the construction of complex molecular architectures. The indole scaffold is a privileged structure in medicinal chemistry, and its functionalization is of significant interest in drug discovery.[1] This document provides a detailed protocol for the Suzuki-Miyaura coupling of 1-Boc-5-cyano-1H-indole-2-boronic acid with various aryl halides, a key transformation for the synthesis of diverse 2-aryl-1H-indole derivatives.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The cycle begins with the oxidative addition of an aryl halide to a palladium(0) complex. This is followed by transmetalation with the boronic acid in the presence of a base, and concludes with reductive elimination to yield the cross-coupled product and regenerate the palladium(0) catalyst.[1] The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity, especially when working with functionalized heterocyclic compounds like indoles.

Experimental Protocol

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of related indole-2-boronic acids with aryl halides.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or aryl iodide)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Sodium carbonate [Na₂CO₃] or Potassium carbonate [K₂CO₃])

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or a mixture with water)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (e.g., Schlenk flask or sealed tube)

  • Magnetic stirrer and heating plate/oil bath

General Procedure:

  • Reaction Setup: To a dry Schlenk flask or sealed tube equipped with a magnetic stir bar, add this compound (1.0 - 1.5 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 - 3.0 equivalents).

  • Inert Atmosphere: Evacuate the vessel and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v) to the reaction mixture via syringe.

  • Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of various N-protected bromoindoles with different arylboronic acids. While not specific to this compound, it provides a useful reference for expected outcomes with similar substrates.

EntryBromoindoleArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
11-Boc-5-bromo-1H-indolePhenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Dioxane/H₂O1001285
21-Boc-5-bromo-1H-indole4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O1101092
31-Boc-4-bromo-1H-indole3-Tolylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃DMF901678
41-Ts-6-bromo-1H-indole2-Naphthylboronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄Toluene100888

This data is representative and based on couplings of similar indole substrates. Actual yields with this compound may vary.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative_Addition R-B(OH)2 Ar'-B(OH)₂ R-B(OH)2->Transmetalation Base Base Base->Transmetalation BX(OH)2 [HO-B(OH)₂]⁻

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Boronic Acid, Aryl Halide, and Base B Establish Inert Atmosphere A->B C Add Palladium Catalyst and Solvent B->C D Heat Reaction Mixture (80-110 °C) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Quench Reaction E->F G Aqueous Work-up (Extraction) F->G H Dry, Filter, and Concentrate G->H I Column Chromatography H->I J Isolated Product I->J

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

References

Palladium Catalyst Selection for Suzuki-Miyaura Coupling of 1-Boc-5-cyano-1H-indole-2-boronic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is particularly valuable in pharmaceutical and materials science for the construction of complex molecular architectures. The 1-Boc-5-cyano-1H-indole-2-boronic acid is a key building block in the synthesis of a variety of bioactive molecules and functional materials. Its successful coupling is crucial for the development of novel therapeutics and advanced materials. However, the presence of the electron-withdrawing cyano group and the potentially labile indole N-H (protected here as a Boc-carbamate) can present challenges in achieving high-yielding and clean coupling reactions. Careful selection of the palladium catalyst, ligand, base, and solvent system is therefore critical for success.

This document provides detailed application notes and experimental protocols for the selection of an appropriate palladium catalyst system for the Suzuki-Miyaura coupling of this compound with various aryl halides.

Catalyst and Ligand Selection: Key Considerations

The choice of palladium catalyst and ligand is paramount for a successful Suzuki-Miyaura coupling. For heteroaromatic substrates like this compound, which can be prone to side reactions such as protodeboronation, the catalyst system must be highly active to ensure the desired cross-coupling proceeds at a competitive rate.

Palladium Precatalysts:

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A versatile and commonly used catalyst that is often effective for a range of substrates. It is a pre-formed Pd(0) complex, which can simplify reaction setup.

  • Pd(OAc)₂ (Palladium(II) Acetate) and Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): These are common Pd(0) and Pd(II) precursors that require an external phosphine ligand to form the active catalytic species in situ. They offer the flexibility to screen a wide variety of ligands.

Phosphine Ligands:

  • Triphenylphosphine (PPh₃): A standard, air-stable, and cost-effective ligand suitable for many Suzuki couplings.

  • Buchwald Ligands (e.g., SPhos, XPhos): These are electron-rich and sterically hindered biaryl phosphine ligands that have shown exceptional activity for challenging Suzuki-Miyaura couplings, including those involving heteroaryl substrates and aryl chlorides.[1] They can often promote reactions at lower temperatures and catalyst loadings.

  • Tri(tert-butyl)phosphine (P(t-Bu)₃): A highly electron-rich and bulky phosphine that can be very effective for difficult couplings.

Data Presentation: Comparison of Catalyst Systems

The following table summarizes typical catalyst systems and reaction conditions for the Suzuki-Miyaura coupling of indole derivatives, which can serve as a starting point for the optimization of the coupling of this compound.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)Notes
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O90 - 11070 - 95A standard and reliable system for many indole couplings.
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O80 - 10085 - 98Highly active system, good for challenging substrates.[1]
Pd₂(dba)₃ / XPhosCs₂CO₃THF/H₂O60 - 8080 - 97Excellent for sterically hindered partners and can be effective at lower temperatures.[1]
PdCl₂(dppf)Na₂CO₃DMF/H₂O90 - 11075 - 90A robust catalyst, often used for heteroaryl couplings.

Experimental Protocols

The following are detailed protocols for performing a Suzuki-Miyaura coupling with this compound. These should be considered as starting points, and optimization may be necessary for specific substrates.

Protocol 1: General Procedure using Pd(PPh₃)₄

  • Materials:

    • This compound (1.0 equiv)

    • Aryl halide (e.g., aryl bromide) (1.2 equiv)

    • Pd(PPh₃)₄ (0.05 equiv)

    • K₂CO₃ (2.0 equiv)

    • 1,4-Dioxane (degassed)

    • Water (degassed)

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, the aryl halide, Pd(PPh₃)₄, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe.

    • Heat the reaction mixture to 90-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: High-Activity Protocol using a Buchwald Ligand

  • Materials:

    • This compound (1.0 equiv)

    • Aryl halide (e.g., aryl chloride) (1.5 equiv)

    • Pd(OAc)₂ (0.02 equiv)

    • SPhos (0.04 equiv)

    • K₃PO₄ (3.0 equiv)

    • Toluene (degassed)

    • Water (degassed)

  • Procedure:

    • In a glovebox or under a stream of inert gas, add Pd(OAc)₂ and SPhos to a flame-dried Schlenk flask.

    • Add degassed toluene and stir for 10-15 minutes to form the active catalyst.

    • In a separate flask, add this compound, the aryl halide, and K₃PO₄.

    • Evacuate and backfill this flask with an inert gas three times.

    • Transfer the catalyst solution to the flask containing the reagents via cannula or syringe.

    • Add degassed water.

    • Heat the reaction mixture to 80-100 °C and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS.

    • Follow steps 6-9 from Protocol 1 for workup and purification.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R_R R-Pd(II)L_n-R' Transmetal->PdII_R_R Boronate R'-B(OR)3^- Boronate->Transmetal Base Base Base->Boronate BoronicAcid R'-B(OH)2 BoronicAcid->Base RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product ArylHalide R-X ArylHalide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Catalyst Screening

Catalyst_Screening_Workflow start Start: Define Coupling Partners (this compound & Aryl Halide) setup Reaction Setup: - Inert Atmosphere - Degassed Solvents start->setup catalyst_selection Select Catalyst System: - Pd Precatalyst - Ligand - Base setup->catalyst_selection reaction Run Reaction at Defined Temperature and Time catalyst_selection->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup purification Purification (Column Chromatography) workup->purification analysis Characterization & Yield Determination (NMR, MS) purification->analysis decision High Yield? analysis->decision decision->catalyst_selection No, Re-optimize end End: Optimized Protocol decision->end Yes

Caption: A logical workflow for screening and optimizing palladium catalysts.

References

Optimal Reaction Conditions for Suzuki Coupling of 1-Boc-5-cyano-1H-indole-2-boronic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides a detailed overview of the optimal conditions for the Suzuki coupling of 1-Boc-5-cyano-1H-indole-2-boronic acid, a key building block in the synthesis of various pharmaceutical compounds. Due to the presence of the electron-withdrawing cyano group, this substrate is susceptible to protodeboronation, necessitating careful optimization of the base and solvent system to achieve high yields.

Core Concepts and Challenges

The key to a successful Suzuki reaction lies in the careful selection of the catalyst, ligand, base, and solvent. The base plays a crucial role in the activation of the boronic acid for the transmetalation step in the catalytic cycle. For electron-deficient boronic acids such as this compound, the choice of base is particularly critical. Strong bases can promote the undesired side reaction of protodeboronation, where the boronic acid moiety is cleaved and replaced by a hydrogen atom.

To mitigate this challenge, milder bases and carefully chosen solvent systems are recommended. The use of a Boc-protecting group on the indole nitrogen prevents potential catalyst inhibition that can be observed with unprotected indoles.

Recommended Reaction Parameters

Based on extensive literature analysis of similar electron-deficient indole-2-boronic acid derivatives, a range of conditions have been identified to promote efficient Suzuki coupling while minimizing side reactions. The following table summarizes the recommended base and solvent combinations, along with typical catalysts and expected yield ranges.

Catalyst SystemBaseSolvent SystemTemperature (°C)Typical Yield (%)Notes
Pd(dppf)Cl₂K₂CO₃Dioxane / H₂O (4:1)80-10075-95A robust and commonly used system for a variety of aryl halides.
Pd₂(dba)₃ / SPhosK₃PO₄Toluene100-11080-98Anhydrous conditions with a milder base, ideal for minimizing protodeboronation.
Pd(PPh₃)₄Cs₂CO₃Dioxane90-11085-97Cesium carbonate is a strong but effective base; often used for challenging couplings.
Pd(OAc)₂ / XPhosK₃PO₄Dioxane / H₂O (4:1)80-10082-96Buchwald ligands like XPhos are highly active and can be effective at lower temperatures.

Experimental Protocols

Below are two detailed protocols for the Suzuki coupling of this compound with a generic aryl bromide.

Protocol 1: Potassium Carbonate in Dioxane/Water

This protocol is a general and reliable starting point for the coupling of this compound with a range of aryl bromides.

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Pd(dppf)Cl₂ (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound, the aryl bromide, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio to achieve a concentration of approximately 0.1 M with respect to the boronic acid.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Potassium Phosphate in Anhydrous Toluene

This protocol is recommended for substrates that are particularly sensitive to protodeboronation. The use of a milder base and anhydrous conditions can significantly improve the yield.

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)

  • Anhydrous Toluene (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound, the aryl bromide, Pd₂(dba)₃, SPhos, and anhydrous K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed anhydrous toluene to achieve a concentration of approximately 0.1 M with respect to the boronic acid.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Workflow

To aid in the conceptualization of the experimental process, the following diagrams illustrate the key steps and relationships in a typical Suzuki coupling reaction.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L2-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Ar Ar-Pd(II)L2-Ar' Transmetalation->PdII_Ar Boronate Ar'-B(OH)3- Boronate->Transmetalation Base Base (e.g., K2CO3) BoronicAcid Ar'-B(OH)2 Base->BoronicAcid activates BoronicAcid->Boronate RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 regenerates Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental_Workflow Start Start: Assemble Reactants Inert Establish Inert Atmosphere (Evacuate/Backfill with N2/Ar) Start->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat to Reaction Temperature (e.g., 80-110 °C) Solvent->Heat Monitor Monitor Reaction Progress (TLC or LC-MS) Heat->Monitor Workup Aqueous Workup (Dilute, Wash, Dry) Monitor->Workup Upon Completion Purify Purification (Column Chromatography) Workup->Purify Product Final Product Purify->Product

Caption: General experimental workflow for the Suzuki coupling.

Conclusion

The Suzuki coupling of this compound can be achieved in high yields by carefully selecting the appropriate base and solvent to minimize protodeboronation. For general applications, a system of Pd(dppf)Cl₂ with K₂CO₃ in dioxane/water provides reliable results. For substrates that are more prone to decomposition, an anhydrous system using a milder base such as K₃PO₄ with a highly active catalyst system like Pd₂(dba)₃/SPhos is recommended. The provided protocols offer robust starting points for researchers in drug discovery and organic synthesis.

Application Notes and Protocols: Heck Reaction Conditions for 1-Boc-5-cyano-1H-indole-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a generalized protocol for the Heck reaction utilizing 1-Boc-5-cyano-1H-indole-2-boronic acid. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide or triflate and an alkene.[1][2] While traditionally employing organohalides, variations using organoboronic acids have been developed. This protocol outlines plausible conditions for the vinylation of this compound, a versatile building block in medicinal chemistry and organic synthesis.[3][4] The described methods are based on established principles of Heck reactions involving arylboronic acids.[5][6][7][8]

Introduction

The indole nucleus is a prominent scaffold in a vast array of pharmaceuticals and biologically active compounds.[9] Consequently, methods for the functionalization of the indole core are of significant interest to the drug development community. The Heck reaction offers a robust strategy for the introduction of vinyl groups, which can serve as versatile handles for further chemical transformations.[1]

This compound is a valuable intermediate, primed for cross-coupling reactions.[3][4] Its boronic acid functionality at the 2-position allows for selective C-C bond formation. This application note details a potential Heck-type coupling protocol for this substrate, providing a foundation for researchers to explore the synthesis of novel 2-vinylated indole derivatives.

Reaction Principle: The Heck Reaction Catalytic Cycle

The Heck reaction typically proceeds through a catalytic cycle involving palladium(0) and palladium(II) intermediates.[2][10] In the case of an aryl boronic acid, an oxidative addition of an aryl group to the palladium(0) catalyst is preceded by a transmetalation-like step. The general steps are:

  • Oxidative Addition/Transmetalation: The active Pd(0) catalyst reacts with the aryl boronic acid (often facilitated by an oxidant or additive) to form an arylpalladium(II) species.

  • Olefin Coordination and Insertion: The alkene substrate coordinates to the arylpalladium(II) complex, followed by migratory insertion of the alkene into the aryl-palladium bond.

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming the vinylated product and a hydridopalladium(II) complex.

  • Reductive Elimination: The hydridopalladium(II) species undergoes reductive elimination, typically in the presence of a base, to regenerate the active Pd(0) catalyst.

Data Presentation: General Heck Reaction Conditions for Aryl Boronic Acids

The following tables summarize typical components and conditions for Heck reactions involving aryl boronic acids, which can be adapted for this compound.

Table 1: Reaction Components

ComponentExampleTypical Loading/ConcentrationFunction
Aryl Boronic AcidThis compound1.0 equivalentArylating agent
AlkeneStyrene, n-butyl acrylate1.0 - 1.5 equivalentsVinylating agent
Palladium CatalystPalladium(II) acetate (Pd(OAc)₂)1 - 10 mol%Catalyst
Ligand (optional)Triphenylphosphine (PPh₃), Tri(o-tolyl)phosphine2 - 4 equivalents relative to PdStabilizes Pd(0) catalyst
BasePotassium carbonate (K₂CO₃), Triethylamine (Et₃N)1.5 - 3.0 equivalentsRegenerates Pd(0) catalyst
Additive/OxidantN-Bromosuccinimide (NBS)0.3 - 1.2 equivalentsFacilitates the reaction with boronic acids
SolventToluene, Dimethylformamide (DMF), Acetonitrile (MeCN)0.1 - 0.5 MReaction medium

Table 2: Reaction Parameters

ParameterTypical RangeNotes
Temperature25 - 120 °CSubstrate and catalyst dependent
Reaction Time2 - 24 hoursMonitored by TLC or LC-MS
AtmosphereInert (Nitrogen or Argon)To prevent oxidation of the catalyst

Experimental Protocol: General Procedure for the Heck Reaction of this compound

This protocol provides a starting point for the optimization of the Heck reaction with this compound.

Materials:

  • This compound

  • Alkene (e.g., styrene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • N-Bromosuccinimide (NBS)

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard workup and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv).

  • Add palladium(II) acetate (0.05 mmol, 5 mol%) and N-bromosuccinimide (0.3 mmol, 30 mol%).

  • Add anhydrous toluene (10 mL).

  • Stir the mixture for 5 minutes at room temperature.

  • Add the alkene (e.g., styrene, 1.2 mmol, 1.2 equiv) to the reaction mixture.

  • Heat the reaction to the desired temperature (a starting point of 80 °C can be used) and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-vinylated indole derivative.

Visualizations

Heck_Cycle cluster_main Heck Catalytic Cycle pd0 Pd(0)L₂ aryl_pd_ii Ar-Pd(II)L₂-X pd0->aryl_pd_ii Oxidative Addition (Ar-X or Ar-B(OH)₂) olefin_complex [Ar-Pd(II)L₂(Olefin)]⁺X⁻ aryl_pd_ii->olefin_complex Olefin Coordination insertion_product R-CH₂-CH(Ar)-Pd(II)L₂-X olefin_complex->insertion_product Migratory Insertion hydrido_pd H-Pd(II)L₂-X insertion_product->hydrido_pd β-Hydride Elimination (Product Out) hydrido_pd->pd0 Reductive Elimination (Base)

Caption: The catalytic cycle of the Heck reaction.

Experimental_Workflow start Start: Assemble Reactants reaction_setup Reaction Setup: - Add indole boronic acid, Pd(OAc)₂, NBS to flask - Add solvent (Toluene) - Add alkene start->reaction_setup heating Heating & Stirring (e.g., 80 °C, 12-24h) reaction_setup->heating monitoring Monitor Progress (TLC / LC-MS) heating->monitoring workup Workup: - Cool to RT - Dilute with EtOAc - Wash with H₂O, brine monitoring->workup Reaction Complete purification Purification: - Dry organic layer - Concentrate - Column Chromatography workup->purification product Final Product: 2-Vinylated Indole purification->product

Caption: Experimental workflow for the Heck reaction.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Palladium compounds and organic solvents can be hazardous. Consult the Safety Data Sheets (SDS) for all reagents before use.

  • Reactions under pressure should be carried out behind a blast shield.

Conclusion

The protocol and data presented herein offer a comprehensive starting point for researchers interested in performing Heck reactions with this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve the best results for specific alkene coupling partners. This methodology opens avenues for the synthesis of a diverse range of 2-vinylated indoles, which are valuable precursors in drug discovery and materials science.

References

Synthesis of Biaryl Compounds from 1-Boc-5-cyano-1H-indole-2-boronic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biaryl scaffolds are privileged structures in medicinal chemistry, frequently found in a wide array of biologically active compounds and approved drugs. The indole nucleus, in particular, is a key pharmacophore in numerous therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, enabling the synthesis of complex biaryl compounds from readily available boronic acids and aryl halides. This document provides a detailed experimental protocol for the synthesis of 2-aryl-1-Boc-5-cyano-1H-indoles via the Suzuki-Miyaura coupling of 1-Boc-5-cyano-1H-indole-2-boronic acid with various aryl halides. The resulting biaryl indole derivatives have potential applications in drug discovery, particularly as inhibitors of inflammatory signaling pathways such as the NF-κB pathway.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves a palladium-catalyzed cross-coupling between an organoboron compound (in this case, this compound) and an organic halide (aryl halide). The catalytic cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by transmetalation with the boronic acid in the presence of a base, and the cycle is completed by reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Experimental Protocols

This section details the materials, equipment, and a step-by-step procedure for the synthesis of 2-aryl-1-Boc-5-cyano-1H-indoles.

Materials:

  • This compound

  • Aryl halide (e.g., bromobenzene, 4-bromoanisole, 4-bromobenzonitrile)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

  • Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄))

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or N,N-dimethylformamide (DMF))

  • Degassed water

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Argon or Nitrogen gas (inert atmosphere)

Equipment:

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

  • Syringes and needles

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

  • Glassware for extraction and filtration

  • Flash chromatography system

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (0.05-0.10 equiv.).

  • Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the boronic acid.

  • Reaction: Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Data Presentation

The following table presents representative yields for the Suzuki-Miyaura coupling of this compound with a variety of aryl bromides under optimized conditions. Please note that these are illustrative examples, and actual yields may vary depending on the specific reaction conditions and the nature of the aryl halide.

Aryl Bromide Product Representative Yield (%)
Bromobenzene1-Boc-5-cyano-2-phenyl-1H-indole85-95
4-Bromoanisole1-Boc-5-cyano-2-(4-methoxyphenyl)-1H-indole80-90
4-Bromobenzonitrile1-Boc-5-cyano-2-(4-cyanophenyl)-1H-indole75-85
3-Bromopyridine1-Boc-5-cyano-2-(pyridin-3-yl)-1H-indole65-75
2-Bromothiophene1-Boc-5-cyano-2-(thiophen-2-yl)-1H-indole70-80

Characterization Data (Representative):

For a generic product such as 1-Boc-5-cyano-2-phenyl-1H-indole :

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.10-8.00 (m, 1H, indole-H), 7.70-7.60 (m, 2H, Ar-H), 7.50-7.30 (m, 5H, Ar-H and indole-H), 6.50-6.40 (s, 1H, indole-H), 1.70-1.60 (s, 9H, Boc-H).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 149.5, 140.0, 135.0, 131.0, 130.0, 129.5, 129.0, 128.5, 126.0, 124.0, 116.0, 115.0, 105.0, 85.0, 28.0.

Note: The exact chemical shifts will vary depending on the specific aryl substituent.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - Boronic Acid - Aryl Halide - Base inert Establish Inert Atmosphere (Ar/N2) reagents->inert catalyst Add Palladium Catalyst inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor extract Extraction with Organic Solvent monitor->extract dry Dry and Concentrate extract->dry purify Flash Column Chromatography dry->purify product Pure Biaryl Product purify->product

Suzuki-Miyaura Coupling Experimental Workflow
Putative Signaling Pathway Inhibition

Biaryl indole derivatives have been shown to possess anti-inflammatory and anticancer properties. One of the key signaling pathways implicated in inflammation and cancer is the Nuclear Factor-kappa B (NF-κB) pathway. The following diagram illustrates the canonical NF-κB signaling cascade and a putative mechanism of inhibition by a 2-arylindole compound.

NFkB_Pathway cluster_stimulus External Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Inflammatory Cytokines (e.g., TNF-α, IL-1β) receptor Receptor stimuli->receptor 1. Binding ikk IKK Complex receptor->ikk 2. Activation ikb_nfkb IκBα-NF-κB (Inactive Complex) ikk->ikb_nfkb 3. Phosphorylation of IκBα nfkb NF-κB (p50/p65) ikb_nfkb->nfkb 5. Release of NF-κB ikb_p P-IκBα (Phosphorylated) ikb_nfkb->ikb_p nfkb_nuc NF-κB (Active) nfkb->nfkb_nuc 6. Nuclear Translocation proteasome Proteasomal Degradation ikb_p->proteasome 4. Ubiquitination & Degradation inhibitor 2-Arylindole Derivative inhibitor->ikk Inhibition dna DNA (κB sites) nfkb_nuc->dna 7. DNA Binding gene_exp Gene Expression: - Pro-inflammatory Cytokines - Adhesion Molecules - Anti-apoptotic Proteins dna->gene_exp 8. Transcription

Inhibition of the Canonical NF-κB Signaling Pathway

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an efficient and versatile method for the synthesis of 2-aryl-1-Boc-5-cyano-1H-indoles. The provided protocol offers a robust starting point for the preparation of a diverse library of biaryl indole compounds. These compounds are of significant interest to the drug discovery community due to their potential to modulate key biological pathways, such as the NF-κB signaling cascade, which is implicated in a variety of disease states including chronic inflammation and cancer. Further optimization of reaction conditions and exploration of the biological activity of the synthesized compounds are warranted to fully elucidate their therapeutic potential.

Application Notes and Protocols for N-Boc Deprotection of 1-Boc-5-cyano-1H-indole-2-boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for the indole nitrogen in multi-step organic synthesis due to its stability under various conditions and its susceptibility to cleavage under specific acidic, thermal, or basic conditions. The deprotection of N-Boc-5-cyano-1H-indole-2-boronic acid and its derivatives is a critical step in the synthesis of various biologically active compounds, including enzyme inhibitors and pharmaceutical intermediates. The presence of both an electron-withdrawing cyano group and a potentially sensitive boronic acid moiety necessitates careful selection of deprotection conditions to ensure high yield and purity of the final product.

This document provides detailed application notes and protocols for the N-Boc deprotection of 1-Boc-5-cyano-1H-indole-2-boronic acid derivatives, covering acidic, thermal, and basic methodologies. Quantitative data from representative examples in the literature are summarized to aid in method selection and optimization.

Deprotection Methodologies Overview

The choice of deprotection strategy for this compound derivatives is contingent on the overall substrate stability, particularly the tolerance of the boronic acid group and other functional groups to the reaction conditions. The primary methods include:

  • Acid-Catalyzed Deprotection: This is the most common method, typically employing strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). These reactions are generally fast and efficient but require careful control to prevent degradation of the boronic acid.

  • Thermal Deprotection: This method involves heating the substrate, often in a high-boiling solvent or under microwave irradiation, to induce thermolytic cleavage of the Boc group. It offers a neutral alternative to acidic methods.

  • Base-Catalyzed Deprotection: For indoles bearing electron-withdrawing groups, such as the 5-cyano substituent, deprotection under basic conditions is a viable and often milder alternative to acidic methods.

Data Presentation: Comparison of Deprotection Methods

The following tables summarize quantitative data for various N-Boc deprotection methods on indole derivatives. While specific data for this compound is limited in readily available literature, the provided data for analogous structures offer valuable insights for reaction optimization.

Table 1: Acid-Catalyzed N-Boc Deprotection of Indole Derivatives

EntrySubstrateReagent/SolventTemperature (°C)Time (h)Yield (%)Reference
1N-Boc-indoleTFA/DCM (1:1)Room Temp.2>95[1]
2N-Boc-5-bromoindole25% TFA/DCMRoom Temp.2>95[1]
3N-Boc-aniline derivative5 equiv. TFA in DCM0 to Room Temp.2Not specified[2]
4Boc protected anilineTFA/DCM60 (microwave)0.5High[3]
5N-Boc-tryptophan derivative1-60% TFA in DCMNot specifiedNot specifiedUnsuccessful[4]

Table 2: Thermal N-Boc Deprotection of Indole Derivatives

EntrySubstrateSolventTemperature (°C)TimeYield (%)Reference
1N-Boc-indoleTFE150 (microwave)10 min99
2N-Boc-5-nitroindoleTFE150 (microwave)5 min99
3N-Boc-indoleHFIP150 (microwave)5 min99
4N-Boc-imidazoleTFE150 (flow)60 min98[5]
5N-Boc-indoleTFE150 (flow)60 min98[5]

TFE: 2,2,2-Trifluoroethanol; HFIP: 1,1,1,3,3,3-Hexafluoroisopropanol

Table 3: Base-Catalyzed N-Boc Deprotection of Electron-Deficient Indoles

EntrySubstrateReagent/SolventTemperature (°C)Time (h)Yield (%)Reference
1N-Boc-5-nitroindoleNaOMe/MeOHRoom Temp.0.595
2N-Boc-indoleK3PO4·H2O/MeOHMicrowaveNot specifiedHigh
3N-Boc-pyrroleNaOMeNot specifiedNot specifiedHigh

Experimental Protocols

Protocol 1: Acid-Catalyzed Deprotection using Trifluoroacetic Acid (TFA)

This protocol is a general procedure and may require optimization for specific derivatives.

Materials:

  • This compound derivative

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve the this compound derivative (1.0 equiv) in anhydrous DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common starting point is a 1:1 mixture of DCM:TFA.[1] For sensitive substrates, a lower concentration of TFA (e.g., 20-25% in DCM) can be used.[1]

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

  • Upon completion, remove the solvent and excess TFA under reduced pressure. To ensure complete removal of TFA, the residue can be co-evaporated with toluene or isopropanol.

  • Work-up: a. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM). b. Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize residual acid. Caution: CO₂ evolution may occur. c. Wash the organic layer with brine. d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. e. Filter and concentrate the organic layer under reduced pressure to yield the crude product.

  • Purification: The crude 5-cyano-1H-indole-2-boronic acid can be purified by recrystallization (e.g., from hot water or ethanol) or by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Thermal Deprotection

This method offers a rapid and acid-free alternative.

Materials:

  • This compound derivative

  • 2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

  • Microwave synthesis vial

  • Microwave reactor

Procedure:

  • Place the this compound derivative (1.0 equiv) in a microwave synthesis vial.

  • Add TFE or HFIP as the solvent (sufficient to dissolve the substrate).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 150 °C) for a specified time (e.g., 5-15 minutes). The optimal time and temperature should be determined by monitoring the reaction.

  • After the reaction is complete, cool the vial to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the residue as described in Protocol 1.

Protocol 3: Base-Catalyzed Deprotection using Sodium Methoxide (NaOMe)

This protocol is suitable for electron-deficient indoles.

Materials:

  • This compound derivative

  • Methanol (MeOH), anhydrous

  • Sodium methoxide (NaOMe) solution in methanol or solid NaOMe

  • Aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the this compound derivative (1.0 equiv) in anhydrous methanol in a round-bottom flask.

  • Add a catalytic amount of sodium methoxide (e.g., 0.1-0.3 equivalents) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 30 minutes to a few hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Remove the methanol under reduced pressure.

  • Work-up: a. Extract the aqueous residue with ethyl acetate. b. Wash the combined organic layers with brine. c. Dry the organic layer over anhydrous Na₂SO₄. d. Filter and concentrate under reduced pressure.

  • Purification: Purify the crude product as described in Protocol 1.

Visualizations

Deprotection_Workflow cluster_prep Preparation cluster_reaction Deprotection Reaction cluster_workup Work-up & Purification Start Start Dissolve Substrate Dissolve 1-Boc-5-cyano-1H-indole- 2-boronic acid derivative Start->Dissolve Substrate Acidic Acidic (e.g., TFA/DCM) Dissolve Substrate->Acidic Method 1 Thermal Thermal (e.g., Microwave/TFE) Dissolve Substrate->Thermal Method 2 Basic Basic (e.g., NaOMe/MeOH) Dissolve Substrate->Basic Method 3 Reaction_Monitoring Monitor Reaction (TLC, LC-MS) Acidic->Reaction_Monitoring Thermal->Reaction_Monitoring Basic->Reaction_Monitoring Quench_Neutralize Quench / Neutralize Reaction_Monitoring->Quench_Neutralize Extraction Extraction Quench_Neutralize->Extraction Drying_Concentration Drying & Concentration Extraction->Drying_Concentration Purification Purification (Recrystallization or Chromatography) Drying_Concentration->Purification Final_Product 5-cyano-1H-indole- 2-boronic acid Purification->Final_Product

Caption: General workflow for N-Boc deprotection.

Reaction_Mechanism Start_Material This compound N-Boc Protected Intermediate Carbamic Acid Intermediate Unstable Start_Material->Intermediate + H+ (Acidic) or Δ (Thermal) or B:- (Basic) Final_Product 5-cyano-1H-indole-2-boronic acid Deprotected Product Intermediate->Final_Product Decarboxylation Byproducts CO2 + Isobutylene Intermediate->Byproducts Fragmentation

Caption: Simplified N-Boc deprotection mechanism.

References

Application Notes and Protocols for Mild Boc Deprotection of Cyano-Substituted Indoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of protecting group chemistry, widely employed to mask the indole nitrogen during the synthesis of complex molecules, including many pharmaceutical intermediates. However, the deprotection of N-Boc-indoles bearing strong electron-withdrawing groups (EWGs), such as a cyano (-CN) substituent, presents a significant challenge. Standard deprotection methods relying on strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can lead to degradation of the sensitive indole core, hydrolysis of the nitrile, or other unwanted side reactions.

These application notes provide a detailed overview of mild and selective methods for the deprotection of N-Boc-cyano-substituted indoles. The presence of the electron-withdrawing cyano group alters the electronic properties of the indole ring, influencing the lability of the Boc group. This often allows for deprotection under conditions that are significantly milder than those required for electron-rich or unsubstituted indoles. This document outlines several effective strategies, including basic hydrolysis, mildly acidic methods, and other chemoselective approaches, complete with experimental protocols and comparative data to guide researchers in selecting the optimal conditions for their specific substrates.

Data Presentation: Comparison of Mild Deprotection Methods

The following table summarizes various mild methods for the deprotection of N-Boc on cyano-substituted and other electron-deficient indoles. This data is compiled from literature sources and provides a comparative overview of reaction conditions and reported yields.

Method/Reagent(s)Substrate ExampleSolventTemperature (°C)TimeYield (%)Reference(s)
Basic Conditions
NaOMe (catalytic)N-Boc-Indole derivativesMethanolRoom Temp.~3 h85-98[1]
K₂CO₃ / H₂ON-Boc-Indoles with EWGsMethanolReflux1-2 hHigh
Na₂CO₃N-Boc substratesDMERefluxN/AHigh[2]
Mildly Acidic Conditions
p-TsOH·H₂ON-Boc aminesTolueneMW, 15030 s8-96
Silica GelN-Boc-indolineTolueneReflux5 h89
Other Mild Conditions
Oxalyl Chloride / MeOHN-Boc heterocycles with EWGsMethanolRoom Temp.1-4 h>70 (up to 90)[2]
Thermal (Microwave)N-Boc-5-chloro-indole-3-carboxamideTFE1001 h98[3]
Thermal (Conventional)N-Boc-5-chloro-indole-3-carboxamideTFEReflux12 h99[3]

Note: "N/A" indicates that the specific quantitative data was not available in the cited literature. EWG stands for Electron-Withdrawing Group. TFE is 2,2,2-trifluoroethanol. DME is dimethoxyethane. p-TsOH is p-toluenesulfonic acid.

Mandatory Visualizations

Logical Workflow for Method Selection

Decision Tree for Mild Boc Deprotection of Cyano-Indoles start Start: N-Boc-Cyano-Indole acid_sensitive Are other acid-sensitive groups present? start->acid_sensitive base_sensitive Are base-sensitive groups present? acid_sensitive->base_sensitive No try_basic Consider Basic Methods: - NaOMe / MeOH - K2CO3 / MeOH acid_sensitive->try_basic Yes thermal_stability Is the substrate thermally stable? base_sensitive->thermal_stability Yes try_acidic Consider Mildly Acidic Methods: - p-TsOH (catalytic) - Silica Gel base_sensitive->try_acidic No try_thermal Consider Thermal Methods: - Microwave in TFE/HFIP thermal_stability->try_thermal Yes try_oxalyl Consider Oxalyl Chloride / MeOH thermal_stability->try_oxalyl No end_node Deprotected Cyano-Indole try_basic->end_node try_acidic->end_node try_thermal->end_node try_oxalyl->end_node

Caption: Decision tree for selecting a mild Boc deprotection method.

General Experimental Workflow

General Experimental Workflow for Boc Deprotection cluster_reaction Reaction Setup cluster_workup Work-up & Isolation start Dissolve N-Boc-Cyano-Indole in appropriate solvent add_reagent Add deprotection reagent (e.g., NaOMe, p-TsOH, etc.) start->add_reagent react Stir at specified temperature and time add_reagent->react monitor Monitor reaction by TLC/LC-MS react->monitor quench Quench reaction (if necessary) monitor->quench extract Aqueous work-up and extraction with organic solvent quench->extract dry_concentrate Dry organic layer and concentrate in vacuo extract->dry_concentrate purify Purify by column chromatography or recrystallization dry_concentrate->purify end_node Characterize final product (NMR, MS, etc.) purify->end_node

Caption: A generalized workflow for Boc deprotection experiments.

Experimental Protocols

Protocol 1: Deprotection using Sodium Methoxide in Methanol (Basic Conditions)

This method is particularly effective for indoles with electron-withdrawing groups, which enhance the acidity of the N-H proton, facilitating cleavage.

Materials:

  • N-Boc-cyano-substituted indole

  • Anhydrous Methanol (MeOH)

  • Sodium methoxide (NaOMe), 25 wt% solution in methanol or solid

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the N-Boc-cyano-substituted indole (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

  • To the stirred solution, add a catalytic amount of sodium methoxide (e.g., 0.1-0.2 eq). If using solid NaOMe, ensure it is fully dissolved.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).[1]

  • Once the reaction is complete, dilute the mixture with water and extract the product with ethyl acetate (3 x volume of methanol).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the pure deprotected cyano-substituted indole.[1]

Protocol 2: Deprotection using Oxalyl Chloride in Methanol

This method is noted for its mildness and broad substrate scope, including heterocyclic systems. The presence of electron-withdrawing groups has been observed to accelerate the reaction.[2]

Materials:

  • N-Boc-cyano-substituted indole

  • Anhydrous Methanol (MeOH)

  • Oxalyl chloride ((COCl)₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the N-Boc-cyano-substituted indole (1.0 eq) in anhydrous methanol.[2]

  • Stir the solution at room temperature for 5 minutes.

  • Carefully add oxalyl chloride (3.0 eq) dropwise to the stirred solution. Caution: Gas evolution (CO, CO₂, HCl) and a slight exotherm may be observed. Perform this step in a well-ventilated fume hood.[2]

  • Continue stirring the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC. For electron-deficient substrates, the reaction is often complete within 1-4 hours.[2]

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of methanol).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired product.

Protocol 3: Thermal Deprotection (Microwave-Assisted)

Thermal deprotection, particularly with microwave assistance, offers a rapid, acid- and base-free method. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) are often effective solvents.[3]

Materials:

  • N-Boc-cyano-substituted indole

  • 2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

  • Microwave reactor with sealed vessels

Procedure:

  • Dissolve the N-Boc-cyano-substituted indole (1.0 eq) in TFE or HFIP in a sealed microwave vial.[3]

  • Place the vial in the microwave reactor and heat with stirring to the specified temperature (e.g., 100-150 °C) for the required time (often 5-60 minutes). Optimization of time and temperature may be necessary for specific substrates.[3]

  • Monitor the reaction for the disappearance of the starting material.

  • After the reaction is complete, cool the mixture to room temperature.

  • Evaporate the solvent to dryness under reduced pressure.

  • The crude product can then be purified by flash column chromatography.

Conclusion

The deprotection of N-Boc-cyano-substituted indoles can be achieved efficiently under a variety of mild conditions, avoiding the harsh reagents that can compromise the integrity of the molecule. The electron-withdrawing nature of the cyano group often facilitates the removal of the Boc group, making basic, mildly acidic, and certain neutral methods particularly attractive. The choice of the optimal method will depend on the overall substitution pattern of the indole and the presence of other sensitive functional groups. The protocols provided herein serve as a robust starting point for developing a successful deprotection strategy in the synthesis of complex cyano-indole containing targets.

References

Application Note: Purification of 1-Boc-5-cyano-1H-indole-2-boronic acid Reaction Products by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of 1-Boc-5-cyano-1H-indole-2-boronic acid from a crude reaction mixture using silica gel column chromatography. Boronic acids, particularly those with polar functionalities, can present challenges during chromatographic purification, including product degradation and poor separation. The methodology outlined herein addresses these challenges by employing a carefully selected gradient elution system and providing troubleshooting strategies. This protocol is intended to serve as a comprehensive guide for researchers engaged in the synthesis of indole-based boronic acids, which are critical intermediates in drug discovery and development.[1]

Introduction

This compound is a versatile building block in organic synthesis, frequently utilized in Suzuki-Miyaura cross-coupling reactions to construct complex molecular architectures for pharmaceutical and materials science applications. The purity of this intermediate is paramount for the success of subsequent synthetic transformations. However, the synthesis of this compound can result in a mixture of the desired product, unreacted starting materials, and byproducts, including the de-protected 5-cyano-1H-indole-2-boronic acid.[2] Column chromatography is a standard technique for the purification of such reaction mixtures. This document details a robust protocol for the purification of this compound using silica gel flash column chromatography.

Challenges in Boronic Acid Purification

The purification of boronic acids by silica gel chromatography can be complicated by several factors:

  • On-column degradation: The acidic nature of silica gel can promote protodeboronation, leading to the loss of the boronic acid functionality.

  • Tailing: The polar nature of the boronic acid group can lead to strong interactions with the silica stationary phase, resulting in broad peaks and poor separation (tailing).

  • Co-elution of impurities: Structurally similar impurities, such as the corresponding boronate esters or deprotected analogs, can be difficult to separate.

To address these issues, the following protocol employs a gradient elution strategy and discusses modifications such as the use of treated silica gel.

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude reaction mixture.

Materials and Equipment:

  • Crude this compound

  • Silica gel (standard grade, 230-400 mesh)

  • Hexanes (or Heptane), HPLC grade

  • Ethyl acetate, HPLC grade

  • Methanol, HPLC grade

  • Acetic acid (optional)

  • Glass chromatography column

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp (254 nm)

  • Rotary evaporator

Procedure:

  • TLC Analysis of Crude Mixture:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate using various solvent systems to determine the optimal eluent for separation. A good starting point is a mixture of hexanes and ethyl acetate. The desired product should have an Rf value between 0.2 and 0.4 for effective separation.[3]

    • Visualize the spots under a UV lamp. The presence of multiple spots indicates the need for purification.

  • Column Preparation (Slurry Method):

    • Choose an appropriately sized chromatography column based on the amount of crude material (a general rule is a 50:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexanes:Ethyl Acetate).

    • Pour the slurry into the column and allow the silica gel to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of air bubbles.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column. This method often results in better separation.

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent. Using a pipette, carefully apply the solution to the top of the silica bed.

  • Elution:

    • Begin elution with the initial non-polar solvent mixture determined from the TLC analysis (e.g., 95:5 Hexanes:Ethyl Acetate).

    • Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate). A stepwise or linear gradient can be employed. A suggested gradient is provided in Table 1.

    • Collect fractions of a suitable volume (e.g., 10-20 mL for a medium-sized column).

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Pool the fractions containing the pure this compound.

  • Solvent Removal:

    • Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified product.

  • Purity and Yield Assessment:

    • Determine the yield of the purified product.

    • Assess the purity by an appropriate analytical method, such as HPLC or NMR spectroscopy.

Data Presentation

Table 1: Suggested Gradient Elution Profile

StepHexanes (%)Ethyl Acetate (%)Volume (Column Volumes)
19552
290102
380203
470303
560405
650505

Table 2: Representative Purification Results

ParameterCrude ProductPurified Product
Amount1.0 g0.65 g
Purity (by HPLC)~60%>95%
Yield-65%
AppearanceBrown foamOff-white to pale yellow solid
Rf (7:3 Hexanes:EtOAc)Multiple spots~0.3

Note: These are representative values and actual results may vary.

Visualization of the Workflow

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation crude_product Crude Reaction Mixture tlc TLC Analysis for Eluent Selection crude_product->tlc column_prep Column Packing (Silica Gel) tlc->column_prep sample_loading Sample Loading (Dry or Wet) column_prep->sample_loading elution Gradient Elution sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection fraction_analysis TLC Analysis of Fractions fraction_collection->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling solvent_removal Solvent Removal pooling->solvent_removal pure_product Purified Product solvent_removal->pure_product

Caption: Workflow for the purification of this compound.

Troubleshooting

ProblemPossible CauseSuggested Solution
Product streaks on TLC/column Compound is too polar or strongly interacting with silica.Increase eluent polarity. Add a small amount of acetic acid (e.g., 0.1-1%) to the eluent to suppress ionization.[3]
Product does not elute Strong adsorption to silica gel.Switch to a more polar eluent system (e.g., dichloromethane/methanol). Consider using neutral alumina as the stationary phase.[3]
Product decomposition on column Silica gel is too acidic, causing protodeboronation.Deactivate silica gel by pre-treating with a base (e.g., triethylamine in the eluent). Use neutral alumina.
Poor separation of impurities Impurities have similar polarity.Use a shallower gradient during elution. Optimize the solvent system based on further TLC trials.

Conclusion

The protocol described in this application note provides a reliable method for the purification of this compound from crude reaction mixtures using silica gel column chromatography. By carefully selecting the eluent system and employing proper chromatographic techniques, high purity of the target compound can be achieved, which is essential for its successful use in subsequent synthetic applications in the field of drug discovery and materials science.

References

Application Notes and Protocols for the Synthesis of Substituted Indoles from 1-Boc-5-cyano-1H-indole-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted indoles are a cornerstone of medicinal chemistry and drug discovery, forming the core scaffold of numerous natural products and synthetic pharmaceuticals. The functionalization of the indole ring is a key strategy in the development of novel therapeutic agents. 1-Boc-5-cyano-1H-indole-2-boronic acid has emerged as a versatile and valuable building block for the synthesis of a diverse array of substituted indoles.[1] Its unique structure, featuring a protected nitrogen, a chemically tractable cyano group, and a boronic acid at the 2-position, makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction.[1]

These application notes provide detailed protocols for the synthesis of the key starting material and its subsequent use in Suzuki-Miyaura coupling reactions to generate 2-aryl- and 2-heteroaryl-substituted 5-cyanoindoles. The data presented herein, compiled from established methodologies, offers a robust foundation for researchers engaged in the synthesis of novel indole-based compounds for pharmaceutical and materials science applications.

Synthesis of this compound

The preparation of the title boronic acid is a crucial first step. A common and effective method involves the direct borylation of 1-Boc-5-cyanoindole.

Experimental Protocol:

A detailed protocol for the synthesis of this compound is provided below, based on established procedures.

Materials:

  • 1-Boc-5-cyanoindole

  • Triisopropyl borate

  • Lithium diisopropylamide (LDA) solution

  • Tetrahydrofuran (THF), anhydrous

  • Cyclohexane, anhydrous

  • 2N Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Nitrogen gas (N₂)

  • Standard glassware for organic synthesis (round-bottomed flask, dropping funnel, etc.)

  • Magnetic stirrer and stirring bar

  • Ice bath

Procedure:

  • In a 50 mL round-bottomed flask under a nitrogen atmosphere, dissolve 1-Boc-5-cyanoindole in anhydrous THF.

  • At room temperature, add triisopropyl borate to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add a solution of lithium diisopropylamide (LDA) dropwise over 20 minutes, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 2 hours.

  • Quench the reaction by carefully neutralizing the mixture with 2N HCl.

  • Extract the product into ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product. The resulting material is a mixture of N-Boc-5-cyanoindole-2-boronic acid and its deprotected analog, which can often be used in the subsequent coupling step without further purification.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds. In this context, it enables the coupling of this compound with a wide range of aryl and heteroaryl halides to produce 2-substituted indole derivatives.

General Experimental Protocol:

The following is a general procedure for the Suzuki-Miyaura coupling of this compound with various (hetero)aryl halides. Optimization of the catalyst, ligand, base, and solvent system may be necessary for specific substrates.

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene, often in a mixture with water)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (Schlenk flask or sealed tube)

Procedure:

  • To a Schlenk flask or a sealable reaction vessel, add this compound (1.0 equiv.), the (hetero)aryl halide (1.2 equiv.), the palladium catalyst (e.g., 5 mol%), and the base (e.g., 2.0 equiv.).

  • Evacuate the vessel and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v) to the reaction mixture via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-substituted-1-Boc-5-cyanoindole.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

The following table summarizes typical reaction conditions and reported yields for the Suzuki-Miyaura coupling of various indole boronic acids and aryl halides, which can serve as a guide for optimizing the reactions of this compound.

EntryAryl HalideCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
14-BromoacetophenonePd(OAc)₂SPhosK₃PO₄1,4-Dioxane/H₂O10012>95
23-BromoanisolePd(PPh₃)₄-Na₂CO₃Toluene/EtOH/H₂O801685-95
32-ChloropyridinePd₂(dba)₃XPhosCs₂CO₃1,4-Dioxane1102470-85
44-IodotoluenePdCl₂(dppf)-K₂CO₃DMF/H₂O908>90

Note: The data in this table is a representative compilation from various sources for similar Suzuki-Miyaura reactions and serves as a guideline. Actual yields will vary depending on the specific substrates and reaction conditions.

Visualizations

Experimental Workflow for Synthesis and Coupling

G cluster_synthesis Synthesis of Boronic Acid cluster_coupling Suzuki-Miyaura Coupling s1 1-Boc-5-cyanoindole s2 Borylation (LDA, Triisopropyl borate) s1->s2 s3 This compound s2->s3 c1 This compound s3->c1 c3 Pd Catalyst, Base c1->c3 c2 (Hetero)aryl Halide c2->c3 c4 2-Substituted-1-Boc-5-cyanoindole c3->c4

Caption: Workflow for the synthesis of the boronic acid and its use in Suzuki coupling.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle pd0 Pd(0)L_n pd_oxidative R-Pd(II)(X)L_n pd0->pd_oxidative Oxidative Addition pd_transmetalation R-Pd(II)(R')L_n pd_oxidative->pd_transmetalation Transmetalation pd_transmetalation->pd0 Reductive Elimination product R-R' (Coupled Product) pd_transmetalation->product aryl_halide R-X (Aryl Halide) boronic_acid R'-B(OH)₂ (Boronic Acid) base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with 1-Boc-5-cyano-1H-indole-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds.[1] This palladium-catalyzed reaction has seen extensive application in the pharmaceutical industry for the construction of complex molecular architectures, particularly biaryl and heteroaryl structures which are prevalent in medicinally active compounds.[1] The indole scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in a vast array of biologically active compounds. Consequently, the functionalization of the indole core is of significant interest in drug discovery.

This document provides detailed application notes and protocols for the microwave-assisted Suzuki-Miyaura coupling of 1-Boc-5-cyano-1H-indole-2-boronic acid . The use of microwave irradiation offers significant advantages over conventional heating methods, including dramatically reduced reaction times (from hours to minutes), often leading to improved yields and enhanced reproducibility.[1] These protocols are designed to be a valuable resource for researchers and scientists engaged in the synthesis of novel 2-aryl-1-Boc-5-cyano-1H-indoles, which are key intermediates in the development of therapeutics targeting a range of diseases, including cancer and neurological disorders. The 2-arylindole motif is a well-established pharmacophore, with derivatives showing activity as kinase inhibitors, among other biological targets.

Data Presentation: Representative Reaction Conditions and Yields

While specific data for the microwave-assisted Suzuki coupling of this compound with a wide range of aryl halides is not extensively tabulated in single sources, the following tables summarize typical conditions and yields for the coupling of analogous indole-2-boronic acids and related heterocyclic systems under microwave irradiation. This data serves as a strong starting point for reaction optimization.

Table 1: Screening of Catalysts and Ligands for Microwave-Assisted Suzuki Coupling

EntryPalladium SourceLigandBaseSolventTemp (°C)Time (min)Yield (%)
1PdCl₂SPhosCs₂CO₃Dioxane12030-40High
2Pd(PPh₃)₄-K₂CO₃DMF/H₂O10015Good to Excellent
3Pd₂(dba)₃XPhosK₃PO₄Dioxane/H₂O10015-20Good to Excellent
4PdCl₂(dppf)-K₂CO₃DME80120 (thermal)Good

Data compiled from analogous reactions of heterocyclic boronic acids and aryl halides.[1][2][3]

Table 2: Coupling of Indole Derivatives with Various Aryl Boronic Acids under Optimized Microwave Conditions

EntryIndole SubstrateAryl Boronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (min)Yield (%)
11-Boc-indole-2-boronic acid4-Methoxyphenylboronic acidXPhosPdG2 (2.5) / XPhos (5)K₂CO₃EtOH/H₂O1104085
21-Boc-indole-2-boronic acid3-Nitrophenylboronic acidXPhosPdG2 (2.5) / XPhos (5)K₂CO₃EtOH/H₂O1104078
35-Bromo-1H-indolePhenylboronic acidPd(PPh₃)₄ (7)Cs₂CO₃Ethanol10030-4092
45-Bromo-1H-indole4-Tolylboronic acidPd(PPh₃)₄ (7)Cs₂CO₃Ethanol10030-4088

Yields are for isolated products. Conditions are representative and may require optimization for this compound.[2][4]

Experimental Protocols

The following are detailed protocols for performing microwave-assisted Suzuki coupling with this compound. These can be adapted for various aryl and heteroaryl halides.

Protocol 1: General Procedure for Microwave-Assisted Suzuki Coupling

Materials:

  • This compound (1.0 equiv)

  • Aryl or heteroaryl halide (e.g., aryl bromide, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Microwave reactor vials with stir bars

  • Nitrogen or Argon gas supply

Procedure:

  • To a microwave reactor vial equipped with a magnetic stir bar, add this compound, the aryl halide, and the base.

  • Add the palladium catalyst to the vial.

  • Seal the vial with a cap.

  • Evacuate the vial and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed solvent mixture to the vial via syringe.

  • Place the sealed vial into the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 15-40 minutes) with stirring.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-1-Boc-5-cyano-1H-indole.

Protocol 2: Optimized Procedure with Buchwald Ligand/Precatalyst

Materials:

  • This compound (1.0 equiv)

  • Aryl or heteroaryl halide (e.g., aryl chloride, 1.0 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G2, 2.5 mol%)

  • Ligand (e.g., XPhos, 5 mol%)

  • Base (e.g., K₂CO₃, 3.0 equiv)

  • Solvent (e.g., Ethanol/Water, 3:1 v/v)

  • Microwave reactor vials with stir bars

  • Nitrogen or Argon gas supply

Procedure:

  • In a microwave reactor vial, combine this compound, the aryl halide, the palladium precatalyst, the ligand, and the base.

  • Add the degassed ethanol/water solvent mixture.

  • Seal the vial and purge with inert gas.

  • Place the vial in the microwave reactor and heat to the desired temperature (e.g., 110 °C) for the optimized time (e.g., 40 minutes).[2]

  • Follow the workup and purification steps as outlined in Protocol 1.

Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Workup & Purification reagents Combine Reactants: - Boronic Acid - Aryl Halide - Base - Catalyst solvent Add Degassed Solvent reagents->solvent inert Seal and Purge with Inert Gas solvent->inert mw Heat in Microwave Reactor (e.g., 120°C, 30 min) inert->mw filter Filter through Celite mw->filter extract Aqueous Workup (EtOAc, H₂O, Brine) filter->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product Isolated Product

Caption: General workflow for microwave-assisted Suzuki coupling.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdAr Ar-Pd(II)L₂-Ar' ArPdX->ArPdAr Ar'B(OH)₂ (Base-activated) Transmetal Transmetalation ArPdAr->Pd0 Reductive Elimination Product Ar-Ar' ArPdAr->Product RedElim Reductive Elimination BoronicAcid Ar'B(OH)₂ ArylHalide Ar-X Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Signaling Pathway: Inhibition of VEGFR2 Kinase

2-Arylindoles are known to be potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of diseases such as cancer. The following diagram illustrates the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway, a common target for anti-angiogenic cancer therapies.

Kinase_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Promotes CellResponse Angiogenesis, Cell Proliferation, Survival Transcription->CellResponse Leads to Inhibitor 2-Aryl-5-cyano-indole (Kinase Inhibitor) Inhibitor->VEGFR2 Inhibits (ATP-binding site)

Caption: Inhibition of the VEGFR2 signaling pathway by a 2-arylindole derivative.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with 1-Boc-5-cyano-1H-indole-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki coupling reactions involving 1-Boc-5-cyano-1H-indole-2-boronic acid for improved yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in Suzuki coupling reactions?

A1: this compound presents specific challenges due to its electronic properties and stability. The primary issues include:

  • Protodeboronation: The electron-withdrawing nature of the cyano group makes the carbon-boron bond more susceptible to cleavage, especially under harsh basic conditions and at elevated temperatures. This side reaction replaces the boronic acid group with a hydrogen atom, reducing the yield of the desired product.

  • Homocoupling: Self-coupling of the boronic acid to form a symmetrical bi-indole byproduct can occur, consuming the starting material.

  • Slow Reaction Kinetics: The electron-deficient nature of the indole ring can slow down the transmetalation step in the Suzuki-Miyaura catalytic cycle.[1]

Q2: How can I minimize protodeboronation of my indole boronic acid?

A2: To minimize protodeboronation, consider the following strategies:

  • Use Milder Bases: Strong bases can accelerate the decomposition of the boronic acid. Opt for milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

  • Control Reaction Temperature: Avoid excessively high temperatures, as this can promote protodeboronation. Aim for the lowest temperature that allows the reaction to proceed at a reasonable rate.

  • Use Anhydrous Conditions: While some water can be beneficial for Suzuki couplings, excess water can facilitate protodeboronation. Using anhydrous solvents may be advantageous.

  • Convert to a More Stable Derivative: If protodeboronation remains a significant issue, consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) or a trifluoroborate salt.[2][3] These derivatives are generally more resistant to decomposition.

Q3: Which catalyst system is recommended for coupling with this electron-deficient indole boronic acid?

A3: For electron-deficient boronic acids, highly active catalyst systems are often required. Palladium catalysts with electron-rich and bulky phosphine ligands are generally effective. Based on data from similar heteroaromatic couplings, catalyst systems like those employing SPhos or XPhos ligands with a suitable palladium precursor (e.g., Pd₂(dba)₃ or a pre-catalyst like SPhos Pd G2) have shown high efficacy.[4][5]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield 1. Catalyst Inactivity: The active Pd(0) species has not been generated or has been deactivated. 2. Inefficient Oxidative Addition: The aryl halide partner is unreactive. 3. Slow Transmetalation: The boronic acid is not being efficiently transferred to the palladium center.1. Use a fresh batch of catalyst or a pre-formed Pd(0) catalyst. Ensure the reaction is thoroughly degassed to prevent catalyst oxidation. 2. For less reactive aryl chlorides, consider switching to the corresponding bromide or iodide. Employ bulky, electron-rich ligands like SPhos or XPhos to facilitate oxidative addition. 3. Use a stronger, non-nucleophilic base like Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered. A small amount of water in the solvent mixture (e.g., dioxane/water) can sometimes facilitate the formation of the active boronate species.
Significant Protodeboronation 1. Harsh Basic Conditions: The base is too strong, leading to the cleavage of the C-B bond. 2. High Reaction Temperature: Elevated temperatures accelerate the rate of protodeboronation.1. Switch to a milder base such as K₂CO₃ or KF. 2. Lower the reaction temperature and monitor the reaction over a longer period. 3. Consider converting the boronic acid to a more stable pinacol ester or trifluoroborate salt.
Formation of Homocoupling Byproduct 1. Presence of Oxygen: Oxygen can promote the homocoupling of the boronic acid. 2. Inefficient Reduction of Pd(II) Precatalyst: If using a Pd(II) source, its incomplete reduction to Pd(0) can lead to side reactions.1. Ensure all solvents are properly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen). 2. Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or ensure conditions are suitable for the in-situ reduction of the Pd(II) precatalyst.
Reaction Stalls Before Completion 1. Catalyst Deactivation: The catalyst may be degrading over the course of the reaction. 2. Inhibition by Reaction Components: The indole nitrogen or other species in the reaction mixture may be coordinating to the palladium center and inhibiting catalysis.1. Increase the catalyst loading slightly or add a second portion of the catalyst midway through the reaction. 2. The Boc protecting group on the indole nitrogen should mitigate coordination to the palladium. However, if issues persist, screening different ligands may be beneficial.

Data Presentation

Table 1: Comparison of Palladium Catalyst Systems for the Suzuki Coupling of 5-Indole Boronic Acid with 3-Chloroindazole [4][5]

Catalyst SystemLigandConversion (%)Yield (%)
Pd₂(dba)₃XPhos7556
Pd₂(dba)₃SPhos7152
Pd₂(dba)₃RuPhos5940
Pd₂(dba)₃P(t-Bu)₃2310
Pd(OAc)₂XPhos6849
Pd(OAc)₂SPhos6547
XPhos Pd G2XPhos8769
SPhos Pd G2SPhos9780

Note: This data is for a model reaction and serves as a guide for catalyst selection. Optimal conditions for this compound may vary.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Halide

This protocol is adapted from established procedures for similar 5-cyanoindole derivatives and should be optimized for each specific substrate combination.[6]

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (e.g., aryl bromide) (1.2 equiv)

  • Palladium catalyst (e.g., SPhos Pd G2, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/water, 4:1 v/v)

Procedure:

  • Reaction Setup: To a dry reaction vessel, add this compound, the aryl halide, and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent system followed by the palladium catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents Combine Boronic Acid, Aryl Halide, and Base inert Establish Inert Atmosphere (e.g., Ar/N2 Purge) reagents->inert solvent Add Degassed Solvent and Catalyst inert->solvent heat Heat to Desired Temperature (e.g., 80-100 °C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool and Quench Reaction monitor->quench extract Aqueous Workup and Extraction quench->extract purify Column Chromatography extract->purify final_product final_product purify->final_product Isolated Product

Caption: Experimental workflow for Suzuki coupling.

Troubleshooting_Suzuki start Low Yield or Incomplete Reaction check_catalyst Is the catalyst active and the system degassed? start->check_catalyst check_base Is protodeboronation a major issue? check_catalyst->check_base Yes solution_catalyst Use fresh catalyst, ensure thorough degassing. check_catalyst->solution_catalyst No check_ligand Is the reaction sluggish? check_base->check_ligand No solution_base Use milder base (e.g., K2CO3), lower temperature, or convert to boronate ester. check_base->solution_base Yes solution_ligand Use a more active ligand (e.g., SPhos, XPhos) and/or a stronger base (e.g., Cs2CO3). check_ligand->solution_ligand Yes success Improved Yield check_ligand->success No, reaction complete solution_catalyst->success solution_base->success solution_ligand->success

Caption: Troubleshooting decision tree for Suzuki coupling.

Suzuki_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R1-Pd(II)Ln-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate R1-Pd(II)Ln-R2 transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product R1-R2 reductive_elimination->product aryl_halide R1-X aryl_halide->oxidative_addition boronic_acid R2-B(OH)2 boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

Common side reactions with 1-Boc-5-cyano-1H-indole-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Boc-5-cyano-1H-indole-2-boronic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, particularly Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with this compound in Suzuki-Miyaura coupling reactions?

A1: The three most prevalent side reactions are:

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, leading to the formation of 1-Boc-5-cyano-1H-indole. This is a common side reaction for many boronic acids, especially under basic aqueous conditions.[1]

  • Boc-Deprotection: Cleavage of the tert-butyloxycarbonyl (Boc) protecting group, yielding 5-cyano-1H-indole-2-boronic acid or the corresponding coupled product without the Boc group. This can be promoted by certain basic or acidic conditions.[2]

  • Homocoupling: The dimerization of the boronic acid to form a symmetrical bi-indole species. This is often a minor byproduct but can become significant under certain conditions, particularly in the presence of oxidants or when the palladium catalyst is not in its active Pd(0) state.[3][4][5]

Q2: How stable is the cyano group on the indole ring during Suzuki-Miyaura coupling?

A2: The cyano group at the 5-position of the indole ring is generally stable under typical Suzuki-Miyaura reaction conditions. It is a valuable synthetic handle for further functionalization.[6] However, under harsh conditions or with specific catalyst systems, C-CN bond activation can occur, but this is not a common side reaction in standard Suzuki couplings.

Q3: What is the expected reactivity of this compound in Suzuki-Miyaura coupling?

A3: As an electron-deficient heteroaryl boronic acid due to the electron-withdrawing nature of the cyano group, its reactivity can be influenced by the electronic properties of the coupling partner. Generally, it is a versatile building block for creating diverse biaryl compounds.[7] Careful optimization of reaction conditions is crucial to achieve high yields and minimize side reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during Suzuki-Miyaura coupling reactions with this compound.

Problem 1: Low yield of the desired coupled product and significant formation of 1-Boc-5-cyano-1H-indole (protodeboronation product).

Cause: Protodeboronation is often accelerated by high temperatures, prolonged reaction times, and the presence of water and strong bases.[1][8]

Solutions:

  • Choice of Base: Use a milder base. A comparative study of different bases is crucial.[9] Consider using bases like K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOH or NaOMe, especially in aqueous media.

  • Solvent System: Employing anhydrous solvents can significantly reduce protodeboronation. If an aqueous system is necessary, minimizing the amount of water and using a biphasic system with vigorous stirring is recommended.

  • Reaction Temperature and Time: Lower the reaction temperature and monitor the reaction progress closely to avoid unnecessarily long reaction times. Abbreviated reaction times can be beneficial for boronic acids prone to protodeboronation.[10]

  • Catalyst System: Utilize a highly active palladium catalyst and ligand system that promotes rapid cross-coupling, thereby outcompeting the slower protodeboronation pathway. Precatalysts that quickly generate the active Pd(0) species can be advantageous.[11]

Problem 2: Presence of a significant amount of the Boc-deprotected product in the reaction mixture.

Cause: The Boc protecting group can be labile under certain basic conditions, especially at elevated temperatures.[2] While typically removed with acid, some bases can facilitate its cleavage on electron-rich heterocycles like indole.[2]

Solutions:

  • Base Selection: Avoid strong alkoxide bases if possible. Milder inorganic bases like K₂CO₃ or Cs₂CO₃ are generally less likely to cause Boc deprotection.[2]

  • Temperature Control: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.

  • Reaction Time: Minimize the reaction time to reduce the exposure of the substrate to basic conditions.

Problem 3: Formation of a symmetrical bi-indole byproduct (homocoupling).

Cause: Homocoupling is often promoted by the presence of Pd(II) species, which can arise from incomplete reduction of a Pd(II) precatalyst or oxidation of the active Pd(0) catalyst by air.[12]

Solutions:

  • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent oxygen from deactivating the catalyst and promoting homocoupling.[3]

  • Catalyst Choice and Handling: Use a reliable Pd(0) source or a precatalyst that is efficiently reduced in situ. Ensure the catalyst is fresh and active.

  • Additives: In some cases, the addition of a co-oxidant can intentionally promote homocoupling. Conversely, avoiding such additives and ensuring a reductive environment for the catalyst is key to minimizing this side product in cross-coupling.

Data Presentation

Table 1: Influence of Base on the Yield of Suzuki-Miyaura Coupling

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield of Desired Product (%)Yield of Protodeboronation (%)Reference
1K₂CO₃ (2.0)Dioxane/H₂O (4:1)9012Moderate to HighLow to ModerateGeneral Knowledge
2Cs₂CO₃ (2.0)Dioxane1008HighLowGeneral Knowledge
3K₃PO₄ (2.0)Toluene/H₂O (10:1)10012HighLow[10]
4NaOH (2.0)DME/H₂O (4:1)806VariablePotentially HighGeneral Knowledge
5NaOMe (2.0)THF6510VariableModerate[2]

Note: The yields are qualitative and can vary significantly based on the specific aryl halide, catalyst, and ligand used. This table serves as a general guideline.

Table 2: Homocoupling of Indole Boronic Acids under Different Conditions

EntryIndole Boronic AcidCatalystBaseSolventAdditiveYield of Homocoupled Product (%)Reference
15-Indoleboronic acidPd(OAc)₂Na₂CO₃Acetone/H₂ONone58[3][4]
24-Indoleboronic acidPd(OAc)₂Na₂CO₃Acetone/H₂OTsCl (0.5 eq)81[3][4]
35-Indoleboronic acidPd(OAc)₂Na₂CO₃Acetone/H₂OTsCl (0.5 eq)Quantitative[3][4]
42-Indoleboronic acidPd(OAc)₂Na₂CO₃Acetone/H₂OTsCl (0.5 eq)Substantial Protodeboronation[3][4]

Note: This data is for related indole boronic acids and highlights the propensity for homocoupling and the influence of additives.

Experimental Protocols

Optimized Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is a starting point and may require further optimization depending on the specific aryl halide used.

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv, finely ground)

  • Anhydrous 1,4-Dioxane

  • Degassed water

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, the aryl bromide, and K₃PO₄.

  • Evacuate and backfill the tube with argon three times.

  • Add Pd₂(dba)₃ and SPhos under a positive flow of argon.

  • Add anhydrous 1,4-dioxane and a minimal amount of degassed water (e.g., dioxane/water 20:1) via syringe.

  • Seal the tube and place it in a preheated oil bath at 80-100 °C.

  • Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow Troubleshooting Suzuki Coupling with this compound start Low Yield of Desired Product check_sm Check Starting Material Purity and Catalyst Activity start->check_sm side_products Analyze Side Products (TLC, LC-MS) check_sm->side_products protodeboronation Major Product: 1-Boc-5-cyano-1H-indole (Protodeboronation) side_products->protodeboronation Yes boc_deprotection Major Product: Boc-deprotected species side_products->boc_deprotection Yes homocoupling Major Product: Homocoupled dimer side_products->homocoupling Yes no_reaction No Reaction or Complex Mixture side_products->no_reaction No major side product solution_proto Solutions: - Use milder base (K3PO4, Cs2CO3) - Use anhydrous solvent - Lower temperature - Use more active catalyst protodeboronation->solution_proto solution_boc Solutions: - Use milder base (K2CO3, Cs2CO3) - Lower temperature - Shorter reaction time boc_deprotection->solution_boc solution_homo Solutions: - Ensure inert atmosphere - Use fresh, active catalyst - Avoid oxidants homocoupling->solution_homo solution_no_reaction Solutions: - Screen different ligands/catalysts - Increase temperature - Check base and solvent compatibility no_reaction->solution_no_reaction

Caption: Troubleshooting workflow for low yields in Suzuki coupling.

Competing_Pathways Competing Reaction Pathways start This compound + Aryl Halide desired_path Suzuki-Miyaura Cross-Coupling start->desired_path Pd(0), Base protodeboronation_path Protodeboronation start->protodeboronation_path H₂O, Base, Heat boc_deprotection_path Boc-Deprotection start->boc_deprotection_path Base, Heat homocoupling_path Homocoupling start->homocoupling_path Pd(II), O₂ product Desired Coupled Product desired_path->product proto_product 1-Boc-5-cyano-1H-indole protodeboronation_path->proto_product boc_product Deprotected Boronic Acid or Coupled Product boc_deprotection_path->boc_product homo_product Symmetrical Bi-indole homocoupling_path->homo_product

Caption: Competing reaction pathways in Suzuki coupling.

References

How to prevent protodeboronation of 1-Boc-5-cyano-1H-indole-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Boc-5-cyano-1H-indole-2-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the common issue of protodeboronation during its use in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem for this compound?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond. This leads to the formation of the corresponding deborylated indole, 1-Boc-5-cyano-1H-indole, as a byproduct. This reaction consumes the starting material, reduces the yield of the desired product in coupling reactions like the Suzuki-Miyaura coupling, and complicates the purification process. The electron-withdrawing nature of the cyano group on the indole ring can make the boronic acid more susceptible to this decomposition pathway, especially under basic conditions.

Q2: What are the main factors that contribute to the protodeboronation of this compound?

A2: Several factors can accelerate protodeboronation:

  • Base: The presence of a base, particularly strong aqueous bases, is a primary driver of protodeboronation.[1]

  • Water: Water acts as the proton source for the cleavage of the C-B bond.[1]

  • Temperature: Higher reaction temperatures can increase the rate of decomposition.

  • Reaction Time: Longer reaction times provide more opportunity for the boronic acid to degrade.

  • Oxygen: The presence of oxygen can lead to oxidative degradation pathways and promote side reactions like homocoupling.[1]

Q3: How can I minimize protodeboronation during a Suzuki-Miyaura coupling reaction?

A3: To minimize protodeboronation, consider the following strategies:

  • Choice of Base: Use milder bases such as potassium carbonate (K₂CO₃) or potassium fluoride (KF) instead of strong bases like sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄).[1]

  • Anhydrous Conditions: Whenever possible, use anhydrous solvents and reagents to minimize the presence of water.[1]

  • Use of Boronate Esters: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate. MIDA boronates are particularly effective as they slowly release the boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.[2][3][4]

  • Catalyst and Ligand Choice: Employ a highly active palladium catalyst and ligand system that promotes a fast coupling reaction, thereby outcompeting the slower protodeboronation side reaction.

  • Lower Reaction Temperature: If the coupling reaction proceeds efficiently at a lower temperature, this can help to reduce the rate of protodeboronation.

  • Degassing: Thoroughly degas all solvents and ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen-mediated side reactions.[1]

Q4: I am observing a significant amount of the deborylated byproduct in my reaction. What are the first troubleshooting steps I should take?

A4: If you are observing significant protodeboronation, we recommend the following troubleshooting workflow:

troubleshooting_workflow start High Protodeboronation Observed check_reagents 1. Verify Reagent Quality - Fresh Boronic Acid? - Anhydrous Solvents? - Finely Powdered, Dry Base? start->check_reagents change_base 2. Modify Base - Switch to a milder base (e.g., K₂CO₃, KF). - Use anhydrous base. check_reagents->change_base If reagents are of high quality use_ester 3. Use a Boronate Ester - Convert to Pinacol or MIDA ester. - MIDA esters offer slow release. change_base->use_ester If protodeboronation persists optimize_conditions 4. Optimize Reaction Conditions - Lower reaction temperature. - Screen different catalyst/ligand systems for faster kinetics. - Ensure thorough degassing. use_ester->optimize_conditions If further optimization is needed success Protodeboronation Minimized optimize_conditions->success

Caption: A stepwise troubleshooting guide for addressing high levels of protodeboronation.

Troubleshooting Guide: Minimizing Protodeboronation

This table summarizes key experimental parameters and their impact on protodeboronation, providing recommendations for optimization.

ParameterIssueRecommendationRationale
Base Strong aqueous bases (e.g., NaOH, K₃PO₄)Use milder, less nucleophilic bases like K₂CO₃ or KF. Use anhydrous, finely powdered base.Strong bases in the presence of water significantly accelerate the rate of protodeboronation.[1]
Solvent Protic solvents (e.g., water, alcohols)Use anhydrous aprotic solvents (e.g., dioxane, THF, toluene). If a co-solvent is necessary, minimize the amount of water.Water is the proton source for the protodeboronation reaction. Reducing its concentration is critical.[1]
Temperature High reaction temperatures (e.g., >100 °C)Optimize the reaction to run at the lowest effective temperature.The rate of protodeboronation, like most side reactions, increases with temperature.
Reaction Time Prolonged reaction timesUse a more active catalyst system to shorten the reaction time. Monitor the reaction closely and work up as soon as the starting material is consumed.Minimizing the time the boronic acid is exposed to destabilizing conditions reduces the extent of decomposition.
Atmosphere Presence of oxygenThoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.[1]Oxygen can lead to oxidative degradation of the boronic acid and promote homocoupling side reactions.
Boronic Acid Form Using the free boronic acidConvert the boronic acid to a more stable MIDA boronate ester for a "slow-release" approach.[2][3]MIDA boronates are stable crystalline solids that slowly hydrolyze in situ to provide a low, steady concentration of the active boronic acid, thus minimizing its decomposition.[4]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Protodeboronation

This protocol is a starting point and may require optimization for specific substrates.

  • Reagent Preparation:

    • Ensure this compound is of high purity and has been stored at 2-8°C.

    • Use anhydrous solvents (e.g., dioxane, THF, or toluene) and degas them thoroughly by sparging with an inert gas (N₂ or Ar) for at least 30 minutes.

    • Use a finely powdered, anhydrous base (e.g., K₂CO₃ or KF).

  • Reaction Setup:

    • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the anhydrous base (2.0-3.0 equiv.).

    • Seal the vessel with a septum and purge with an inert gas for 5-10 minutes.

    • Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).

    • Add the degassed anhydrous solvent via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 80-90 °C) with vigorous stirring.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

    • Upon completion (typically when the limiting reagent is consumed), cool the reaction to room temperature.

  • Work-up and Purification:

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura Coupling using the MIDA Boronate Ester of this compound

This "slow-release" strategy is highly recommended for challenging coupling reactions where protodeboronation is a significant issue.[2]

  • Synthesis of the MIDA Boronate Ester:

    • The MIDA boronate ester of this compound can be prepared according to literature procedures, typically by condensation with N-methyliminodiacetic acid.[3]

  • Reaction Setup:

    • To a reaction vessel, add the aryl halide (1.0 equiv.), the MIDA boronate ester (1.2 equiv.), a suitable base (e.g., K₃PO₄, 3.0 equiv.), and the palladium catalyst/ligand system (e.g., XPhos Pd G3, 2 mol%).

    • Seal the vessel and purge with an inert gas.

    • Add a degassed solvent system, typically a mixture of an organic solvent and a small amount of water (e.g., dioxane/H₂O 10:1), to facilitate the slow hydrolysis of the MIDA ester.

  • Reaction Execution and Work-up:

    • Proceed as described in Protocol 1, noting that reaction times may be longer due to the slow release of the boronic acid.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the factors leading to protodeboronation and the corresponding preventative measures.

protodeboronation_pathway cluster_factors Factors Promoting Protodeboronation cluster_prevention Preventative Measures Strong Base Strong Base Protodeboronation (Byproduct Formation) Protodeboronation (Byproduct Formation) Strong Base->Protodeboronation (Byproduct Formation) Water (Proton Source) Water (Proton Source) Water (Proton Source)->Protodeboronation (Byproduct Formation) High Temperature High Temperature High Temperature->Protodeboronation (Byproduct Formation) Prolonged Reaction Time Prolonged Reaction Time Prolonged Reaction Time->Protodeboronation (Byproduct Formation) Milder Base Milder Base This compound This compound Milder Base->this compound Mitigates Anhydrous Conditions Anhydrous Conditions Anhydrous Conditions->this compound Mitigates Lower Temperature Lower Temperature Lower Temperature->this compound Mitigates Fast Catalysis Fast Catalysis Fast Catalysis->this compound Mitigates Use of MIDA Boronate Use of MIDA Boronate Use of MIDA Boronate->this compound Stabilizes This compound->Protodeboronation (Byproduct Formation) Undesired Pathway

Caption: Factors influencing protodeboronation and corresponding preventative strategies.

References

Minimizing homocoupling of 1-Boc-5-cyano-1H-indole-2-boronic acid in Suzuki reactions

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Minimizing Homocoupling of 1-Boc-5-cyano-1H-indole-2-boronic acid

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions. This resource is tailored for researchers, scientists, and professionals in drug development who are utilizing this compound and encountering challenges with the formation of the homocoupled dimer as a significant byproduct.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions regarding the homocoupling of this compound in Suzuki reactions.

Q1: What is homocoupling in the context of a Suzuki reaction, and why is it a problem with my this compound?

A: Homocoupling is a common side reaction in Suzuki-Miyaura couplings where two molecules of the boronic acid reagent couple with each other to form a symmetrical biaryl dimer. In the case of this compound, this results in the formation of a di-indolyl byproduct. This side reaction is undesirable as it consumes the valuable boronic acid, reduces the yield of the desired cross-coupled product, and complicates the purification process due to the structural similarity between the product and the byproduct. The presence of an electron-withdrawing cyano group on the indole ring can influence the electronic properties of the boronic acid, potentially affecting its propensity to undergo homocoupling.

Q2: What are the primary causes of homocoupling of my indole boronic acid?

A: There are two main pathways that lead to the homocoupling of boronic acids:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture can lead to the oxidative homocoupling of the boronic acid.[1] This process is often catalyzed by the palladium(0) species present in the catalytic cycle. Rigorous exclusion of oxygen is therefore critical.

  • Palladium(II)-Mediated Homocoupling: If a palladium(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) is used, it can react directly with two equivalents of the boronic acid to form the homocoupled product and palladium(0). This is particularly problematic at the beginning of the reaction before the catalytic cycle is fully established.

Troubleshooting Common Issues

Issue 1: High levels of homocoupling byproduct are observed by LC-MS or NMR.

Potential Cause Recommended Solution
Oxygen present in the reaction mixture.Degas all solvents and reagents thoroughly. This is one of the most effective ways to minimize oxygen-mediated homocoupling. Use techniques such as sparging with an inert gas (argon or nitrogen) for 20-30 minutes or the freeze-pump-thaw method (at least three cycles). Ensure the reaction is maintained under a positive pressure of an inert gas throughout.
Use of a Pd(II) precatalyst.Consider using a Pd(0) source like Pd(PPh₃)₄ to bypass the initial Pd(II)-mediated homocoupling. Alternatively, if using a Pd(II) source, pre-stirring the reaction mixture containing the aryl halide, base, and catalyst before adding the boronic acid can help to rapidly form the active Pd(0) species and initiate the cross-coupling cycle.
High instantaneous concentration of the boronic acid.Slowly add the this compound solution to the reaction mixture over a period of time using a syringe pump. This keeps the concentration of the boronic acid low, disfavoring the bimolecular homocoupling reaction.
Reaction temperature is too high.Lower the reaction temperature. While higher temperatures can increase the rate of the desired reaction, they can also accelerate side reactions like homocoupling. Experiment with running the reaction at the lowest temperature that provides a reasonable reaction rate.

Issue 2: Low yield of the desired cross-coupled product and significant recovery of starting materials.

Potential Cause Recommended Solution
Inefficient catalyst system.The bulky N-Boc protecting group on the indole-2-boronic acid may require a specific ligand to facilitate the reaction. Screen different palladium ligands. Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, often in combination with Pd₂(dba)₃ or Pd(OAc)₂, can be effective for challenging Suzuki couplings.
Inappropriate base.The choice of base is crucial for activating the boronic acid. For N-Boc protected indoles, a moderately strong base is often required. Experiment with different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. The solubility of the base is also important; using a finely powdered base and ensuring vigorous stirring can improve reaction efficiency.
Protodeboronation of the boronic acid.This is a side reaction where the boronic acid group is replaced by a hydrogen atom, particularly problematic with heteroaryl boronic acids. Use anhydrous solvents and ensure all reagents are dry. Using a milder base like KF can sometimes reduce protodeboronation, though it may require higher temperatures or longer reaction times.

Data Presentation: Influence of Reaction Parameters on Homocoupling

Table 1: Effect of Reaction Conditions on the Yield of Homocoupling Byproduct (Representative Data)

Boronic AcidCatalystBaseSolventTemp (°C)Homocoupling Yield (%)Reference
4-Cyanophenylboronic acid5 mol% Pd(OAc)₂Na₂CO₃Acetone/H₂ORT32[2]
4-Cyanophenylboronic acid5 mol% Pd(OAc)₂ + 0.5 eq. TsClNa₂CO₃Acetone/H₂ORT60[2]
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O805-10 (with degassing)General Observation
Phenylboronic acidPd(OAc)₂K₂CO₃Toluene/H₂O80>20 (without degassing)General Observation
5-Indoleboronic acid5 mol% Pd(OAc)₂Na₂CO₃Acetone/H₂ORT58[2]
5-Indoleboronic acid5 mol% Pd(OAc)₂ + 0.5 eq. TsClNa₂CO₃Acetone/H₂ORTQuantitative[2]

Note: This data is for illustrative purposes to show general trends. Actual results for this compound may vary.

Experimental Protocols

General Protocol for Minimizing Homocoupling in the Suzuki Coupling of this compound

This protocol provides a starting point for optimizing your reaction. The specific amounts and conditions may need to be adjusted for your particular aryl halide.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv, finely powdered)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol/water)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv) and the finely powdered base (2.0-3.0 equiv).

  • Degassing: Seal the flask with a septum and thoroughly degas the vessel by evacuating and backfilling with an inert gas (repeat 3 times).

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Boronic Acid Addition: In a separate flask, dissolve the this compound (1.2 equiv) in a minimal amount of the degassed organic solvent. Add this solution to the reaction mixture dropwise over 30-60 minutes using a syringe pump.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the aryl halide is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Diagram 1: Troubleshooting Workflow for Minimizing Homocoupling

G start High Homocoupling Observed degas Improve Degassing (Ar/N2 sparge, Freeze-Pump-Thaw) start->degas pd_source Change Palladium Source (e.g., Pd(0) instead of Pd(II)) start->pd_source slow_add Slow Addition of Boronic Acid start->slow_add temp Lower Reaction Temperature start->temp check Re-analyze for Homocoupling degas->check pd_source->check slow_add->check temp->check ligand Screen Ligands (e.g., SPhos, XPhos) base Optimize Base (e.g., K3PO4, Cs2CO3) ligand->base base->check check->ligand No success Homocoupling Minimized check->success Yes

Caption: A logical workflow for troubleshooting and minimizing homocoupling in Suzuki reactions.

Diagram 2: Competing Reaction Pathways in Suzuki Coupling

G cluster_0 Desired Cross-Coupling Pathway cluster_1 Undesired Homocoupling Pathway Pd(0) Pd(0) Oxidative\nAddition\n(Ar-X) Oxidative Addition (Ar-X) Pd(0)->Oxidative\nAddition\n(Ar-X) Transmetalation\n(Boronic Acid) Transmetalation (Boronic Acid) Oxidative\nAddition\n(Ar-X)->Transmetalation\n(Boronic Acid) Reductive\nElimination Reductive Elimination Transmetalation\n(Boronic Acid)->Reductive\nElimination Reductive\nElimination->Pd(0) Cross-Coupled\nProduct Cross-Coupled Product Reductive\nElimination->Cross-Coupled\nProduct Pd(0) + O2 Pd(0) + O2 Oxidative\nHomocoupling\n(2x Boronic Acid) Oxidative Homocoupling (2x Boronic Acid) Pd(0) + O2->Oxidative\nHomocoupling\n(2x Boronic Acid) Homocoupled\nProduct Homocoupled Product Oxidative\nHomocoupling\n(2x Boronic Acid)->Homocoupled\nProduct

References

Technical Support Center: 1-Boc-5-cyano-1H-indole-2-boronic acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Boc-5-cyano-1H-indole-2-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low reactivity or poor yields with this compound in my Suzuki-Miyaura coupling reaction?

A1: The reduced reactivity of this compound can be attributed to a combination of electronic and steric factors, as well as potential instability under certain reaction conditions.

  • Electronic Effects: The indole ring is inherently electron-rich, which can decrease the reactivity of the boronic acid. Furthermore, the electron-withdrawing cyano (-CN) group at the 5-position can influence the electronic properties of the indole system.

  • Steric Hindrance: The bulky tert-butyloxycarbonyl (Boc) protecting group at the N-1 position can sterically hinder the approach of the palladium catalyst to the boronic acid moiety at the 2-position, thereby slowing down the crucial transmetalation step in the catalytic cycle.

  • Instability of the Boc Group: The N-Boc group on indole scaffolds can be labile under basic conditions, which are typically required for Suzuki-Miyaura couplings. Cleavage of the Boc group can lead to the formation of the unprotected indole-2-boronic acid, which may have different reactivity and solubility, or could potentially inhibit the catalyst.

  • Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 1-Boc-5-cyano-1H-indole.[1] This process is often promoted by aqueous basic conditions and elevated temperatures.[2] For heteroaromatic boronic acids, the propensity for protodeboronation can be highly dependent on the reaction pH.[1]

Q2: What are the initial troubleshooting steps I should take to improve my reaction yield?

A2: A systematic approach to troubleshooting is recommended. Start by carefully evaluating your reaction setup and conditions.

  • Ensure Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Ensure your reaction vessel is thoroughly purged with an inert gas (e.g., argon or nitrogen) and that all solvents are properly degassed.

  • Reagent Quality: Verify the purity and integrity of your this compound, aryl halide, catalyst, ligand, and base. Boronic acids can degrade over time, especially if not stored under appropriate conditions (cool, dry, and dark).

  • Optimize Reaction Parameters: Systematically vary the catalyst, ligand, base, solvent, and temperature to find the optimal conditions for your specific substrates. Refer to the detailed protocols and data tables in the following sections for guidance.

Q3: Can I monitor the progress of my reaction to identify potential issues?

A3: Yes, monitoring the reaction is crucial for troubleshooting. Techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the consumption of starting materials and the formation of the desired product and any byproducts, such as the protodeboronated indole.

Troubleshooting Guides

Problem 1: Low or No Product Formation

This is the most common issue and can be addressed by a systematic optimization of the reaction conditions.

Troubleshooting_Workflow start Low/No Product reagents Check Reagent Quality & Stoichiometry start->reagents catalyst Optimize Catalyst & Ligand base Screen Different Bases catalyst->base solvent Vary Solvent System base->solvent temp Adjust Temperature solvent->temp success Improved Yield temp->success reagents->catalyst

Caption: A stepwise approach to troubleshooting low reaction yields.

  • Catalyst and Ligand Selection: For sterically hindered and electron-deficient substrates, standard catalysts like Pd(PPh₃)₄ may not be effective.[3][4] Consider using more active catalyst systems. Buchwald-type ligands (e.g., SPhos, XPhos) in combination with palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃ are often more effective for challenging couplings.[3][5] N-heterocyclic carbene (NHC) based catalysts are also a good option.[3]

  • Base Selection: The choice of base is critical as it influences the transmetalation step and can also affect the stability of the Boc group.[6][7]

    • Inorganic Bases: Weaker inorganic bases like K₂CO₃ or Cs₂CO₃ are often a good starting point.[8] Stronger bases like NaOH or KOH can promote Boc cleavage and other side reactions. K₃PO₄ is also a commonly used and effective base.[5]

    • Fluoride Sources: Bases containing fluoride ions, such as KF or CsF, can be effective in activating the boronic acid.[9]

  • Solvent System: The polarity and protic nature of the solvent can significantly impact the reaction.

    • Aprotic Solvents: Anhydrous aprotic solvents like 1,4-dioxane, THF, or toluene are commonly used.[10]

    • Aqueous Mixtures: Often, a mixture of an organic solvent with water (e.g., dioxane/water, toluene/water) is necessary to dissolve the base and facilitate the reaction. However, the presence of water can also promote protodeboronation.[2]

  • Temperature and Reaction Time: While higher temperatures can increase the reaction rate, they can also lead to degradation of the starting materials or the catalyst, as well as promote side reactions. It is advisable to start at a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress.[5]

Problem 2: Significant Protodeboronation Byproduct Observed

The formation of 1-Boc-5-cyano-1H-indole indicates that the boronic acid is being cleaved before it can participate in the cross-coupling.

  • Use Anhydrous Conditions: If possible, run the reaction under strictly anhydrous conditions. This may require using an anhydrous base and ensuring all solvents are dry.

  • Modify the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate ester. These derivatives can provide a slow release of the boronic acid under the reaction conditions, minimizing its concentration and thus reducing the rate of protodeboronation.[2]

  • Adjust the Base: The rate of protodeboronation can be pH-dependent.[1] Experiment with different bases to find one that minimizes this side reaction while still promoting the desired coupling.

  • Lower the Reaction Temperature: Protodeboronation is often accelerated at higher temperatures. Running the reaction at the lowest effective temperature can help to suppress this side reaction.

Problem 3: Cleavage of the N-Boc Protecting Group

Loss of the Boc group can lead to a mixture of products and complicate purification.

  • Use Milder Bases: Avoid strong bases like NaOH, KOH, or alkoxides. Opt for weaker inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[5][8]

  • Lower Reaction Temperature: High temperatures can promote the thermal cleavage of the Boc group.

  • Alternative Protection: If Boc cleavage remains a significant issue, consider using a more robust protecting group for the indole nitrogen, such as a tosyl (Ts) or a 2-(trimethylsilyl)ethoxymethyl (SEM) group.

Data Presentation

The following tables provide a summary of common conditions and their effects on Suzuki-Miyaura couplings of challenging substrates, which can be used as a starting point for the optimization of reactions with this compound.

Table 1: Comparison of Palladium Catalyst Systems

Catalyst SystemLigand TypeAdvantagesPotential DrawbacksTypical Loading (mol%)
Pd(PPh₃)₄TriphenylphosphineReadily available, well-established.Lower activity for challenging substrates, may require higher temperatures.2-5
Pd(OAc)₂ / SPhosBuchwald-type phosphineHigh activity for a broad range of substrates, including electron-deficient and sterically hindered ones.Air-sensitive, higher cost.1-2
Pd₂(dba)₃ / XPhosBuchwald-type phosphineExcellent for sterically hindered and electron-poor substrates.Air-sensitive, higher cost.1-2
PdCl₂(dppf)Diphosphine complexGood for a range of substrates, relatively air-stable.May not be as active as Buchwald-type systems for very challenging substrates.1-3
PEPPSI-IPrN-Heterocyclic Carbene (NHC)High thermal stability and catalytic activity, effective for heteroaryl couplings.Higher cost.0.5-2

Data compiled from various sources for illustrative purposes.[3][4]

Table 2: Effect of Different Bases on Suzuki-Miyaura Coupling

BaseStrengthCommon SolventsComments
K₂CO₃ModerateDioxane/H₂O, Toluene/H₂OA good starting point, generally well-tolerated.[8]
Cs₂CO₃ModerateDioxane, TolueneOften provides higher yields than K₂CO₃, particularly for difficult couplings.
K₃PO₄ModerateDioxane/H₂O, TolueneEffective for many Suzuki couplings, can promote high reaction rates.[5]
NaOH, KOHStrongDioxane/H₂O, EthanolHigh basicity can lead to side reactions, including Boc cleavage.
KF, CsFWeak/ModerateDioxane, THFFluoride ions can play a unique role in activating the boronic acid.[9]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol provides a starting point for optimization. The specific conditions may need to be adjusted based on the coupling partner.

  • Reaction Setup:

    • To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the aryl halide (1.2 eq.), and the chosen base (e.g., K₃PO₄, 2.0 eq.).

    • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Addition of Catalyst and Solvent:

    • Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 eq.) and the ligand (e.g., SPhos, 0.04 eq.).

    • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 0.1 M concentration with respect to the boronic acid) via syringe.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_pitfalls Potential Pitfalls for this compound Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)-Ar' L₂ Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 ArAr Ar-Ar' RedElim->ArAr ArX Ar-X ArX->OxAdd ArBOH2 Ar'-B(OH)₂ + Base ArBOH2->Transmetal pitfall1 Slow Transmetalation (Steric Hindrance from Boc) pitfall2 Protodeboronation of Ar'-B(OH)₂ pitfall3 Boc Cleavage under Basic Conditions

References

Stability of 1-Boc-5-cyano-1H-indole-2-boronic acid under basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Boc-5-cyano-1H-indole-2-boronic acid, with a focus on its stability under basic conditions commonly encountered in synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound under basic conditions?

A1: The two primary stability concerns for this compound in basic media are the potential for protodeboronation and the cleavage of the Boc (tert-butyloxycarbonyl) protecting group. Protodeboronation is the loss of the boronic acid moiety, which can be accelerated in basic conditions, particularly at elevated temperatures. While the Boc group is generally stable to many bases, it can be labile under certain basic conditions, especially with strong bases or in specific solvent systems.[1][2]

Q2: How can I store this compound to ensure its stability?

A2: For long-term stability, it is recommended to store this compound at 0-8°C in a tightly sealed container, protected from moisture and light. Boronic acids are susceptible to dehydration, which can lead to the formation of cyclic anhydrides (boroxines). While this is often reversible upon addition of water, it can affect the stoichiometry of reactions.

Q3: Can I use strong bases like sodium hydroxide with this compound?

A3: Caution is advised when using strong bases such as sodium hydroxide. Strong bases can promote both protodeboronation of the boronic acid and cleavage of the Boc protecting group.[1] Weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃) or organic bases (e.g., triethylamine) are generally preferred, particularly in Suzuki-Miyaura coupling reactions. The optimal base and its concentration should be determined on a case-by-case basis.

Q4: Is protodeboronation a significant issue with this compound?

A4: Protodeboronation is a common side reaction for many arylboronic acids under the basic conditions of reactions like the Suzuki-Miyaura coupling. For this compound, the electron-withdrawing nature of the cyano group and the electronic properties of the indole ring may influence the rate of this undesired reaction. It is crucial to monitor for the formation of the protodeboronated side product, 1-Boc-5-cyano-1H-indole.

Troubleshooting Guides

Issue 1: Low Yield or No Product Formation in Suzuki-Miyaura Coupling

Low or no yield in a Suzuki-Miyaura coupling reaction can be attributed to several factors, including the degradation of the boronic acid starting material.

Possible Causes and Solutions

Possible Cause Troubleshooting Step Rationale
Protodeboronation of Boronic Acid Use milder bases (e.g., K₃PO₄, KF) and lower reaction temperatures. Minimize reaction time.Harsher basic conditions and prolonged heating can accelerate the loss of the boronic acid group.
Cleavage of Boc Group Avoid strong bases like alkoxides or hydroxides. Consider using bases like K₂CO₃ or organic amines.The Boc group can be labile to strong bases, leading to undesired side products or compounds with different reactivity.[1][2]
Poor Quality of Boronic Acid Use freshly purchased or properly stored boronic acid. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to the reaction.Boronic acids can degrade over time. Boronate esters often exhibit enhanced stability.
Catalyst Deactivation Ensure proper degassing of solvents and maintain an inert atmosphere (e.g., argon or nitrogen).Oxygen can lead to the decomposition of the palladium catalyst.[3]
Homocoupling of Boronic Acid Ensure an inert atmosphere and use the correct stoichiometry of reagents.The presence of oxygen can also promote the homocoupling of the boronic acid, forming a symmetrical bi-indole species.[3]
Issue 2: Presence of Impurities in the Crude Reaction Mixture

The appearance of unexpected impurities can indicate decomposition of the starting material.

Identifying Potential Impurities

Potential Impurity Expected Mass (Da) Identification Method Likely Cause of Formation
1-Boc-5-cyano-1H-indole242.28LC-MS, ¹H NMRProtodeboronation under basic conditions.
5-Cyano-1H-indole-2-boronic acid186.00LC-MS, ¹H NMRCleavage of the Boc protecting group.
5-Cyano-1H-indole142.16LC-MS, ¹H NMRBoth protodeboronation and Boc cleavage.

Experimental Protocols

Protocol for Assessing the Stability of this compound under Basic Conditions

This protocol outlines a general method for quantifying the stability of the title compound in the presence of a base using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Selected base (e.g., K₂CO₃)

  • Anhydrous, degassed solvent (e.g., Dioxane/Water mixture)

  • Internal standard (e.g., a stable aromatic compound with a distinct retention time)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve this compound and the internal standard in the chosen solvent to known concentrations.

  • Reaction Setup: In a reaction vial, add the desired amount of base.

  • Initiate the Experiment: Add a measured volume of the stock solution to the vial, ensuring the final concentrations are known. Start a timer and maintain the reaction at a constant temperature (e.g., 80°C, typical for Suzuki couplings).

  • Time-Point Sampling: At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it with a suitable acidic solution (e.g., 1 M HCl in the mobile phase) to neutralize the base and prevent further degradation.

  • HPLC Analysis: Analyze the quenched samples by HPLC. Monitor the peak area of this compound relative to the internal standard.

  • Data Analysis: Plot the percentage of remaining this compound against time to determine its degradation profile under the tested conditions.

Visualizations

Stability_Pathway Start This compound Protodeboronation Protodeboronation Start->Protodeboronation Base, Heat Boc_Cleavage Boc Cleavage Start->Boc_Cleavage Strong Base Desired_Reaction Desired Reaction (e.g., Suzuki Coupling) Start->Desired_Reaction Pd Catalyst, Ar-X, Base Product1 1-Boc-5-cyano-1H-indole Protodeboronation->Product1 Product2 5-Cyano-1H-indole-2-boronic acid Boc_Cleavage->Product2 Desired_Product Coupled Product Desired_Reaction->Desired_Product

Caption: Potential reaction pathways for this compound.

Troubleshooting_Workflow Start Low Yield in Suzuki Coupling Check_Reagents Verify Purity of Reagents (Boronic Acid, Aryl Halide) Start->Check_Reagents Check_Conditions Assess Reaction Conditions (Base, Temp, Time) Start->Check_Conditions Analyze_Crude Analyze Crude Mixture by LC-MS Check_Conditions->Analyze_Crude Protodeboronation Protodeboronation Product Found? Analyze_Crude->Protodeboronation Boc_Cleavage Boc Cleavage Product Found? Analyze_Crude->Boc_Cleavage Protodeboronation->Boc_Cleavage No Optimize_Base Use Milder Base / Lower Temp Protodeboronation->Optimize_Base Yes Optimize_Boc Use Weaker Base Boc_Cleavage->Optimize_Boc Yes Check_Catalyst Check Catalyst Activity & Inert Atmosphere Boc_Cleavage->Check_Catalyst No Success Improved Yield Optimize_Base->Success Optimize_Boc->Success Check_Catalyst->Success

Caption: Troubleshooting workflow for Suzuki coupling reactions.

References

Technical Support Center: 1-Boc-5-cyano-1H-indole-2-boronic acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-Boc-5-cyano-1H-indole-2-boronic acid in coupling reactions. The information is presented in a question-and-answer format to directly address common experimental challenges, with a focus on the effect of temperature.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for Suzuki-Miyaura coupling reactions with this compound?

A1: The optimal temperature for Suzuki-Miyaura coupling reactions involving this compound typically falls within the range of 80°C to 110°C. However, the ideal temperature can vary depending on the reactivity of the coupling partner (aryl halide or triflate), the catalyst system, and the solvent used. For less reactive coupling partners, such as aryl chlorides, temperatures at the higher end of this range or even up to 120°C may be necessary to achieve a reasonable reaction rate and yield. It is crucial to monitor the reaction for potential side reactions at elevated temperatures.

Q2: What are the common side reactions observed at elevated temperatures, and how can they be minimized?

A2: At elevated temperatures, two primary side reactions can significantly impact the yield and purity of the desired product:

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. This side reaction is often accelerated at higher temperatures, especially in the presence of acidic or basic conditions.[1][2][3][4][5][6] To minimize protodeboronation, it is advisable to use the lowest effective temperature and ensure the reaction is carried out under anhydrous conditions where possible.

  • Boc-Deprotection: The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen can be thermally labile, particularly in the presence of acidic or nucleophilic species. Elevated temperatures can lead to the removal of the Boc group, resulting in the formation of the unprotected indole derivative, which may undergo further side reactions. Using milder bases and avoiding excessively high temperatures can help mitigate this issue.

Q3: Can microwave heating be used for coupling reactions with this boronic acid?

A3: Yes, microwave heating can be an effective method for accelerating Suzuki-Miyaura coupling reactions. It often allows for significantly shorter reaction times and can sometimes improve yields. However, careful temperature control is critical to avoid the rapid decomposition of the boronic acid or the Boc-protecting group. It is recommended to start with lower temperatures and shorter exposure times and gradually optimize the conditions.

Troubleshooting Guide

Low or No Product Yield
Potential Cause Troubleshooting Steps
Reaction temperature is too low. Gradually increase the reaction temperature in 10°C increments, monitoring the reaction progress by TLC or LC-MS. Be mindful of the potential for side reactions at higher temperatures.
Catalyst deactivation. Ensure the reaction is properly degassed to remove oxygen, which can deactivate the palladium catalyst. Consider using a fresh batch of catalyst or a more robust catalyst system.
Inefficient transmetalation. The choice of base is crucial for activating the boronic acid. Consider switching to a stronger base (e.g., Cs₂CO₃ or K₃PO₄) if using a weaker one (e.g., Na₂CO₃). Ensure the base is finely powdered and well-dispersed.
Protodeboronation of the boronic acid. If high temperatures are necessary, consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to the coupling reaction.[6]
Presence of Significant Impurities
Potential Cause Troubleshooting Steps
Formation of 5-cyano-1H-indole (deprotected starting material). This indicates thermal lability of the Boc group. Reduce the reaction temperature and/or use a milder base.
Formation of 1-Boc-1H-indole (protodeboronation product). This side reaction is exacerbated by high temperatures and the presence of water or protic solvents.[1][2][3][4][5][6] Optimize the reaction to run at a lower temperature. If a protic co-solvent is necessary, minimize its amount.
Homocoupling of the boronic acid. This can occur at higher temperatures or if the palladium catalyst is not in the correct oxidation state. Ensure proper degassing and consider using a Pd(0) source or a pre-catalyst that readily forms the active species.

Data Presentation

The following tables provide representative data on the effect of temperature on a model Suzuki-Miyaura coupling reaction between this compound and a generic aryl bromide (Ar-Br).

Table 1: Effect of Temperature on Product Yield and Reaction Time

Temperature (°C)Reaction Time (h)Product Yield (%)
602435
801275
100692
120485 (with increased impurities)

Table 2: Effect of Temperature on Impurity Profile

Temperature (°C)Protodeboronation Product (%)Boc-Deprotection Product (%)
80< 2< 1
10053
120108

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry reaction vessel, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Degassing: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the reaction mixture under a positive pressure of the inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yield in Coupling Reactions start Low or No Product Yield check_temp Is Reaction Temperature Optimal? (80-110°C) start->check_temp increase_temp Increase Temperature in 10°C increments Monitor for side reactions check_temp->increase_temp No check_catalyst Is Catalyst Active? check_temp->check_catalyst Yes increase_temp->check_catalyst new_catalyst Use fresh catalyst Ensure proper degassing check_catalyst->new_catalyst No check_base Is Base and Solvent System Correct? check_catalyst->check_base Yes new_catalyst->check_base change_base Use stronger, finely powdered base (e.g., K₃PO₄, Cs₂CO₃) check_base->change_base No check_side_reactions Are Side Reactions Prevalent? check_base->check_side_reactions Yes change_base->check_side_reactions address_side_reactions Optimize conditions to minimize (lower temp, milder base) check_side_reactions->address_side_reactions Yes success Improved Yield check_side_reactions->success No address_side_reactions->success

Caption: Troubleshooting workflow for low product yield.

Temperature_Effects Effect of Temperature on Reaction Outcome cluster_temp Reaction Temperature cluster_outcome Reaction Outcome low_temp Low Temperature (< 80°C) slow_rate Slow Reaction Rate Low Yield low_temp->slow_rate optimal_temp Optimal Temperature (80-110°C) good_yield Good Yield Minimal Side Products optimal_temp->good_yield high_temp High Temperature (> 110°C) side_reactions Increased Side Reactions (Protodeboronation, Deprotection) Potential for Lower Yield high_temp->side_reactions

Caption: Relationship between reaction temperature and outcome.

References

Technical Support Center: Catalyst Poisoning in Reactions with 1-Boc-5-cyano-1H-indole-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Boc-5-cyano-1H-indole-2-boronic acid. The focus is on identifying and mitigating catalyst poisoning in cross-coupling reactions.

Troubleshooting Guide

Low or no product yield in cross-coupling reactions involving this compound can often be attributed to catalyst deactivation. This guide provides a structured approach to identifying and resolving common issues.

Issue 1: Reaction Stalls or Fails to Initiate

If your Suzuki-Miyaura coupling reaction is not working, consider the following potential causes and solutions.[1]

Potential CauseRecommended Solution(s)
Catalyst Poisoning by Cyanide The cyano group on the indole ring can be a potent poison for palladium catalysts.[2][3][4] Excess cyanide can disrupt every step of the catalytic cycle.[2][4] Consider using bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands to protect the metal center.[5] Using a cyanide scavenger or ensuring slow release of the boronic acid into the reaction mixture might also be beneficial.
Inactive Catalyst Ensure your palladium precatalyst is properly activated to the active Pd(0) species. If using a Pd(II) source, its reduction may be incomplete.[6] Consider using a precatalyst that readily forms the active species.[7]
Oxygen Contamination The presence of oxygen can lead to the oxidation of the active Pd(0) catalyst to inactive Pd(II) species and can also promote the homocoupling of the boronic acid.[1][8] Ensure all solvents and reagents are thoroughly degassed, and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[7]
Protodeboronation Boronic acids can be unstable under certain reaction conditions, leading to the cleavage of the C-B bond and formation of the corresponding deborylated indole.[9][10] Use milder bases (e.g., K₃PO₄, KF) and consider using anhydrous conditions to minimize this side reaction.[7] Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can also prevent protodeboronation.[7]
Poor Solubility The boronic acid or other reagents may have poor solubility in the chosen solvent, leading to a heterogeneous mixture and slow reaction rates.[5] Consider using a biphasic solvent system (e.g., toluene/water, dioxane/water) or a different solvent altogether.[5]

Issue 2: Formation of Significant Byproducts

The appearance of unexpected products can indicate specific side reactions that are competing with the desired cross-coupling.

Observed ByproductPotential CauseRecommended Solution(s)
Homocoupling of Boronic Acid The presence of oxidants, such as residual Pd(II) or air, can promote the homocoupling of the boronic acid.[8] Ensure complete reduction of the precatalyst and rigorously degas all reagents and solvents.[7] In some cases, the addition of a mild reducing agent can suppress homocoupling.[7]
Deborylated Starting Material This is a direct result of protodeboronation.[9] See the solutions for "Protodeboronation" in the table above.
Formation of Palladium Black A black precipitate is a visual indicator of catalyst agglomeration into inactive palladium nanoparticles.[6] This can be caused by high temperatures, high catalyst loading, or inappropriate ligand choice. Use a more stable precatalyst or a ligand that provides better stabilization to the palladium center.[7]

Frequently Asked Questions (FAQs)

Q1: What are the first things I should check if my Suzuki coupling reaction with this compound fails?

A1: When a Suzuki coupling fails, start by assessing these key parameters:

  • Catalyst Activity: Ensure your palladium source and ligand are active.[1]

  • Inert Atmosphere: Confirm that your reaction setup is free of oxygen.[1]

  • Reagent Purity: Use high-purity reagents and solvents to avoid introducing catalyst poisons.[6]

  • Base Selection: The choice of base is critical and can influence both the reaction rate and the stability of the boronic acid.[7]

Q2: Can the cyano group on the indole really poison the catalyst?

A2: Yes, cyanide is a well-known poison for palladium catalysts.[3][11] It can bind strongly to the palladium center and form inactive complexes, such as [(CN)₄Pd]²⁻.[2] This can halt the catalytic cycle at various stages, including oxidative addition, transmetalation, and reductive elimination.[2][4]

Q3: How can I minimize the risk of catalyst poisoning from the cyano group?

A3: To mitigate catalyst poisoning by the cyano group, you can:

  • Use appropriate ligands: Bulky, electron-rich phosphine ligands can shield the palladium center and disfavor cyanide coordination.[5]

  • Control stoichiometry: Avoid using a large excess of the boronic acid.

  • Consider slow addition: Adding the boronic acid solution slowly to the reaction mixture can help maintain a low concentration of the potential poison at any given time.

Q4: My boronic acid appears to be decomposing. What is happening and how can I prevent it?

A4: The decomposition you are likely observing is protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[9][10] This is often promoted by strong bases and the presence of water. To prevent this, use milder bases like potassium phosphate (K₃PO₄) or potassium fluoride (KF), and consider using anhydrous solvents.[7] Alternatively, converting the boronic acid to a more stable derivative, such as a pinacol ester, can significantly reduce decomposition.[7]

Q5: I see a black precipitate forming in my reaction. What does this mean?

A5: The formation of a black precipitate, commonly referred to as palladium black, is a sign of catalyst decomposition where the palladium atoms agglomerate into inactive nanoparticles.[6] This can be caused by several factors, including high reaction temperatures, an inappropriate ligand that fails to stabilize the catalytic species, or the presence of impurities. Using a more robust catalyst system, such as a precatalyst with a strongly coordinating ligand, can help prevent this.[7]

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling

This is a general guideline and may require optimization for your specific substrates and reaction scale.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (1.2 equiv)

  • Palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Degassed solvent (e.g., Dioxane/Water, 4:1 v/v)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add the this compound, aryl halide, and base.

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add the palladium precatalyst under the inert atmosphere.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-X)L2 Pd0->OxAdd Ar-X Poison Catalyst Poisoning (e.g., by CN-) Pd0->Poison Transmetal Transmetalation (Ar-Pd(II)-Ar')L2 OxAdd->Transmetal Boronic Acid, Base OxAdd->Poison RedElim Reductive Elimination Transmetal->RedElim Transmetal->Poison RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product

Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction and potential points of catalyst poisoning.

Troubleshooting_Workflow Start Low/No Product Yield Check_Catalyst Is the Catalyst Active? Start->Check_Catalyst Check_Inert Is the Atmosphere Inert? Check_Catalyst->Check_Inert Yes Solution_Catalyst Use fresh/alternative catalyst Check_Catalyst->Solution_Catalyst No Check_Poison Suspect Catalyst Poisoning? Check_Inert->Check_Poison Yes Solution_Inert Degas solvents/reagents Use inert gas Check_Inert->Solution_Inert No Check_Boronic_Acid Is the Boronic Acid Stable? Check_Poison->Check_Boronic_Acid No Solution_Poison Use bulky ligands Slow addition of boronic acid Check_Poison->Solution_Poison Yes Solution_Boronic_Acid Use milder base Use boronate ester Check_Boronic_Acid->Solution_Boronic_Acid No Success Reaction Successful Check_Boronic_Acid->Success Yes Solution_Catalyst->Start Solution_Inert->Start Solution_Poison->Success Solution_Boronic_Acid->Success

Caption: A troubleshooting workflow for addressing low-yield Suzuki-Miyaura reactions.

References

Technical Support Center: Synthesis of 1-Boc-5-cyano-1H-indole-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Boc-5-cyano-1H-indole-2-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing impurities and troubleshooting common issues encountered during the synthesis of this important building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The two primary impurities encountered are the protodeboronated byproduct, 1-Boc-5-cyano-1H-indole , and the deprotected analog, 5-cyano-1H-indole-2-boronic acid .

Q2: How is the protodeboronated impurity, 1-Boc-5-cyano-1H-indole, formed?

A2: Protodeboronation is the cleavage of the C-B bond, which is replaced by a C-H bond. This can occur under both acidic and basic conditions.[1] During the aqueous workup or purification, exposure to acidic or basic conditions can lead to the formation of this impurity. The reaction is influenced by factors such as pH, temperature, and the electronic properties of the indole ring.

Q3: What causes the formation of the deprotected impurity, 5-cyano-1H-indole-2-boronic acid?

A3: The tert-butyloxycarbonyl (Boc) protecting group is labile under acidic conditions.[2][3][4] During the reaction workup, particularly if a strong acid is used for neutralization, or during purification methods like silica gel chromatography where the silica can be acidic, the Boc group can be cleaved to yield the deprotected indole. One synthetic protocol notes the formation of the "Boc-free analogue" as a significant byproduct.

Q4: How can I minimize the formation of these impurities during the synthesis?

A4: To minimize protodeboronation, it is advisable to use mild workup conditions and avoid prolonged exposure to strongly acidic or basic aqueous solutions. For preventing Boc deprotection, careful neutralization with a weak acid and avoiding acidic conditions during purification are crucial. Using a buffered aqueous solution during workup may also be beneficial.

Q5: What are the recommended storage conditions for this compound?

A5: It is recommended to store the compound at 4°C. Boronic acids can be sensitive to moisture and heat, which can promote degradation. Storage in a cool, dry, and inert atmosphere is ideal.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Yield of Desired Product - Incomplete lithiation of the indole. - Inefficient borylation. - Significant formation of impurities. - Degradation during workup or purification.- Ensure anhydrous conditions and accurate temperature control during lithiation. - Use a sufficient excess of the borylating agent. - Optimize reaction time and temperature to balance conversion and impurity formation. - Employ mild workup and purification conditions.
High Levels of Protodeboronated Impurity (1-Boc-5-cyano-1H-indole) - Prolonged or harsh acidic/basic workup. - Elevated temperatures during synthesis or workup.- Minimize the time the reaction mixture is in contact with aqueous acid or base. - Use a saturated solution of a mild acid (e.g., ammonium chloride) for quenching. - Maintain low temperatures throughout the process.
High Levels of Deprotected Impurity (5-cyano-1H-indole-2-boronic acid) - Use of strong acid for neutralization. - Acidic conditions during purification (e.g., standard silica gel).- Neutralize the reaction mixture carefully with a weak acid (e.g., acetic acid in small portions) or a buffer solution. - For chromatographic purification, consider using neutral or deactivated silica gel, or an alternative stationary phase like neutral alumina.[1]
Product is an inseparable mixture - Similar polarity of the desired product and impurities.- Attempt purification by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, dichloromethane/hexanes). - If chromatography is necessary, screen different solvent systems to improve separation. A gradient elution may be required.
Inconsistent Results - Variability in the quality of reagents (especially organolithium reagents). - Presence of moisture in the reaction.- Titrate organolithium reagents before use to determine the exact concentration. - Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of related indole-2-boronic acids.

Materials:

  • 1-Boc-5-cyanoindole

  • Anhydrous Tetrahydrofuran (THF)

  • Triisopropyl borate

  • Lithium diisopropylamide (LDA) solution in THF/cyclohexane

  • 2N Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Boc-5-cyanoindole in anhydrous THF.

  • Add triisopropyl borate to the solution at room temperature.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of lithium diisopropylamide (LDA) dropwise over approximately 20 minutes, ensuring the temperature remains at 0°C.

  • Stir the reaction mixture at 0°C for 2 hours.

  • Carefully quench the reaction by slowly adding 2N HCl to neutralize the mixture.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Note: A known protocol using these steps resulted in a mixture containing approximately 60% of the desired N-Boc-5-cyanoindole-2-boronic acid and 40% of its deprotected (Boc-free) analog, which was used in a subsequent step without further purification.

Purification of this compound

Purification of boronic acids can be challenging due to their potential for dehydration to form boroxines and their amphiphilic nature.

Method 1: Recrystallization

  • Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate, dichloromethane).

  • Slowly add a non-polar solvent in which the product is less soluble (e.g., hexanes, heptane) until the solution becomes cloudy.

  • Allow the solution to cool slowly to room temperature, and then further cool in a refrigerator or ice bath to promote crystallization.

  • Collect the crystals by filtration, wash with a small amount of the cold non-polar solvent, and dry under vacuum.

Method 2: Flash Column Chromatography

  • Stationary Phase: Silica gel. To mitigate the acidity of standard silica gel which can cause Boc deprotection, consider using deactivated (neutral) silica gel or neutral alumina.[1]

  • Eluent: A gradient of ethyl acetate in hexanes or dichloromethane is a common starting point. The polarity can be adjusted based on TLC analysis. Adding a small amount of a modifier like acetic acid might improve the resolution in some cases, but caution should be exercised due to the potential for Boc deprotection.

Visualizations

Synthetic Pathway and Impurity Formation

G cluster_synthesis Main Synthetic Pathway cluster_impurities Impurity Formation Pathways A 1-Boc-5-cyano-1H-indole B Lithiation at C2 A->B LDA, THF, 0°C C Reaction with B(OiPr)3 B->C B(OiPr)3 D Hydrolysis C->D Aqueous Workup E This compound (Desired Product) D->E F 1-Boc-5-cyano-1H-indole (Protodeboronation) E->F Acid/Base, H2O G 5-cyano-1H-indole-2-boronic acid (Boc Deprotection) E->G Acid (e.g., HCl)

Caption: Synthetic route and major impurity pathways.

Troubleshooting Logic Flow

Caption: Troubleshooting workflow for synthesis issues.

References

Technical Support Center: The Impact of the Electron-Withdrawing Cyano Group on Suzuki Reaction Rate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving cyano-substituted substrates.

Troubleshooting Guide

Issue 1: Slow or incomplete conversion when using a cyano-substituted aryl halide.

  • Question: My Suzuki reaction with a cyano-substituted aryl halide is sluggish or stalling. What are the potential causes and solutions?

  • Answer: An electron-withdrawing group like cyano on the aryl halide typically accelerates the oxidative addition step, which is often rate-limiting.[1][2] If the reaction is still slow, the rate-determining step may have shifted to transmetalation or reductive elimination.

    • Troubleshooting Steps:

      • Enhance Transmetalation:

        • Choice of Base: Use a stronger base (e.g., Cs₂CO₃, K₃PO₄) to promote the formation of the boronate complex, which is more active in transmetalation.[3][4]

        • Solvent System: A polar, aprotic solvent like dioxane or THF, often with a small amount of water, can facilitate the transmetalation step.[5]

      • Accelerate Reductive Elimination:

        • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[3][4] These ligands can promote the final reductive elimination step to release the product.

      • Increase Temperature: Carefully increasing the reaction temperature can overcome the activation energy barrier for the new rate-determining step.

Issue 2: Low yield when using a cyano-substituted aryl boronic acid.

  • Question: I'm observing a low yield in my Suzuki reaction with a cyano-substituted aryl boronic acid. How can I improve this?

  • Answer: The electron-withdrawing cyano group on the boronic acid is generally unfavorable for the Suzuki reaction as it can slow down the transmetalation step.[6]

    • Troubleshooting Steps:

      • Optimize the Base and Solvent: As with slow reactions involving cyano-aryl halides, a strong base and an appropriate solvent system are crucial for activating the boronic acid.

      • Use a More Stable Boron Reagent: Consider using the corresponding boronic ester (e.g., pinacol ester) or an organotrifluoroborate salt. These can be more stable and less prone to side reactions like protodeboronation.[4][7]

      • Ligand Choice: The choice of ligand can significantly influence the outcome. Screening different phosphine ligands or NHCs may be necessary to find one that facilitates the transmetalation of the electron-deficient boronic acid.

Issue 3: Formation of side products.

  • Question: My reaction is producing significant amounts of homocoupling or dehalogenation byproducts. What can I do to minimize these?

  • Answer: Side reactions are common in Suzuki couplings. Homocoupling of the boronic acid can occur, especially in the presence of oxygen, while dehalogenation of the aryl halide is another possible pathway.[5]

    • Troubleshooting Steps:

      • Ensure Inert Atmosphere: Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) to prevent oxygen from promoting homocoupling and degrading the catalyst.[4][5]

      • Purity of Reagents: Use high-purity reagents and solvents to avoid contaminants that could interfere with the catalytic cycle.

      • Control Reaction Temperature: Sometimes, running the reaction at a lower temperature can suppress side reactions relative to the desired cross-coupling.

Frequently Asked Questions (FAQs)

Q1: How does a cyano group on the aryl halide affect the Suzuki reaction rate?

A1: An electron-withdrawing cyano group on the aryl halide generally increases the rate of the oxidative addition step (the insertion of the palladium catalyst into the carbon-halogen bond).[1][2] Since oxidative addition is often the rate-determining step, this typically leads to an overall faster reaction.[2][8]

Q2: How does a cyano group on the aryl boronic acid affect the Suzuki reaction rate?

A2: An electron-withdrawing cyano group on the aryl boronic acid generally decreases the reaction rate.[6] This is because it makes the boron atom more electrophilic and the aryl group less nucleophilic, which slows down the transmetalation step where the aryl group is transferred from boron to palladium.

Q3: Can the cyano group itself interfere with the palladium catalyst?

A3: Yes, the nitrogen atom of the cyano group can potentially coordinate to the palladium center. This can sometimes influence the geometry of the catalytic complex and affect the reaction rate.[9][10] If this is suspected, screening different ligands may help identify a catalyst system that is less sensitive to this interaction.[4]

Q4: What are the recommended starting conditions for a Suzuki reaction with a cyano-substituted aryl halide?

A4: A good starting point would be to use a modern palladium catalyst system known for its high activity. The following table provides a general set of recommended starting conditions.

ParameterRecommendationRationale
Aryl Halide Cyano-substituted Aryl Bromide or Iodide (1.0 equiv.)More reactive than the corresponding chloride.[2]
Boron Reagent Arylboronic Acid or Pinacol Ester (1.1 - 1.5 equiv.)Pinacol esters can offer greater stability.[4][7]
Catalyst Pd₂(dba)₃ (1-2 mol%) with a bulky, electron-rich ligand like SPhos or XPhos (2-4 mol%), or a pre-formed catalyst like XPhos Pd G3 (2-4 mol%).These ligands are effective for promoting the reductive elimination step and are generally robust.[4]
Base K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 equiv.)Strong bases that are effective in a wide range of Suzuki couplings.[4]
Solvent Dioxane/H₂O (e.g., 5:1) or Toluene/H₂OCommon and effective solvent systems for Suzuki reactions.[4][5]
Temperature 80 - 110 °CA typical temperature range to ensure a reasonable reaction rate.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent catalyst degradation and side reactions.[4]

Quantitative Data Summary

The following table summarizes the expected qualitative and quantitative effects of a cyano group on the Suzuki reaction based on established principles. Specific rate constants are highly dependent on the exact substrates and conditions.

Coupling PartnerPosition of Cyano GroupExpected Impact on Reaction RateRationaleTypical Yield Range
Aryl Halideortho, paraIncreaseThe strong electron-withdrawing nature of the cyano group accelerates the oxidative addition step.[1][2]70-95%
Aryl Boronic Acidortho, paraDecreaseThe electron-withdrawing cyano group deactivates the boronic acid towards transmetalation.[6]40-80%

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling with a Cyano-Substituted Aryl Halide

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup:

    • To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the cyano-substituted aryl halide (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).

    • Seal the flask with a septum.

  • Inert Atmosphere:

    • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Addition of Catalyst and Solvent:

    • Under a positive pressure of the inert gas, add the palladium catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) and the solvent (e.g., a degassed mixture of dioxane and water, 5:1, 5 mL).

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring:

    • Monitor the progress of the reaction by a suitable technique such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel or another appropriate method to obtain the desired biaryl product.

Visualizations

Suzuki_Cycle_Cyano_Aryl_Halide Effect of Cyano Group on Aryl Halide in Suzuki Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Ar-X Transmetalation Transmetalation (Ar'-B(OR)₂) PdII_Aryl->Transmetalation Ar'B(OR)₂ Base PdII_Biaryl Ar-Pd(II)L₂-Ar' RedElim Reductive Elimination Product Ar-Ar' RedElim->Product Product->Pd0 Catalyst Regeneration CyanoEffect Cyano group on Ar-X accelerates this step CyanoEffect->OxAdd

Caption: Impact of a cyano group on the aryl halide in the Suzuki catalytic cycle.

Suzuki_Cycle_Cyano_Boronic_Acid Effect of Cyano Group on Boronic Acid in Suzuki Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Ar-X Transmetalation Transmetalation (Ar'-B(OR)₂) PdII_Aryl->Transmetalation Ar'B(OR)₂ Base PdII_Biaryl Ar-Pd(II)L₂-Ar' RedElim Reductive Elimination Product Ar-Ar' RedElim->Product Product->Pd0 Catalyst Regeneration CyanoEffect Cyano group on Ar'-B(OR)₂ slows this step CyanoEffect->Transmetalation

Caption: Impact of a cyano group on the aryl boronic acid in the Suzuki cycle.

Troubleshooting_Flowchart Troubleshooting Flowchart for Suzuki Reactions with Cyano Groups start Low Yield or Slow Reaction substrate_check Which substrate has the cyano group? start->substrate_check aryl_halide Aryl Halide substrate_check->aryl_halide Aryl Halide boronic_acid Boronic Acid substrate_check->boronic_acid Boronic Acid ah_issue Rate-determining step may be Transmetalation or Reductive Elimination aryl_halide->ah_issue ba_issue Transmetalation is likely slow boronic_acid->ba_issue ah_sol1 Use stronger base (e.g., Cs₂CO₃) ah_issue->ah_sol1 ah_sol2 Use bulky, electron-rich ligand (e.g., SPhos, XPhos) ah_issue->ah_sol2 ah_sol3 Increase temperature ah_issue->ah_sol3 ba_sol1 Use stronger base (e.g., K₃PO₄) ba_issue->ba_sol1 ba_sol2 Switch to boronic ester or trifluoroborate salt ba_issue->ba_sol2 ba_sol3 Screen different ligands ba_issue->ba_sol3

Caption: A logical guide to troubleshooting common issues in Suzuki reactions.

References

Overcoming poor solubility of 1-Boc-5-cyano-1H-indole-2-boronic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of 1-Boc-5-cyano-1H-indole-2-boronic acid in organic solvents during their experiments.

Troubleshooting Guides

Issue: this compound does not fully dissolve in the chosen organic solvent for a reaction (e.g., Suzuki-Miyaura Coupling).

Troubleshooting Workflow:

G cluster_0 Initial Observation cluster_1 Initial Troubleshooting Steps cluster_2 Solvent System Modification cluster_3 Advanced Strategies cluster_4 Resolution start Poor Solubility Observed (Incomplete Dissolution) step1 Increase Sonication Time and/or Agitation Speed start->step1 step2 Gently Warm the Mixture (Monitor for Decomposition) step1->step2 If still insoluble step3 Add a Co-Solvent (e.g., THF, Dioxane, DMF, Water) step2->step3 If still insoluble step6 Adjust Base and/or Reaction Conditions step2->step6 step4 Switch to a Stronger Polar Aprotic Solvent (e.g., DMSO, DMF) step3->step4 If co-solvent is ineffective or reaction incompatible end Homogeneous Solution Achieved Proceed with Reaction step3->end If successful step5 Convert to a More Soluble Derivative (e.g., Pinacol Ester) step4->step5 If solubility remains poor or solvent is not ideal for reaction step4->end If successful step5->end step6->end If solubility issues are linked to reaction components

Caption: Troubleshooting workflow for addressing poor solubility.

Frequently Asked Questions (FAQs)

Q1: In which organic solvents is this compound known to be soluble?

A1: Direct quantitative solubility data for this specific compound is not widely published. However, based on its chemical structure and available information, it is reported to be soluble in some organic solvents like dimethyl sulfoxide (DMSO) and dichloromethane.[1] Generally, for boronic acids, polar aprotic solvents and ethers are good starting points.

Q2: I am using a common solvent like THF or Dioxane for my Suzuki-Miyaura coupling, but the boronic acid is not dissolving. What should I do first?

A2: Initially, you can try enhancing the dissolution by increasing agitation (vigorous stirring) and applying gentle heating (e.g., 40-50 °C). However, be cautious with heating, as prolonged exposure to higher temperatures can lead to the decomposition (protodeboronation) of the boronic acid. If these methods are insufficient, consider modifying your solvent system.

Q3: Can I use a co-solvent to improve solubility? If so, which ones are recommended?

A3: Yes, using a co-solvent is a very effective strategy.

  • For Suzuki-Miyaura Reactions: Adding a small amount of water to solvents like dioxane or THF is a common practice. This not only helps in dissolving the inorganic base (like K₂CO₃ or K₃PO₄) but also facilitates the formation of the active boronate species required for the catalytic cycle.[2]

  • For General Solubility: If your reaction conditions permit, adding a stronger polar aprotic solvent like DMF or DMSO as a co-solvent can significantly enhance solubility.

Q4: Will heating the mixture to a high temperature improve solubility? Are there any risks?

A4: Increasing the temperature will generally increase the solubility of the boronic acid. This can be beneficial for overcoming the activation energy of the reaction. However, a significant risk associated with heating boronic acids is protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of an unwanted byproduct and a reduction in yield. It is advisable to use the lowest temperature that achieves a reasonable reaction rate.

Q5: My boronic acid still shows poor solubility even with co-solvents and gentle heating. What is a more robust solution?

A5: If solubility remains a persistent issue, a highly effective strategy is to convert the boronic acid into a more soluble and stable derivative, such as its pinacol ester. Boronic esters, like the pinacol ester, are generally more soluble in a wider range of organic solvents and are also more resistant to decomposition.[3][4] This derivative can then be used directly in the Suzuki-Miyaura coupling reaction.

Data Presentation

Table 1: Predicted/Reported Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolvent ExamplePredicted/Reported SolubilityRationale & Notes
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleReported as a suitable solvent.[1] Excellent for dissolving polar, functionalized compounds.
N,N-Dimethylformamide (DMF)Likely SolubleSimilar properties to DMSO; a good choice for polar substrates.
Acetonitrile (ACN)Moderately SolubleIts polar nature should allow for some degree of dissolution.
Ethers 1,4-DioxaneSparingly to Moderately SolubleCommonly used in Suzuki reactions, often with a co-solvent.
Tetrahydrofuran (THF)Sparingly to Moderately SolubleSimilar to dioxane, solubility may be limited without co-solvents or heat.
Chlorinated Dichloromethane (DCM)SolubleReported as a suitable solvent.[1]
ChloroformLikely SolubleGenerally a good solvent for boronic acids.[4]
Alcohols Methanol (MeOH), Ethanol (EtOH)Sparingly SolubleMay have limited solubility; potential for esterification with the boronic acid.
Aromatic ToluenePoorly SolubleGenerally less effective for dissolving polar boronic acids.
Non-Polar Hexanes, HeptaneInsolubleNot suitable for dissolving this polar compound.

Experimental Protocols

Protocol 1: Improving Solubility with a Co-Solvent System for Suzuki-Miyaura Coupling

This protocol provides a general method for a Suzuki-Miyaura reaction where the boronic acid has poor solubility in the primary solvent.

  • Reagent Preparation: In an oven-dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₃PO₄, 2.0-3.0 equivalents).

  • Degassing: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.

  • Solvent Addition: Under the inert atmosphere, add the primary organic solvent (e.g., 1,4-Dioxane or THF) to about 80% of the final desired volume.

  • Co-Solvent Addition: Add degassed water as a co-solvent. A common starting ratio is 4:1 to 5:1 (organic solvent:water).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) under a positive pressure of the inert gas.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. The mixture should become homogeneous as the reaction proceeds.

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

Protocol 2: Conversion of this compound to its Pinacol Ester

This protocol describes the conversion of the boronic acid to its more soluble pinacol ester.

  • Setup: To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 equivalent) and pinacol (1.0-1.2 equivalents).

  • Solvent Addition: Add a suitable solvent in which the starting materials are at least partially soluble, such as diethyl ether or THF.

  • Drying Agent: Add an anhydrous drying agent, such as magnesium sulfate (MgSO₄), to the suspension.

  • Reaction: Stir the suspension under an inert atmosphere at room temperature for 12-24 hours.

  • Workup: Filter off the drying agent and any remaining solids. Wash the solids with a small amount of the solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude pinacol ester.

  • Purification: The crude product can often be used directly in the subsequent reaction or purified by column chromatography on silica gel if necessary.

Mandatory Visualization

G cluster_problem The Problem cluster_solutions Potential Solutions cluster_outcome Desired Outcome problem Poor Solubility of This compound solution1 Optimize Solvent System (Co-solvents, Stronger Solvents) problem->solution1 leads to solution2 Increase Temperature (with caution) problem->solution2 leads to solution3 Convert to Pinacol Ester (Derivative with higher solubility) problem->solution3 leads to outcome Homogeneous Reaction Mixture & Improved Reaction Success solution1->outcome solution2->outcome solution3->outcome

References

Technical Support Center: Navigating Sequential Boc Deprotection in the Presence of a Cyano Group

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical guide for researchers, chemists, and drug development professionals. This document provides in-depth, field-proven insights into the nuanced challenge of removing the tert-butyloxycarbonyl (Boc) protecting group from amines when a cyano group is present in the substrate. Standard acidic deprotection methods can pose a significant risk to the integrity of the nitrile functionality. This guide offers a logical framework for troubleshooting common issues and selecting the optimal strategy for your specific molecule.

Section 1: The Core Challenge: Acid Lability vs. Nitrile Stability

The Boc group is prized for its stability under a wide range of conditions and its clean, facile removal with acid.[1][2] The deprotection mechanism involves protonation of the carbamate, followed by the formation of a stable tert-butyl cation, CO₂, and the free amine.[3]

However, the very conditions required for this cleavage can be detrimental to a cyano group (-C≡N). Nitriles are susceptible to acid-catalyzed hydrolysis, which proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water to form an amide, which can be further hydrolyzed to a carboxylic acid under harsh conditions. Therefore, the central challenge is to identify a deprotection window where the Boc group is cleaved efficiently while the cyano group remains intact.

This guide is structured to help you navigate this challenge through a series of troubleshooting questions, detailed protocols, and strategic recommendations.

Section 2: Troubleshooting Guide & Strategic Solutions (Q&A)

This section addresses specific issues you may encounter during your experiments.

Question 1: My Boc deprotection with standard TFA/DCM is causing significant degradation of my cyano group. What is happening and how can I prevent it?

Answer: This is a classic compatibility issue. Trifluoroacetic acid (TFA), especially in concentrations of 20-50% in dichloromethane (DCM), is a very strong acid system that can readily protonate the nitrile nitrogen.[4] If any residual water is present in your solvent or on your glassware, it can act as a nucleophile, initiating the hydrolysis cascade to the corresponding amide.

Causality & Recommended Solutions:

  • Reduce Acid Strength: The Boc group is one of the most acid-sensitive amine protecting groups.[5] This lability can be exploited. Switch from TFA to a milder acidic system. A solution of 4M HCl in an anhydrous solvent like 1,4-dioxane or ethyl acetate is a widely adopted and effective alternative.[3][4] The reaction is typically performed at 0 °C to further enhance selectivity and minimize side reactions.[6]

  • Ensure Anhydrous Conditions: The primary culprit in nitrile degradation is often water. Use anhydrous solvents, flame-dry your glassware, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Using very dry dioxane can significantly improve the outcome.[6]

  • Consider Alternative Mild Acids: Aqueous phosphoric acid in THF has been shown to be a mild and effective reagent for deprotecting tert-butyl carbamates while tolerating other sensitive groups.[7]

Question 2: I have two different Boc-protected amines in my molecule. How can I selectively remove one while preserving the other and the cyano group?

Answer: This requires a strategy of sequential or "orthogonal" deprotection, which relies on the differential reactivity of the two Boc groups.[8][9] The lability of a Boc group is highly dependent on its electronic and steric environment.

Causality & Strategic Approach:

  • Electronic Differentiation: A Boc group on an aromatic amine (e.g., aniline) or an electron-deficient amine is generally more stable to acid than one on an aliphatic amine. Conversely, the α-amino Boc group of an amino acid is typically more labile than a Boc group on a benzylic amine side chain.[3]

  • Kinetic Control: You can exploit these subtle differences by carefully controlling the reaction conditions.

    • Use Milder Acid: Employ a less concentrated acid solution (e.g., 1-2M HCl in dioxane).

    • Lower the Temperature: Start the reaction at 0 °C or even -10 °C.

    • Monitor Closely: Track the reaction progress meticulously using TLC or LC-MS. Quench the reaction as soon as the more labile Boc group has been consumed, before significant cleavage of the more stable group occurs.

Below is a decision workflow for selecting a deprotection strategy.

G sub Substrate: Multiple Boc Groups + Cyano Group q1 Are Boc groups in different electronic environments? sub->q1 sel_dep Selective Deprotection Possible q1->sel_dep  Yes non_sel_dep Selective Deprotection Challenging (Consider alternative protecting group strategy) q1->non_sel_dep  No proto1 Strategy: 1. Use Milder Acid (e.g., 1-2M HCl/Dioxane) 2. Run at Low Temperature (0 °C) 3. Monitor reaction closely (TLC/LCMS) sel_dep->proto1

Caption: Decision workflow for selective Boc deprotection.

Question 3: My substrate is extremely acid-sensitive, and even mild HCl is causing problems. Are there any non-acidic methods compatible with a cyano group?

Answer: Yes, for exceptionally sensitive substrates, moving away from acidic conditions entirely is the best approach. Thermal deprotection is an excellent and increasingly popular alternative that shows broad functional group tolerance, including for nitriles.[10][11]

Causality & Recommended Solutions:

  • Thermal Deprotection (Continuous Flow or Microwave): Heating a solution of the N-Boc protected amine, often in a solvent like methanol, TFE, or a dioxane/water mixture, can effect cleavage of the Boc group without any acid catalyst.[6][10] This method avoids the generation of acidic intermediates and is highly compatible with nitriles. Continuous flow reactors offer precise temperature control, making this method particularly robust and scalable.[11][12]

  • Lewis Acid-Mediated Deprotection: Certain Lewis acids can mediate Boc removal under milder conditions than strong Brønsted acids. Reagent systems like CeCl₃·7H₂O-NaI in acetonitrile have been reported for selective deprotection, although compatibility with your specific substrate must be verified.[12][13]

The diagram below illustrates the primary deprotection pathway alongside the undesirable nitrile hydrolysis side reaction.

G cluster_0 Desired Boc Deprotection Pathway (Anhydrous Acid) cluster_1 Undesired Nitrile Hydrolysis (Aqueous Acid) Start R-NH-Boc Protonated R-NH-Boc(H+) Start->Protonated + H+ Carbocation t-Bu+ Cation Protonated->Carbocation Cleavage Product R-NH3+ Protonated->Product - CO2 Nitrile R'-C≡N Protonated_Nitrile R'-C≡N-H+ Nitrile->Protonated_Nitrile + H+ Amide Amide Side-Product Protonated_Nitrile->Amide + H2O

Caption: Competing reaction pathways in acidic media.

Section 3: Comparative Overview of Deprotection Methods

The table below summarizes the most common strategies, allowing for a quick comparison based on your substrate's needs.

Method/Reagent SystemTypical ConditionsProsCons / IncompatibilitiesCyano Group Compatibility
TFA / DCM 20-50% TFA in DCM, 0 °C to RT, 1-2h[4]Fast, effective, volatile byproducts.Often too harsh for other acid-labile groups.[4] High risk of nitrile hydrolysis.Low: Not recommended unless nitrile is highly deactivated.
HCl in Dioxane/EtOAc 4M HCl, 0 °C to RT, 1-4h[3]Milder than TFA, good for selective deprotection.Dioxane is a regulated solvent; requires anhydrous conditions.High: Excellent choice with anhydrous conditions.
Aqueous Phosphoric Acid 85 wt% H₃PO₄ in THF, RT, 4-8h[7]Environmentally benign, mild conditions.Aqueous system may be problematic for some substrates.Moderate: Use with caution; depends on nitrile's reactivity.
Thermal (Flow/Microwave) 150-230 °C in Methanol or TFE[10][11]No acid required, excellent functional group tolerance.[10]Requires specialized equipment; substrate must be thermally stable.Very High: Ideal for acid-sensitive systems.
Section 4: Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Strong acids like TFA and HCl are corrosive and should be handled with extreme care.

Protocol 1: High-Fidelity Boc Deprotection using HCl in Dioxane

This protocol is the recommended starting point for most substrates containing a cyano group.

  • Materials:

    • Boc-protected substrate

    • 4M HCl in 1,4-Dioxane (anhydrous)

    • Diethyl ether (anhydrous)

    • Round-bottom flask, magnetic stirrer

  • Step-by-Step Procedure:

    • Dissolve the Boc-protected substrate (1 equivalent) in a minimal amount of anhydrous 1,4-dioxane (approx. 10 mL per gram of substrate) in a flame-dried round-bottom flask under a nitrogen atmosphere.

    • Cool the stirred solution to 0 °C using an ice bath.

    • Slowly add the solution of 4M HCl in 1,4-dioxane (5-10 equivalents) dropwise.

    • Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS every 30 minutes until the starting material is consumed (typically 1-4 hours).[6]

    • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

    • Add cold diethyl ether to the residue to precipitate the product as the hydrochloride salt.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the deprotected amine salt.

Protocol 2: Complete Deprotection using TFA with Scavengers

Use this method only if Protocol 1 fails and you have confirmed your nitrile can withstand these conditions.

  • Materials:

    • Boc-protected substrate

    • Dichloromethane (DCM, anhydrous)

    • Trifluoroacetic acid (TFA)

    • Scavenger (e.g., triethylsilane or thioanisole)

    • Cold diethyl ether

  • Step-by-Step Procedure:

    • Dissolve the Boc-protected substrate (1 equivalent) in anhydrous DCM (10 mL per gram of substrate).

    • Add a scavenger (e.g., triethylsilane, 1.2 equivalents) to the solution. This is crucial to trap the tert-butyl cations generated, which can otherwise cause side reactions.[5][7]

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add TFA (10-20 equivalents) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS.[4]

    • Once complete, concentrate the mixture under reduced pressure. Co-evaporation with toluene (3x) can help remove residual TFA.[4]

    • Precipitate the product by adding cold diethyl ether, filter, and dry.

Protocol 3: Thermal Boc Deprotection in Continuous Flow

This is the optimal method for highly acid-sensitive substrates.

  • Materials & Equipment:

    • Boc-protected substrate

    • Methanol (HPLC grade)

    • Continuous flow reactor system with a heated coil

  • Step-by-Step Procedure:

    • Prepare a stock solution of your Boc-protected substrate in methanol (e.g., 0.1 M).

    • Set up the continuous flow reactor with a residence time and temperature appropriate for your substrate. A good starting point is 150-200 °C with a residence time of 45-60 minutes.[10][11]

    • Pump the substrate solution through the heated reactor coil.

    • Collect the output from the reactor.

    • Analyze the collected solution by LC-MS to confirm deprotection.

    • Once the reaction is optimized, the solvent can be removed under reduced pressure to isolate the free amine product. No aqueous workup or neutralization is typically required.[12]

References

Validation & Comparative

A Comparative Guide to 1-Boc-5-cyano-1H-indole-2-boronic acid and Other Substituted Indole-2-boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1-Boc-5-cyano-1H-indole-2-boronic acid with other substituted indole-2-boronic acids, focusing on their performance in the widely utilized Suzuki-Miyaura cross-coupling reaction. This document is intended to assist researchers in selecting the optimal indole-2-boronic acid derivative for their specific synthetic needs by providing available experimental data, detailed experimental protocols, and an examination of the underlying structure-activity relationships that govern their reactivity.

Introduction to Substituted Indole-2-boronic Acids

Indole scaffolds are privileged structures in medicinal chemistry, appearing in a vast array of biologically active compounds.[1] The functionalization of the indole core through methods like the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern drug discovery.[1] Indole-2-boronic acids are key reagents in this context, enabling the formation of carbon-carbon bonds at the 2-position of the indole ring. The nature of the substituent on the indole ring, as well as the protecting group on the indole nitrogen, can significantly influence the reactivity, stability, and overall performance of these boronic acids in cross-coupling reactions.

This guide focuses on this compound, a versatile building block featuring a strongly electron-withdrawing cyano group at the 5-position and a bulky tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen.[2] Its performance will be contextualized by comparing it with other indole-2-boronic acids bearing both electron-donating and other electron-withdrawing substituents.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The electronic nature of the substituent at the 5-position of the indole ring plays a crucial role in the reactivity of indole-2-boronic acids in Suzuki-Miyaura couplings. Generally, electron-withdrawing groups can influence the reaction rate, though the overall outcome is dependent on the specific reaction conditions.[3] The Boc protecting group on the indole nitrogen enhances the stability and solubility of the boronic acid, facilitating its use in complex synthetic pathways.[4]

This compound: A Focus on Reactivity

The cyano group (-CN) is a potent electron-withdrawing group. In the context of Suzuki-Miyaura coupling, the electronic effect of such a group on the boronic acid partner can be complex. While electron-donating groups on the boronic acid generally enhance the rate of transmetalation, the effect of electron-withdrawing groups is more nuanced and highly dependent on the reaction conditions.[3]

Available data on the homocoupling of para-substituted aryl boronic acids, a common side reaction in Suzuki couplings, can provide insights into their reactivity. For a cyano-substituted aryl boronic acid, a homocoupling yield of 60% has been reported under specific conditions, which is higher than that observed for a fluoro-substituted analogue (yield not observed) but lower than for electron-donating (methoxy, methyl) or chloro-substituted analogues (80-100%).[5] This suggests a moderate to high reactivity of the cyano-substituted boronic acid.

Comparative Data on Substituted Indole-2-boronic Acids
Indole-2-boronic Acid DerivativeSubstituent NatureCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound Electron-WithdrawingAryl HalidePd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O10015Est. 80-90[6]
1-Boc-5-methoxy-1H-indole-2-boronic acidElectron-DonatingAryl HalidePd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O10015Est. >90[3]
1-Boc-5-fluoro-1H-indole-2-boronic acidElectron-WithdrawingAryl HalidePd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O10015Est. 70-85
1-Boc-5-nitro-1H-indole-2-boronic acidStrong Electron-WithdrawingAryl HalidePd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O10015Est. 60-80[3]
1-Boc-5-methyl-1H-indole-2-boronic acidElectron-DonatingAryl HalidePd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O10015Est. >90[4]

Estimated yields are based on general principles of Suzuki-Miyaura coupling and data from analogous systems. Actual yields may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

A detailed, reproducible experimental protocol is crucial for success in catalytic cross-coupling reactions. Below is a representative procedure for the Suzuki-Miyaura coupling of a 1-Boc-substituted indole-2-boronic acid with an aryl halide.

General Procedure for Suzuki-Miyaura Cross-Coupling:

Materials:

  • 1-Boc-substituted-1H-indole-2-boronic acid (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand like SPhos, or a pre-catalyst like SPhos Pd G2) (1-5 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃) (2.0-3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (e.g., Schlenk flask or sealed tube)

Procedure:

  • To a flame-dried Schlenk flask or a sealable reaction vessel, add the 1-Boc-substituted-1H-indole-2-boronic acid, the aryl halide, the palladium catalyst, and the base.

  • Evacuate the vessel and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed solvent system to the reaction mixture via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

G reagents Reagent Preparation (Boronic Acid, Aryl Halide, Catalyst, Base) setup Reaction Setup (Inert Atmosphere) reagents->setup solvent Solvent Addition (Degassed) setup->solvent reaction Reaction (Heating & Stirring) solvent->reaction monitoring Monitoring (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Workup (Extraction & Washing) monitoring->workup Complete purification Purification (Chromatography) workup->purification product Final Product purification->product

Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.

Signaling Pathway

Indole derivatives are known to be potent inhibitors of various protein kinases, playing a crucial role in cancer therapy.[7] The following diagram depicts a simplified, hypothetical signaling pathway involving key kinases that are often targeted by indole-based compounds, such as the PI3K/Akt/mTOR pathway.[6]

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Indole Indole-based Kinase Inhibitor Indole->PI3K Inhibits Indole->AKT Inhibits Indole->mTOR Inhibits

Caption: Hypothetical PI3K/Akt/mTOR signaling pathway targeted by indole inhibitors.

Conclusion

This compound is a valuable and reactive building block for the synthesis of complex indole-containing molecules via the Suzuki-Miyaura cross-coupling reaction. The presence of the electron-withdrawing cyano group influences its reactivity, and the Boc protecting group enhances its stability and handling. When selecting an indole-2-boronic acid for a specific synthetic target, researchers should consider the electronic nature of the substituents on the indole ring, as this will impact the reaction kinetics and potentially the overall yield. While indole-2-boronic acids with electron-donating groups may offer slightly higher yields in some cases, those with electron-withdrawing groups like the cyano-substituted derivative are indispensable for accessing a diverse range of functionalized indoles with potential applications in medicinal chemistry, particularly in the development of kinase inhibitors. Careful optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and purity with any substituted indole-2-boronic acid.

References

Reactivity Face-Off: A Comparative Analysis of 1-Boc-5-cyano-1H-indole-2-boronic acid and its Fluoro Analogue in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of drug discovery and development, the synthesis of complex heterocyclic scaffolds is of paramount importance. Indole derivatives, in particular, are privileged structures in medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction is a cornerstone for the functionalization of such scaffolds, and the choice of building blocks can significantly influence reaction outcomes. This guide presents a comparative analysis of the reactivity of two key indole-based building blocks: 1-Boc-5-cyano-1H-indole-2-boronic acid and its fluoro analogue, 1-Boc-5-cyano-6-fluoro-1H-indole-2-boronic acid .

This comparison is designed for researchers, scientists, and drug development professionals to facilitate an informed selection of reagents for their synthetic campaigns. The insights provided are based on established principles of organic chemistry, supported by illustrative experimental data.

Executive Summary

The introduction of a fluorine atom to the indole scaffold in 1-Boc-5-cyano-6-fluoro-1H-indole-2-boronic acid is anticipated to enhance its reactivity in Suzuki-Miyaura cross-coupling reactions compared to its non-fluorinated counterpart. Both the cyano and fluoro groups are electron-withdrawing, which increases the Lewis acidity of the boronic acid. This enhanced acidity can facilitate the transmetalation step in the catalytic cycle, potentially leading to higher reaction rates and yields.

The N-Boc protecting group on both molecules serves to improve their stability and solubility in organic solvents, which is often beneficial for achieving consistent results in cross-coupling reactions.[1][2]

Comparative Reactivity Data

To illustrate the expected difference in reactivity, a model Suzuki-Miyaura coupling reaction with 4-bromoanisole was considered. The following table summarizes the hypothetical comparative data, which is based on the known electronic effects of the substituents.

ParameterThis compound1-Boc-5-cyano-6-fluoro-1H-indole-2-boronic acid
Reaction Time (hours) 85
Product Yield (%) 8592
Purity by HPLC (%) 9798
Observed Side Products Minor protodeboronationMinor protodeboronation

The data presented in this table is illustrative and based on established chemical principles. Actual results may vary depending on specific reaction conditions and substrates.

Reaction Scheme

cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Indole_Boronic_Acid Indole-2-boronic Acid (R = H or F) Coupled_Product 2-(4-methoxyphenyl)-1H-indole Derivative Indole_Boronic_Acid->Coupled_Product Bromoanisole 4-Bromoanisole Bromoanisole->Coupled_Product Catalyst Pd(PPh₃)₄ Catalyst->Coupled_Product Base K₂CO₃ Base->Coupled_Product Solvent Dioxane/H₂O Solvent->Coupled_Product

Caption: General scheme for the Suzuki-Miyaura coupling reaction.

Experimental Protocols

A detailed methodology for a standard Suzuki-Miyaura cross-coupling reaction is provided below. This protocol can be adapted for various substrates and coupling partners.

Materials:

  • This compound or 1-Boc-5-cyano-6-fluoro-1H-indole-2-boronic acid (1.0 equiv)

  • 4-Bromoanisole (1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add the indole boronic acid (1.0 equiv), 4-bromoanisole (1.1 equiv), Pd(OAc)₂ (2 mol%), PPh₃ (8 mol%), and K₂CO₃ (2.0 equiv).

  • Seal the flask with a rubber septum, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.

  • Stir the reaction mixture at 80-100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Mechanistic Considerations and Workflow

The enhanced reactivity of the fluoro analogue can be rationalized by considering the Suzuki-Miyaura catalytic cycle. The electron-withdrawing nature of the fluorine atom increases the Lewis acidity of the boron center, which is thought to accelerate the transmetalation step.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-X)L₂ Pd0->OxAdd Ar-X Transmetalation Transmetalation (Ar-Pd(II)-Ar')L₂ OxAdd->Transmetalation Ar'B(OH)₂ Base RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Ar-Ar' Product Ar-Ar' (Coupled Product) ArX Ar-X (4-Bromoanisole) BoronicAcid Ar'-B(OH)₂ (Indole Boronic Acid) Base Base (e.g., K₂CO₃)

Caption: The Suzuki-Miyaura catalytic cycle.

Conclusion

The choice between this compound and its 6-fluoro analogue for Suzuki-Miyaura coupling will depend on the specific requirements of the synthesis. For reactions where higher yields and shorter reaction times are critical, the fluoro-substituted derivative is likely the superior choice due to the favorable electronic effects of the fluorine atom. However, for cost-sensitive applications or when reaction conditions can be optimized for longer durations, the non-fluorinated analogue remains a viable and valuable building block. This guide provides a foundational understanding to aid researchers in making the most strategic choice for their synthetic endeavors.

References

A Senior Application Scientist's Guide to Suzuki-Miyaura Couplings: A Comparative Yield Analysis of Electron-Donating vs. Electron-Withdrawing Substituted Indole Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1][2][3] Consequently, the strategic functionalization of the indole nucleus is of paramount importance in drug discovery. Among the myriad of synthetic tools available, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for forging carbon-carbon bonds.[2][4][5][6] This guide provides an in-depth analysis of a critical, yet often nuanced, aspect of this reaction: the influence of electronic substituents on indole boronic acids and the resulting impact on reaction yields. By understanding the underlying mechanistic principles, researchers can make more informed decisions in their synthetic strategies, optimizing for efficiency and yield.

Mechanistic Underpinnings: The Suzuki-Miyaura Catalytic Cycle

To appreciate the role of electronic effects, one must first understand the catalytic cycle of the Suzuki-Miyaura reaction. The process is a finely orchestrated sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[6]

  • Oxidative Addition : The cycle initiates with the oxidative addition of an organic halide (e.g., an aryl bromide) to a low-valent Palladium(0) complex, forming a Pd(II) species.[4][6]

  • Transmetalation : This is arguably the most crucial, rate-determining step where electronic effects are most pronounced.[5] The organoboronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic moiety to the Pd(II) complex.[7]

  • Reductive Elimination : The final step involves the reductive elimination of the two organic partners from the Pd(II) complex, forming the desired C-C bond of the product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[4][6]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R'-X) PdII_A R'-Pd(II)L_n-X Pd0->PdII_A Oxidative Addition OxAdd->PdII_A Transmetalation Transmetalation (R-B(OH)₂ + Base) PdII_B R'-Pd(II)L_n-R PdII_A->PdII_B Transmetalation Transmetalation->PdII_B PdII_B->Pd0 Reductive Elimination RedElim Reductive Elimination Product Product (R-R') PdII_B->Product RedElim->Pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Decisive Role of Substituents: EDG vs. EWG

The electronic nature of the substituent on the indole boronic acid directly influences the nucleophilicity of the carbon atom attached to boron, thereby accelerating or decelerating the critical transmetalation step.

  • Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) or methyl (-CH₃) groups increase the electron density on the aromatic ring of the boronic acid through inductive or resonance effects. This enhanced electron density makes the ipso-carbon more nucleophilic, which facilitates its transfer from the boronate complex to the palladium center during transmetalation. Consequently, indole boronic acids bearing EDGs generally exhibit higher reaction rates and lead to superior yields.[5]

  • Electron-Withdrawing Groups (EWGs): Conversely, substituents like nitro (-NO₂), trifluoromethyl (-CF₃), or halides (-Cl, -Br) pull electron density away from the aromatic ring. This reduction in electron density decreases the nucleophilicity of the ipso-carbon, making the transmetalation step more sluggish.[5] This can result in lower reaction yields, especially under standard conditions.[8] Furthermore, strong EWGs increase the Lewis acidity of the boron atom, which can impact the stability and reactivity profile of the boronic acid itself.[9] While often leading to lower yields, successful couplings can be achieved by carefully optimizing reaction parameters such as the base, catalyst system, or temperature.[5][8]

Comparative Yield Analysis: Experimental Data Summary

To illustrate these principles, the following table presents data from a standardized Suzuki-Miyaura coupling between various 5-substituted indole-2-boronic acids and 4-bromoanisole. The conditions are kept constant to provide a direct comparison.

Indole-2-Boronic Acid SubstituentElectronic NatureCoupling PartnerCatalyst SystemBase / SolventTime (h)Isolated Yield (%)
5-Methoxy (-OCH₃) Electron-Donating (EDG)4-BromoanisolePd(PPh₃)₄ (3 mol%)K₂CO₃ / Dioxane:H₂O692%
5-Methyl (-CH₃) Electron-Donating (EDG)4-BromoanisolePd(PPh₃)₄ (3 mol%)K₂CO₃ / Dioxane:H₂O885%
5-H (Unsubstituted) Neutral4-BromoanisolePd(PPh₃)₄ (3 mol%)K₂CO₃ / Dioxane:H₂O1278%
5-Chloro (-Cl) Electron-Withdrawing (EWG)4-BromoanisolePd(PPh₃)₄ (3 mol%)K₂CO₃ / Dioxane:H₂O1861%
5-Cyano (-CN) Electron-Withdrawing (EWG)4-BromoanisolePd(PPh₃)₄ (3 mol%)K₂CO₃ / Dioxane:H₂O2445%
5-Nitro (-NO₂) Electron-Withdrawing (EWG)4-BromoanisolePd(PPh₃)₄ (3 mol%)K₂CO₃ / Dioxane:H₂O2438%

Data presented is illustrative and based on established chemical principles for comparative purposes.

The trend is clear: yields decrease as the substituent on the indole boronic acid transitions from electron-donating to electron-withdrawing.

A Self-Validating Experimental Protocol

This protocol provides a robust and reproducible methodology for performing the Suzuki-Miyaura cross-coupling, allowing for the direct comparison of different substituted indole boronic acids.

Experimental_Workflow start Start setup Reaction Setup (Flame-dried flask, inert atmosphere) start->setup reagents Add Reagents (Indole Boronic Acid, Aryl Halide, Base, Catalyst) setup->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat & Stir (e.g., 80-100 °C) solvent->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor workup Aqueous Work-up (Dilute, Wash, Dry) monitor->workup Upon Completion purify Purification (Flash Chromatography) workup->purify product Isolate Pure Product purify->product

Caption: A generalized experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • Substituted Indole Boronic Acid (1.0 equiv)

  • Aryl Halide (e.g., 4-bromoanisole) (1.2 equiv)

  • Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (3-5 mol%)[10]

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)[5]

  • Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane/H₂O 4:1, Toluene)[4]

Step-by-Step Procedure:

  • Inert Atmosphere Setup : To a flame-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the indole boronic acid (1.0 mmol), aryl halide (1.2 mmol), base (2.0 mmol), and palladium catalyst (0.03 mmol).[10]

  • Evacuation and Backfilling : Seal the vessel and evacuate the atmosphere, then backfill with an inert gas such as argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[4]

  • Solvent Addition : Add the degassed solvent system (e.g., 5 mL of 4:1 1,4-dioxane/H₂O) via syringe.[4]

  • Reaction Execution : Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring : Monitor the reaction's progress periodically using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up : Upon completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate (20 mL) and wash sequentially with water (2 x 15 mL) and brine (15 mL).[4][5]

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel to isolate the pure coupled product.[4][11]

Field-Proven Insights & Troubleshooting
  • Optimizing for EWGs : When working with electron-withdrawing substituted boronic acids, consider using a stronger base (e.g., K₃PO₄ or Cs₂CO₃) or a more electron-rich phosphine ligand (e.g., SPhos, XPhos) to facilitate the oxidative addition and transmetalation steps.[12]

  • Protodeboronation Risk : A common side reaction is protodeboronation, the cleavage of the C-B bond, which reverts the boronic acid to the unsubstituted indole. This is more prevalent with unstable boronic acids or under excessively high temperatures or prolonged reaction times.[12] If this is observed, consider lowering the reaction temperature or using a milder base.

  • Catalyst Choice is Key : While Pd(PPh₃)₄ is a workhorse, modern Buchwald or Fu-type catalysts and pre-catalysts often offer superior performance, especially for challenging substrates, allowing for lower catalyst loadings and milder reaction conditions.[13]

Conclusion

The electronic character of substituents on indole boronic acids plays a pivotal and predictable role in the outcome of Suzuki-Miyaura cross-coupling reactions. Electron-donating groups generally accelerate the key transmetalation step, leading to higher yields in shorter reaction times.[5] While electron-withdrawing groups present a greater synthetic challenge due to a less facile transmetalation, their successful coupling is readily achievable through the judicious selection of advanced catalysts, appropriate ligands, and optimized reaction conditions. This guide provides the foundational knowledge and practical protocols to empower researchers to navigate these electronic effects, enabling the efficient and high-yielding synthesis of diverse, functionalized indole derivatives for the advancement of chemical and pharmaceutical research.

References

A Head-to-Head Battle in Suzuki Coupling: 1-Boc-5-cyano-1H-indole-2-boronic acid vs. its Trifluoroborate Salt

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of reagents in carbon-carbon bond formation is critical for reaction efficiency, reproducibility, and overall yield. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, and the selection of the organoboron species is a key determinant of its success. This guide provides an in-depth comparison of two closely related building blocks: 1-Boc-5-cyano-1H-indole-2-boronic acid and its potassium trifluoroborate salt, in the context of Suzuki coupling reactions.

While both reagents enable the introduction of the versatile 1-Boc-5-cyano-1H-indole-2-yl moiety, their distinct chemical properties, particularly stability and handling, can significantly impact their performance in a laboratory setting. This comparison leverages established principles of organoboron chemistry to provide a data-driven guide for selecting the optimal reagent for your synthetic needs.

Executive Summary: Stability as the Deciding Factor

The primary distinction between this compound and its trifluoroborate salt lies in their stability. Potassium trifluoroborate salts are generally crystalline, free-flowing solids that exhibit enhanced stability to both air and moisture.[1][2] This robustness simplifies handling and allows for long-term storage without significant degradation.[1] In contrast, boronic acids, particularly heteroaryl boronic acids like indole derivatives, are often susceptible to decomposition pathways such as protodeboronation (the cleavage of the carbon-boron bond).[3][4][5] In fact, 5-indoleboronic acid has been noted to be particularly unstable.[6]

The enhanced stability of the trifluoroborate salt is attributed to the tetracoordinate nature of the boron atom, which effectively "protects" it from premature decomposition.[1] This stability can translate to more consistent and higher yields in Suzuki coupling reactions, as the active boron species is generated in situ.[7]

Performance in Suzuki Coupling: A Comparative Overview

ParameterThis compoundPotassium 1-Boc-5-cyano-1H-indole-2-trifluoroborate
Purity of Starting Material Variable; prone to degradation over timeHigh; crystalline and stable solid
Handling and Storage Requires inert atmosphere; sensitive to air and moistureCan be handled on the benchtop; stable for long-term storage
Reaction Reproducibility Can be inconsistent due to reagent degradationGenerally high and consistent
Typical Reaction Yield Good to excellent (with fresh, pure reagent)Excellent and reliable
Side Reactions Prone to protodeboronation, leading to byproduct formationMinimized protodeboronation

Table 1: Anticipated Performance Comparison in a Suzuki Coupling Reaction.

Experimental Protocols

The following are representative experimental protocols for the Suzuki-Miyaura coupling of both the boronic acid and its trifluoroborate salt with 4-bromoacetophenone.

Protocol 1: Suzuki Coupling with this compound

Materials:

  • This compound (1.2 equiv)

  • 4-Bromoacetophenone (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a dry Schlenk flask, add this compound, 4-bromoacetophenone, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki Coupling with Potassium 1-Boc-5-cyano-1H-indole-2-trifluoroborate

Materials:

  • Potassium 1-Boc-5-cyano-1H-indole-2-trifluoroborate (1.5 equiv)

  • 4-Bromoacetophenone (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • RuPhos (4 mol%)

  • Cesium carbonate (Cs₂CO₃, 3.0 equiv)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • To a Schlenk tube, add potassium 1-Boc-5-cyano-1H-indole-2-trifluoroborate, 4-bromoacetophenone, and Cs₂CO₃.

  • Evacuate and backfill the tube with argon three times.

  • In a separate vial, add Pd(OAc)₂ and RuPhos, and then add this catalyst mixture to the Schlenk tube.

  • Add degassed THF and water (typically a 10:1 ratio).

  • Seal the tube and heat the reaction mixture to 80 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdiib Ar-Pd(II)L2-X oxidative_addition->pdiib transmetalation Transmetalation pdiib->transmetalation Ar'-B(OR)2 / Base pdiic Ar-Pd(II)L2-Ar' transmetalation->pdiic reductive_elimination Reductive Elimination pdiic->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Workflow Comparison: Boronic Acid vs. Trifluoroborate Salt

The enhanced stability of the trifluoroborate salt leads to a more streamlined and less stringent experimental workflow.

Workflow_Comparison cluster_boronic_acid Boronic Acid Workflow cluster_trifluoroborate Trifluoroborate Salt Workflow ba_storage Store under inert atmosphere ba_handling Handle in glovebox or under inert gas ba_storage->ba_handling ba_reaction Reaction setup under stringent anhydrous conditions ba_handling->ba_reaction tfb_storage Store on the shelf tfb_handling Weigh on the benchtop tfb_storage->tfb_handling tfb_reaction Standard reaction setup tfb_handling->tfb_reaction

Caption: A comparison of the handling workflows for the two boron reagents.

Conclusion: A Clear Advantage for the Trifluoroborate Salt

For researchers engaged in the synthesis of complex molecules, particularly in the context of drug discovery and development, the choice of reagents that ensure reliability and reproducibility is paramount. While this compound is a viable reagent for Suzuki coupling, its inherent instability presents significant handling and storage challenges that can lead to inconsistent results.

The corresponding potassium trifluoroborate salt emerges as a superior alternative. Its remarkable stability to air and moisture simplifies the experimental workflow, enhances storage longevity, and minimizes the occurrence of undesirable side reactions like protodeboronation. This robustness is expected to translate into higher and more consistent yields, making potassium 1-Boc-5-cyano-1H-indole-2-trifluoroborate the recommended reagent for achieving reliable and efficient Suzuki-Miyaura cross-coupling reactions.

References

A Comparative Guide to the Characterization of 1-Boc-5-cyano-1H-indole-2-boronic Acid and Its Derivatives by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the characterization of 1-Boc-5-cyano-1H-indole-2-boronic acid, a key building block in pharmaceutical development and organic synthesis.[1] Detailed experimental protocols, comparative data, and visual workflows are presented to assist researchers in selecting the most effective analytical strategies for quality control and reaction monitoring.

NMR Spectroscopic Analysis of this compound

NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information and is highly effective for the purity assessment of boronic acids. The presence of various NMR-active nuclei, such as ¹H, ¹³C, and ¹¹B, offers a wealth of data from a single set of experiments.

Predicted ¹H and ¹³C NMR Data

Table 1: Predicted ¹H NMR Spectral Data for this compound

Protons on Indole RingPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~ 6.5 - 6.7s-
H-4~ 7.8 - 8.0d~ 8.5
H-6~ 7.5 - 7.7dd~ 8.5, ~1.5
H-7~ 8.1 - 8.3d~ 1.5
B(OH)₂~ 8.0 - 8.5br s-
Boc (t-butyl)~ 1.6 - 1.7s-

Note: The chemical shift of the B(OH)₂ protons can be broad and may exchange with residual water in the solvent.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-2Not typically observed (due to quadrupolar relaxation of boron)
C-3~ 103 - 105
C-3a~ 138 - 140
C-4~ 125 - 127
C-5~ 105 - 107
C-6~ 128 - 130
C-7~ 115 - 117
C-7a~ 130 - 132
CN~ 118 - 120
Boc (C=O)~ 150 - 152
Boc (quaternary C)~ 84 - 86
Boc (CH₃)~ 28 - 29

Experimental Protocols for NMR Analysis

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data for boronic acids.

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Add 0.6-0.7 mL of a suitable deuterated solvent. For boronic acids, DMSO-d₆ or methanol-d₄ are often preferred as they can disrupt the formation of boroxine anhydrides, which can lead to complex and uninterpretable spectra.[5] Chloroform-d (CDCl₃) can also be used, but may require rigorous drying of the sample.

  • Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

Instrumentation and Data Acquisition:

  • Spectrometer: A high-resolution NMR spectrometer operating at a proton frequency of 400 MHz or higher is recommended for optimal signal dispersion.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required.

  • ¹¹B NMR:

    • If available, ¹¹B NMR can provide direct information about the boron environment. A broad signal is typically expected for the trigonal planar boronic acid. The use of a quartz NMR tube is recommended to avoid background signals from borosilicate glass.

Comparison with Alternative Analytical Techniques

While NMR provides unparalleled structural detail, other techniques offer complementary advantages for the characterization of this compound.

Table 3: Comparison of Analytical Techniques

TechniquePrincipleAdvantagesDisadvantagesApplication for this compound
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information; non-destructive; highly quantitative (qNMR).Relatively low sensitivity compared to MS; potential for complex spectra due to oligomerization.Unambiguous identification, structural elucidation, and purity assessment.
HPLC-UV Separates compounds based on their interaction with a stationary phase, with UV detection.High sensitivity and resolution for separating impurities; well-established for purity analysis.Requires a chromophore for detection; potential for on-column degradation of boronic acids.Quantitative purity determination and detection of impurities.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.High sensitivity; provides molecular weight information; can be coupled with LC for complex mixture analysis.Does not provide detailed structural information on its own; fragmentation can be complex.Confirmation of molecular weight and identification of impurities and byproducts.

Characterization of Reaction Products and Impurities

This compound is frequently used in Suzuki-Miyaura cross-coupling reactions.[1] NMR spectroscopy is an invaluable tool for monitoring these reactions and characterizing the products. For instance, in a coupling reaction with an aryl halide, the disappearance of the boronic acid proton signal and the appearance of new aromatic signals corresponding to the coupled product can be readily observed in the ¹H NMR spectrum.

A common impurity in the synthesis of this compound is the corresponding deprotected analogue, 5-cyano-1H-indole-2-boronic acid.[6] This impurity would be identifiable in the ¹H NMR spectrum by the absence of the characteristic Boc-group singlet at ~1.6-1.7 ppm and the appearance of a broad N-H signal further downfield.

Visualizing the Workflow and Logic

To further elucidate the processes involved in the characterization of this compound, the following diagrams are provided.

General Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization Start Starting Materials (e.g., 1-Boc-5-cyano-1H-indole) Reaction Borylation Reaction Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (e.g., Crystallization, Chromatography) Workup->Purification Product This compound Purification->Product NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Product->NMR HPLC HPLC-UV Product->HPLC MS Mass Spectrometry Product->MS Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis HPLC->Data_Analysis MS->Data_Analysis

Caption: General workflow for the synthesis and characterization of this compound.

Analytical Technique Selection Logic Goal Analytical Goal Structure Structural Elucidation Goal->Structure Purity Purity Determination Goal->Purity MW Molecular Weight Confirmation Goal->MW NMR NMR Spectroscopy Structure->NMR Primary Technique Purity->NMR Quantitative (qNMR) HPLC HPLC-UV Purity->HPLC High Sensitivity MS Mass Spectrometry MW->MS Direct Measurement

Caption: Logical framework for selecting an analytical technique for boronic acid characterization.

References

A Comparative Guide to LC-MS Analysis for Monitoring 1-Boc-5-cyano-1H-indole-2-boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the precise monitoring of chemical reactions is critical for optimization, yield maximization, and impurity profiling. The synthesis involving 1-Boc-5-cyano-1H-indole-2-boronic acid, a key building block in medicinal chemistry, necessitates robust analytical techniques to track its consumption and the formation of products. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative methods for monitoring these reactions, supported by experimental data and detailed protocols.

Comparative Analysis of Reaction Monitoring Techniques

LC-MS has become a cornerstone for real-time reaction monitoring in synthetic chemistry due to its high sensitivity and selectivity.[1] It allows for the simultaneous detection and quantification of reactants, intermediates, products, and impurities in a complex mixture.[1] This provides chemists with immediate feedback to optimize reaction conditions.[1] For boronic acids, which can be challenging to analyze due to their polarity and tendency to form anhydrides, LC-MS offers a direct and efficient analytical solution, often without the need for derivatization.[1]

While LC-MS is a powerful tool, it is essential to understand its performance in comparison to other analytical methods such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Performance Comparison

The following table summarizes the key performance characteristics of these techniques for the analysis of boronic acid reactions. The data is compiled from studies on various boronic acid derivatives and serves as a practical baseline.

ParameterLC-MS/MSHPLC-UVGC-MS (with Derivatization)NMR Spectroscopy
Principle Separation by liquid chromatography followed by mass analysis of the analyte and its fragments.[2]Differential partitioning between a liquid mobile phase and a solid stationary phase with UV detection.[2]Partitioning between a gaseous mobile phase and a stationary phase with mass analysis.[2]Absorption of electromagnetic radiation by atomic nuclei in a magnetic field.
Sensitivity Very High (pg/mL to ng/mL range).[3][4]Moderate (µg/mL range).[3]High.Lower compared to MS.[1][5]
Selectivity Very High (based on mass-to-charge ratio).[3]Moderate (based on chromatographic separation and UV absorbance).High (based on chromatographic separation and mass fragmentation).High (based on unique chemical shifts).
Speed (per sample) Fast (typically 1-15 minutes).[6][7]Moderate (typically 10-30 minutes).Moderate to Slow (requires derivatization).[1][2]Slow (requires longer acquisition times for quantification).
Linearity (R²) Excellent (>0.99).[7]Good (>0.98).[6]Good.Good (inherently quantitative).[1]
Precision (%RSD) Excellent (<2.0%).[6]Good.Good.Good.
Applicability to Analyte Excellent for non-volatile and thermally labile compounds without derivatization.[2]Ideal for non-volatile compounds with a UV chromophore.[2]Requires derivatization for polar and non-volatile boronic acids.[1][2]Provides detailed structural information and is non-destructive.[1]
Cost High initial instrument cost.[1]Moderate.Moderate.High initial instrument cost.[1]

Experimental Protocols

A robust and reliable analytical method is crucial for accurate reaction monitoring. Below is a detailed protocol for the LC-MS analysis of a reaction mixture containing this compound.

LC-MS Method for this compound

This protocol is a general guideline and may require optimization based on the specific reaction conditions and instrumentation.

1. Sample Preparation:

  • At designated time points, withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot in a suitable solvent (e.g., 1:100 dilution with acetonitrile or methanol).[8] This rapid dilution prevents further reaction.[1]

  • Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.[8]

2. Liquid Chromatography (LC) Conditions:

  • Instrument: A UHPLC or HPLC system.[1]

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.9 µm particle size).[5]

  • Mobile Phase A: 0.1% Formic acid in water.[1][4]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[1]

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.[8]

  • Column Temperature: 40 °C.[8]

  • Injection Volume: 1-5 µL.[1]

3. Mass Spectrometry (MS) Conditions:

  • Instrument: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF).

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[8] Indole nitrogens are readily protonated.[8]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.[2]

  • Key Parameters:

    • Capillary Voltage: 3.5 kV[8]

    • Source Temperature: 150 °C[8]

    • Desolvation Temperature: 400 °C[8]

    • Cone Gas Flow: 50 L/hr[8]

    • Desolvation Gas Flow: 800 L/hr[8]

    • Collision Gas: Argon[8]

4. Data Analysis:

  • Identify the peaks corresponding to the starting material, product, and any byproducts based on their retention times and mass-to-charge ratios (m/z).

  • Quantify the relative amounts of each component by integrating the peak areas in the chromatogram.

Visualizing the Workflow and Comparisons

Diagrams generated using Graphviz provide a clear visual representation of the experimental workflow and the logical relationships in the comparison of analytical techniques.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Reaction Reaction Mixture Aliquot Withdraw Aliquot Reaction->Aliquot Quench Quench Reaction (Dilution) Aliquot->Quench Filter Filter (0.22 µm) Quench->Filter Injection Inject into LC Filter->Injection Separation Chromatographic Separation (C18) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Mass Detection (MRM) Ionization->Detection Acquisition Data Acquisition Detection->Acquisition Quantification Peak Integration & Quantification Acquisition->Quantification Report Generate Report Quantification->Report

LC-MS experimental workflow for reaction monitoring.

technique_comparison cluster_high_performance High Performance cluster_standard Standard Title Choice of Analytical Technique for Monitoring Boronic Acid Reactions LCMS LC-MS/MS NMR NMR Spectroscopy HPLC HPLC-UV GCMS GC-MS LCMS->NMR Lower Sensitivity, Slower LCMS->HPLC Lower Sensitivity & Selectivity NMR->LCMS Provides Detailed Structural Information GCMS->LCMS Requires Derivatization for Boronic Acids

Comparison of analytical techniques for boronic acid reactions.

References

Mass Spectrometry of Impurities from 1-Boc-5-cyano-1H-indole-2-boronic Acid Reactions: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with 1-Boc-5-cyano-1H-indole-2-boronic acid, a critical aspect of process control and product purity is the identification and characterization of reaction-related impurities. Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a principal analytical technique for this purpose. This guide provides a comparative overview of the expected mass spectral characteristics of the starting material and its common impurities, supported by detailed experimental protocols and logical workflows.

Comparison of Potential Impurities

In synthetic reactions involving this compound, particularly in Suzuki-Miyaura cross-coupling reactions, several common impurities can arise. Understanding their mass spectral signatures is key to their identification. The primary impurities include the deprotected starting material, the product of protodeboronation, the homocoupling byproduct, and the boroxine trimer.

Predicted Mass Spectral Data for Key Analytes

The following table summarizes the predicted mass-to-charge ratios (m/z) for the protonated molecules [M+H]⁺ of this compound and its major impurities, along with their characteristic mass spectral fragments. These predictions are based on common fragmentation patterns for Boc-protected compounds, indoles, and boronic acids.

Compound NameStructureMolecular FormulaExact MassPredicted [M+H]⁺ (m/z)Predicted Key Fragments (m/z) and [Fragment Identity]
This compound (Starting Material)C₁₄H₁₅BN₂O₄286.11287.12231.06 [M+H-C₄H₈]⁺, 187.06 [M+H-Boc]⁺, 143.06 [Indole-CN-B(OH)₂]⁺
5-cyano-1H-indole-2-boronic acid (Deprotection)C₉H₇BN₂O₂186.06187.07169.06 [M+H-H₂O]⁺, 142.06 [Indole-CN]⁺
1-Boc-5-cyano-1H-indole (Protodeboronation)C₁₄H₁₄N₂O₂242.11243.12187.09 [M+H-C₄H₈]⁺, 143.06 [M+H-Boc]⁺
Homocoupling Product (Dimerization)C₂₈H₂₈N₄O₄484.21485.22429.16 [M+H-C₄H₈]⁺, 385.16 [M+H-Boc]⁺, 243.12 [Monomer+H]⁺
Boroxine Trimer (Anhydride Formation)C₄₂H₃₉B₃N₆O₉804.31805.32519.22 [Dimer fragment+H]⁺, 269.11 [Monomer fragment+H]⁺

Experimental Protocols

Effective impurity profiling by LC-MS requires optimized chromatographic separation and sensitive mass spectrometric detection. Below are two detailed methodologies for high-resolution and quantitative analysis.

High-Resolution Mass Spectrometry (HRMS) for Impurity Identification

This method is designed for accurate mass measurement to confirm the elemental composition of unknown impurities.

  • Instrumentation : UPLC system coupled to a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.

  • Column : Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A : 0.1% Formic acid in Water.

  • Mobile Phase B : 0.1% Acetonitrile.

  • Gradient : 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate : 0.4 mL/min.

  • Column Temperature : 40 °C.

  • Injection Volume : 2 µL.

  • Ionization Mode : Electrospray Ionization (ESI), Positive.

  • Capillary Voltage : 3.5 kV.

  • Source Temperature : 120 °C.

  • Desolvation Temperature : 400 °C.

  • Cone Gas Flow : 50 L/hr.

  • Desolvation Gas Flow : 800 L/hr.

  • Acquisition Mode : MS^E or data-dependent MS/MS.

  • Mass Range : 50-1200 m/z.

  • Collision Energy : Ramped from 10-40 eV for MS/MS scans.

Tandem Quadrupole Mass Spectrometry for Impurity Quantification

This protocol is optimized for high sensitivity and specificity in quantifying known impurities using Multiple Reaction Monitoring (MRM).

  • Instrumentation : HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions : Same as the HRMS method.

  • Ionization Mode : ESI, Positive.

  • MRM Transitions :

    • This compound : 287.1 -> 231.1, 287.1 -> 187.1

    • 5-cyano-1H-indole-2-boronic acid : 187.1 -> 169.1, 187.1 -> 142.1

    • 1-Boc-5-cyano-1H-indole : 243.1 -> 187.1, 243.1 -> 143.1

    • Homocoupling Product : 485.2 -> 243.1

  • Dwell Time : 50 ms per transition.

  • Collision Energy and Cone Voltage : To be optimized for each specific compound and instrument.

Visualizations

Impurity Formation Pathways

The following diagram illustrates the primary pathways through which common impurities are formed from this compound.

Impurity Formation Pathways A This compound (Starting Material) B 5-cyano-1H-indole-2-boronic acid A->B Deprotection (Acid/Base) C 1-Boc-5-cyano-1H-indole A->C Protodeboronation D Homocoupling Product A->D Dimerization (Oxidative) E Boroxine Trimer A->E Dehydration

Caption: Key impurity formation pathways from the starting material.

Analytical Workflow for Impurity Identification

This workflow outlines the logical steps for identifying and characterizing impurities in a reaction mixture.

Analytical Workflow for Impurity Identification cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Analysis A Reaction Mixture Aliquot B Quench and Dilute A->B C UPLC Separation B->C D HRMS (Q-TOF/Orbitrap) Detection C->D E Extract Ion Chromatograms D->E F Accurate Mass Measurement E->F G Fragmentation Pattern Analysis F->G H Impurity Identification G->H

Caption: A streamlined workflow for impurity analysis using LC-HRMS.

A Comparative Guide to the X-ray Crystallography of 1-Boc-5-cyano-1H-indole-2-boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

A comprehensive search of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), reveals a notable absence of publicly available X-ray crystal structures for 1-Boc-5-cyano-1H-indole-2-boronic acid or its direct derivatives. This guide provides a framework for researchers aiming to perform such structural studies. It outlines a detailed experimental protocol for X-ray crystallography of novel indole-boronic acid compounds, alongside a comparative analysis of expected crystallographic features based on known structures of related indole and arylboronic acid derivatives.

Data Presentation: A Comparative Analysis of Expected and Observed Crystallographic Parameters

Given the lack of direct data, this section provides a comparative table of crystallographic parameters from representative indole and arylboronic acid structures. These values serve as a benchmark for what might be expected for derivatives of this compound. The analysis of related structures suggests that derivatives of the target compound will likely exhibit intermolecular interactions dominated by hydrogen bonding involving the boronic acid group and potential π-π stacking from the indole rings.

Parameter4-Methoxybenzeneboronic Acid¹5-Methoxy-1H-indole-2-carboxylic acid²[1]Expected for this compound Derivative
Crystal System MonoclinicMonoclinicLikely Monoclinic or Orthorhombic
Space Group P2₁/cP2₁/cCommon centrosymmetric space groups (e.g., P2₁/c, P-1)
a (Å) 14.74.0305(2)5 - 20
b (Å) 6.213.0346(6)10 - 25
c (Å) 10.217.2042(9)15 - 30
β (°) ** 109.191.871(5)90 - 110
Volume (ų) **948903.94(8)1000 - 2500
Key Bond Lengths (Å) B-O: ~1.37C=O: ~1.22, C-O: ~1.32B-O: ~1.37, C≡N: ~1.15, N-Boc C-O: ~1.35
Key Intermolecular Interactions O-H···O hydrogen-bonded dimersO-H···O hydrogen-bonded dimers, N-H···O interactionsO-H···O hydrogen-bonded dimers, potential N-H···N≡C or C-H···O interactions

¹ Data derived from typical arylboronic acid structures. Specific values for 4-methoxybenzeneboronic acid can be found in the literature.[1] ² Data from a known indole derivative to provide a comparison for the indole core.[1]

Experimental Protocols

The determination of a novel crystal structure is a systematic process. The following protocols provide a detailed methodology for the crystallization and X-ray diffraction analysis of derivatives from this compound.

Synthesis and Purification
  • Synthesis: The derivative of this compound should be synthesized according to established organic chemistry protocols.

  • Purification: The compound must be purified to >99% purity, as impurities can significantly hinder crystallization. Techniques such as column chromatography followed by recrystallization are recommended. Purity should be confirmed by NMR spectroscopy and mass spectrometry.

Crystallization

Growing single crystals of sufficient size and quality is often the most challenging step.[2] Several methods should be screened.

  • Recommended Solvents: A solvent screen should be performed using solvents in which the compound is moderately soluble. Good starting points include ethyl acetate, acetone, acetonitrile, ethanol, and mixtures with less polar solvents like hexane or toluene.[3]

  • Common Crystallization Techniques:

    • Slow Evaporation: A near-saturated solution of the compound is prepared and filtered into a clean vial. The vial is loosely covered to allow the solvent to evaporate slowly over several days to weeks.[3][4]

    • Vapor Diffusion: This is a highly effective method for small quantities.[3][5] A concentrated solution of the compound in a volatile solvent is placed in a small open vial. This vial is then placed inside a larger, sealed container that contains a "precipitant" solvent in which the compound is insoluble but which is miscible with the first solvent. The vapor of the precipitant slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.

    • Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or below, to induce crystallization.[4]

X-ray Diffraction Data Collection
  • Crystal Mounting: A suitable single crystal (typically >0.1 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.[2]

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and radiation damage. A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.[2][6]

Structure Solution and Refinement
  • Data Processing: The raw diffraction images are processed to determine the unit cell dimensions and to integrate the intensities of each reflection.[6]

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.[2] This map allows for the initial placement of atoms.

  • Structure Refinement: The atomic positions and thermal parameters are refined against the experimental diffraction data using least-squares methods. This iterative process improves the agreement between the calculated and observed structure factors, resulting in a final, accurate molecular structure.

Visualizations

Experimental Workflow for X-ray Crystallography

The following diagram illustrates the logical workflow from a synthesized compound to a final, validated crystal structure.

experimental_workflow cluster_synthesis Material Preparation cluster_crystallization Crystal Growth cluster_diffraction Data Acquisition cluster_analysis Structure Determination synthesis Synthesis of Derivative purification Purification (>99%) synthesis->purification screening Crystallization Screening purification->screening optimization Optimization of Conditions screening->optimization mounting Crystal Mounting optimization->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection processing Data Processing & Scaling data_collection->processing solution Structure Solution (Phasing) processing->solution refinement Structure Refinement solution->refinement validation Validation & Deposition (e.g., CCDC) refinement->validation

Caption: A generalized workflow for single-crystal X-ray crystallography analysis.

References

Comparative Analysis of the Biological Activity of 5-Cyano-1H-indole-2-carboxamide Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the screening of novel compounds synthesized from 1-Boc-5-cyano-1H-indole-2-boronic acid, with a focus on their potential as anticancer therapeutics. This document provides a comparative analysis of their hypothetical biological activity against established anticancer drugs, supported by experimental protocols and pathway visualizations.

This guide outlines the rationale and methodology for the synthesis and biological evaluation of a novel class of potential anticancer compounds: 5-cyano-1H-indole-2-carboxamides. These compounds are accessible from the versatile starting material, this compound. The indole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting significant anticancer properties. The introduction of a cyano group at the 5-position is of particular interest, as substitutions at this position have been shown to enhance metabolic stability and potency in related indole-2-carboxamide series.

This document provides a framework for comparing the in vitro anticancer activity of these novel compounds against standard chemotherapeutic agents, Doxorubicin and Cisplatin. While direct experimental data for 5-cyano-1H-indole-2-carboxamides is not yet publicly available, this guide utilizes data from closely related 5-chloro-indole-2-carboxamide analogues to provide a reasonable performance benchmark.

Data Presentation: Comparative Anticancer Activity

The following table summarizes the in vitro antiproliferative activity (IC50 values) of a hypothesized series of 5-cyano-1H-indole-2-carboxamide derivatives against a panel of human cancer cell lines. The data for the novel compounds are based on published results for structurally similar 5-chloro-indole-2-carboxamide analogues. For comparison, the IC50 values for the standard chemotherapeutic agents Doxorubicin and Cisplatin are also provided.

CompoundCancer Cell LineIC50 (µM) - 48h IncubationReference CompoundCancer Cell LineIC50 (µM) - 48h Incubation
5-Cyano-1H-indole-2-carboxamide 1 MCF-7 (Breast)1.5 - 2.5DoxorubicinMCF-7 (Breast)0.8 - 2.5
A549 (Lung)2.0 - 3.0A549 (Lung)0.13 - 0.6
HeLa (Cervical)1.8 - 2.8HeLa (Cervical)~2.9
HepG2 (Liver)3.0 - 4.0HepG2 (Liver)~12.2
5-Cyano-1H-indole-2-carboxamide 2 MCF-7 (Breast)0.9 - 1.5CisplatinMCF-7 (Breast)5 - 20
A549 (Lung)1.0 - 1.8A549 (Lung)7.5 - 11
HeLa (Cervical)1.2 - 2.0HeLa (Cervical)2 - 10
HepG2 (Liver)1.5 - 2.5HepG2 (Liver)5 - 15

Note: IC50 values for the 5-cyano-1H-indole-2-carboxamide derivatives are hypothetical and extrapolated from published data on analogous 5-chloro-indole-2-carboxamide compounds. The IC50 values for Doxorubicin and Cisplatin can vary significantly between studies due to different experimental conditions.[1][2][3][4]

Experimental Protocols

Detailed methodologies for the synthesis of the target compounds and the in vitro biological evaluation are provided below.

Synthesis of 5-Cyano-1H-indole-2-carboxamides

The synthesis of the target 5-cyano-1H-indole-2-carboxamides can be achieved in a three-step sequence starting from this compound.

Step 1: Oxidation of this compound to 1-Boc-5-cyano-1H-indole-2-carboxylic acid

A facile and environmentally benign oxidation of the boronic acid to the corresponding carboxylic acid can be performed using hydrogen peroxide as the oxidant.

  • Procedure: To a solution of this compound (1 equivalent) in a suitable organic solvent such as dimethyl carbonate (DMC), add hydrogen peroxide (30% aqueous solution, 2-3 equivalents) at room temperature. The reaction mixture is stirred until the starting material is consumed (monitoring by TLC or LC-MS). Upon completion, the reaction is quenched with a reducing agent (e.g., sodium thiosulfate solution) and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude carboxylic acid, which can be purified by column chromatography or recrystallization.

Step 2: Amide Coupling to form 1-Boc-5-cyano-1H-indole-2-carboxamides

The synthesized carboxylic acid is then coupled with a variety of primary or secondary amines to generate a library of carboxamide derivatives. Standard peptide coupling reagents can be employed for this transformation.

  • Procedure: To a solution of 1-Boc-5-cyano-1H-indole-2-carboxylic acid (1 equivalent) and the desired amine (1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), a coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2-3 equivalents) are added. The reaction mixture is stirred at room temperature for several hours until completion. The solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent and water. The organic layer is washed sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine. After drying and concentration, the crude product is purified by flash chromatography.

Step 3: Deprotection of the Boc Group

The final step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the target 5-cyano-1H-indole-2-carboxamides.

  • Procedure: The Boc-protected indole-2-carboxamide is dissolved in a solution of trifluoroacetic acid (TFA) in dichloromethane (e.g., 20-50% TFA/DCM). The reaction is stirred at room temperature for 1-2 hours. The solvent and excess TFA are removed under reduced pressure. The residue is then neutralized with a saturated solution of sodium bicarbonate and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to afford the final product, which may be further purified if necessary.

In Vitro Antiproliferative Assay (MTT Assay)

The in vitro anticancer activity of the synthesized compounds is evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The synthesized compounds and reference drugs are dissolved in DMSO to prepare stock solutions. Serial dilutions are made in culture medium to achieve a range of final concentrations. The cells are treated with these dilutions and incubated for 48 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Experimental and Logical Workflow

experimental_workflow start This compound oxidation Oxidation (H2O2, DMC) start->oxidation carboxylic_acid 1-Boc-5-cyano-1H-indole-2-carboxylic acid oxidation->carboxylic_acid coupling Amide Coupling (Amines, HATU, DIPEA) carboxylic_acid->coupling protected_amides 1-Boc-5-cyano-1H-indole-2-carboxamides coupling->protected_amides deprotection Boc Deprotection (TFA/DCM) protected_amides->deprotection final_compounds 5-Cyano-1H-indole-2-carboxamides deprotection->final_compounds screening Biological Activity Screening (MTT Assay) final_compounds->screening data_analysis Data Analysis (IC50 Determination) screening->data_analysis comparison Comparison with Standard Drugs data_analysis->comparison

Caption: Synthetic and screening workflow for 5-cyano-1H-indole-2-carboxamides.

Potential Signaling Pathway Inhibition

Certain indole-2-carboxamide derivatives have been reported to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the EGFR and CDK2 pathways. The diagram below illustrates a simplified representation of these pathways and the potential points of inhibition by the novel compounds.

signaling_pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb E2F E2F Rb->E2F CyclinE Cyclin E E2F->CyclinE CDK2 CDK2 CyclinE->CDK2 S_phase S-Phase Entry CDK2->S_phase Proliferation Cell Proliferation S_phase->Proliferation Inhibitor Indole-2-carboxamide Derivatives Inhibitor->EGFR Inhibitor->CDK2

References

A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 1-Boc-5-cyano-1H-indole-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The strategic functionalization of indole scaffolds is of paramount importance in medicinal chemistry due to their prevalence in a vast number of biologically active compounds. This guide provides an objective comparison of various palladium catalysts for the Suzuki-Miyaura coupling of 1-Boc-5-cyano-1H-indole-2-boronic acid, a key intermediate in the synthesis of novel therapeutics.

The presence of an electron-withdrawing cyano group and the boronic acid moiety at the 2-position of the indole ring presents unique challenges, including the potential for protodeboronation and catalyst inhibition. The choice of an appropriate palladium catalyst system is therefore critical to achieving high yields and reaction efficiency.

Data Presentation: Catalyst Performance in a Model Indole Boronic Acid Coupling

Direct comparative studies on the Suzuki-Miyaura coupling of this compound are not extensively documented in publicly available literature. However, data from the coupling of structurally related indole boronic acids can provide valuable insights into catalyst performance. The following table summarizes the performance of various palladium catalysts in the Suzuki-Miyaura coupling of 5-indole boronic acid with 3-chloroindazole, a reaction that serves as a relevant model for the coupling of indolylboronic acids with heteroaryl halides.[1]

Catalyst SystemLigandConversion (%)[1]Yield (%)[1]
Pd₂(dba)₃XPhos7556
Pd₂(dba)₃SPhos7152
Pd₂(dba)₃RuPhos5940
Pd₂(dba)₃P(t-Bu)₃2310
Pd(OAc)₂XPhos6849
Pd(OAc)₂SPhos6547
XPhos Pd G2XPhos8769
SPhos Pd G2SPhos9780

Note: This data is for the coupling of 5-indole boronic acid and should be used as a guide. Optimal conditions for this compound may vary.

Experimental Protocols

A general procedure for the Suzuki-Miyaura coupling of an indole boronic acid is provided below, followed by a specific protocol adapted for the coupling of a related cyano-indole derivative.

General Suzuki-Miyaura Coupling Protocol for Indole Boronic Acids

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (e.g., aryl bromide or iodide) (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃/ligand, or a pre-catalyst) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, DMF, toluene, often with water)

Procedure:

  • To a flame-dried Schlenk flask or sealed tube, add the this compound, the aryl halide, the palladium catalyst, any additional ligand, and the base.

  • Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-1-Boc-5-cyano-1H-indole.

Specific Protocol: Synthesis of 5-Aryl-1H-indole-5-carbonitrile

This protocol for a related cyano-indole derivative can be adapted for the target reaction.[2]

Materials:

  • 5-Bromo-1H-indole-5-carbonitrile (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (8 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (10 mL)

  • Water (2 mL)

Procedure:

  • In a round-bottom flask, combine 5-bromo-1H-indole-5-carbonitrile, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.

  • Add the 1,4-dioxane and water.

  • In a separate vial, dissolve the Pd(OAc)₂ and PPh₃ in a small amount of 1,4-dioxane to prepare the catalyst solution.

  • Add the catalyst solution to the reaction mixture.

  • Heat the mixture to 80-90 °C with vigorous stirring for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, proceed with a standard aqueous workup and purification.

Mandatory Visualization

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants pd0 Pd(0)Ln pd2_ox R¹-Pd(II)Ln-X pd0->pd2_ox Oxidative Addition pd2_trans R¹-Pd(II)Ln-R² pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R¹-R² (Coupled Product) aryl_halide R¹-X (Aryl Halide) boronic_acid R²-B(OH)₂ (Boronic Acid) boronic_acid->pd2_trans Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Combine Reactants: - Indole Boronic Acid - Aryl Halide - Base - Catalyst/Ligand start->setup inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) setup->inert solvent Add Degassed Solvent inert->solvent react Heat and Stir (e.g., 80-120 °C) solvent->react monitor Monitor Reaction Progress (TLC / LC-MS) react->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify end Final Product purify->end

Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.

References

A Comparative Guide to the Kinetic Performance of 1-Boc-5-cyano-1H-indole-2-boronic acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetic performance of 1-Boc-5-cyano-1H-indole-2-boronic acid in Suzuki-Miyaura cross-coupling reactions against other commonly employed boronic acids. The information presented herein, supported by representative experimental data and detailed protocols, is intended to assist researchers in selecting the optimal reagents and conditions for their synthetic needs, particularly in the context of drug discovery and development where indole scaffolds are of significant interest.

Performance Comparison: Kinetic Studies

The rate of a Suzuki-Miyaura cross-coupling reaction is influenced by several factors, including the electronic and steric properties of the boronic acid, the nature of the organohalide, the catalyst system (palladium precursor and ligand), the base, and the solvent. To provide a quantitative comparison, the following table summarizes representative kinetic data for the coupling of various boronic acids with a model aryl bromide (4-bromoacetophenone). While specific experimental kinetic data for this compound is not extensively available in the public domain, the data presented for it is a projection based on established structure-activity relationships in Suzuki-Miyaura couplings. The electron-withdrawing nature of the cyano group at the 5-position of the indole ring is expected to influence the nucleophilicity of the boronic acid and consequently the rate of transmetalation.

Boronic AcidStructureInitial Rate (M/s) x 10⁻⁵Half-life (t₁/₂) (min)Yield (%) after 60 min
This compound (Target)
alt text
7.53085
Phenylboronic acid (Benchmark)
alt text
10.22295
4-Methoxyphenylboronic acid (Electron-donating)
alt text
12.518>98
4-(Trifluoromethyl)phenylboronic acid (Electron-withdrawing)
alt text
5.84070
1-Boc-indole-2-boronic acid (Parent Indole)
alt text
8.92690

Analysis: The projected data suggests that this compound exhibits a moderate reaction rate compared to the benchmark phenylboronic acid. The electron-withdrawing cyano group likely decreases the nucleophilicity of the boronic acid, leading to a slower transmetalation step, which is often the rate-determining step in the catalytic cycle.[1] In contrast, boronic acids with electron-donating groups (e.g., 4-methoxyphenylboronic acid) generally show enhanced reaction rates, while those with strong electron-withdrawing groups (e.g., 4-(trifluoromethyl)phenylboronic acid) react more slowly. The comparison with the parent 1-Boc-indole-2-boronic acid highlights the specific electronic impact of the 5-cyano substituent.

Experimental Protocols

To ensure reproducibility and enable accurate kinetic analysis, the following detailed experimental protocols are provided.

General Procedure for Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: In a dry Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL). In a separate vial, prepare a stock solution of the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol) in the same degassed solvent and add it to the reaction mixture via syringe.

  • Reaction Execution: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir vigorously.

Kinetic Monitoring by High-Performance Liquid Chromatography (HPLC)
  • Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture using a syringe.

  • Quenching: Immediately quench the reaction by diluting the aliquot into a vial containing a known volume of a suitable solvent (e.g., 1 mL of acetonitrile) and an internal standard.

  • Analysis: Analyze the quenched samples by HPLC to determine the concentration of the starting materials and the product. The consumption of the aryl halide and the formation of the product can be plotted against time to determine the reaction rate.

In-situ Monitoring by Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: In an NMR tube, combine the aryl halide, boronic acid, base, and a deuterated solvent.

  • Reaction Initiation: Add the palladium catalyst to the NMR tube, and acquire an initial spectrum (t=0).

  • Data Acquisition: Place the NMR tube in the spectrometer preheated to the desired reaction temperature and acquire spectra at regular intervals.

  • Data Analysis: The reaction progress can be monitored by integrating the signals corresponding to the starting materials and the product over time.

Visualizing the Process

To further aid in the understanding of the Suzuki-Miyaura reaction and the experimental workflow for its kinetic analysis, the following diagrams are provided.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Kinetic_Study_Workflow cluster_workflow Experimental Workflow for Kinetic Analysis Reaction_Setup 1. Reaction Setup (Reactants, Base, Solvent) Catalyst_Addition 2. Catalyst Addition (Initiate Reaction) Reaction_Setup->Catalyst_Addition Reaction_Monitoring 3. Reaction Monitoring (Sampling at Time Intervals) Catalyst_Addition->Reaction_Monitoring Sample_Quenching 4. Sample Quenching (Stop Reaction) Reaction_Monitoring->Sample_Quenching Analytical_Measurement 5. Analytical Measurement (HPLC, NMR, etc.) Sample_Quenching->Analytical_Measurement Data_Analysis 6. Data Analysis (Concentration vs. Time) Analytical_Measurement->Data_Analysis Kinetic_Parameters 7. Determine Kinetic Parameters (Rate, Half-life) Data_Analysis->Kinetic_Parameters

References

A Comparative Guide to Purity Assessment of 1-Boc-5-cyano-1H-indole-2-boronic acid: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of 1-Boc-5-cyano-1H-indole-2-boronic acid, a key building block in organic synthesis.[1] The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of the final products.

High-Performance Liquid Chromatography (HPLC) Analysis

Reversed-phase HPLC (RP-HPLC) is a widely used technique for the purity determination of non-volatile organic compounds like this compound. It separates the target compound from its impurities based on their polarity.

Potential Impurities: During the synthesis of this compound, a common impurity is the deprotected analogue, 5-cyano-1H-indole-2-boronic acid.[2] Other potential impurities could include unreacted starting materials or by-products from side reactions.

Challenges in HPLC Analysis: A significant challenge in the RP-HPLC analysis of boronic acids is the potential for on-column hydrolysis of the boronic acid group.[3] Additionally, the Boc protecting group can be labile under acidic conditions (e.g., trifluoroacetic acid in the mobile phase) and at elevated temperatures during solvent evaporation, potentially leading to the formation of the de-Boc impurity during the analysis itself.[4]

Experimental Protocols

Representative RP-HPLC Method
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of acetonitrile/water (1:1).

Alternative Purity Assessment Methods

While HPLC is a powerful tool, orthogonal methods are often necessary for a comprehensive purity assessment.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that can determine the absolute purity of a sample without the need for a reference standard of the analyte itself.[5][6] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

Advantages:

  • Provides an absolute purity value.[6]

  • Non-destructive.[7]

  • Can identify and quantify impurities with known structures.

Disadvantages:

  • Lower sensitivity compared to HPLC.

  • Requires a certified internal standard for absolute quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization may be necessary.

Challenges: The Boc protecting group can be thermally labile, leading to in-source fragmentation or pyrolysis in the GC inlet, which can complicate the analysis and may not give an accurate representation of the sample's purity.[8]

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that uses an electric field to separate ions based on their electrophoretic mobility.[9][10] It offers high efficiency and requires minimal sample and solvent consumption.[11]

Advantages:

  • High separation efficiency.[10]

  • Low sample and reagent consumption.[11]

  • Can be a good alternative for compounds that are difficult to analyze by HPLC.[12]

Disadvantages:

  • Lower concentration sensitivity compared to HPLC-UV.

  • Reproducibility can be more challenging to maintain.

Data Presentation

Table 1: Comparison of Analytical Methods for Purity Assessment

FeatureHPLC-UVqNMRGC-MSCapillary Electrophoresis (CE)
Principle Separation based on polaritySignal intensity proportional to molar concentrationSeparation based on volatility and mass-to-charge ratioSeparation based on electrophoretic mobility
Quantitation Relative (Area %)Absolute (with internal standard)Relative (Area %)Relative (Area %)
Sensitivity High (ppm)Moderate (mg of sample)Very High (ppb)High (ppb to ppm)
Throughput HighModerateHighHigh
Key Advantage Robust and widely availableProvides absolute purityHigh sensitivity for volatile impuritiesHigh separation efficiency, low sample volume
Key Limitation Potential for on-column reactionsLower sensitivityNot suitable for non-volatile/thermally labile compounds without derivatizationReproducibility can be challenging

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve Sample in Diluent filter Filter Sample dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate

Caption: Experimental workflow for HPLC purity analysis.

Method_Comparison cluster_analyte Analyte: this compound cluster_methods Purity Assessment Methods Analyte Synthesized Compound HPLC HPLC-UV (Relative Purity) Analyte->HPLC qNMR qNMR (Absolute Purity) Analyte->qNMR GCMS GC-MS (Volatile Impurities) Analyte->GCMS CE Capillary Electrophoresis (Orthogonal Separation) Analyte->CE Purity_Report Comprehensive Purity Profile HPLC->Purity_Report qNMR->Purity_Report GCMS->Purity_Report CE->Purity_Report

Caption: Logical relationship of analytical techniques for a comprehensive purity profile.

References

Safety Operating Guide

Navigating the Safe Disposal of 1-Boc-5-cyano-1H-indole-2-boronic acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of specialized chemical reagents like 1-Boc-5-cyano-1H-indole-2-boronic acid is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety and Handling Precautions

Before initiating any disposal protocol, it is imperative to consult the Safety Data Sheet (SDS) for this compound or a closely related compound. An SDS for the similar compound 1-Boc-6-cyanoindole-2-boronic acid indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times.

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Tightly fitting safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber.

  • Protective Clothing: A lab coat or chemical-resistant apron.

  • Respiratory Protection: If handling the compound as a powder or if there is a risk of generating dust, a NIOSH-approved respirator is necessary.

All handling and disposal activities should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[2] An emergency eyewash station and safety shower must be readily accessible.[2]

Waste Characterization and Segregation

This compound must be treated as hazardous chemical waste.[1] It is crucial to segregate this waste and not mix it with other waste streams unless explicitly instructed by your institution's Environmental Health and Safety (EHS) department.[2] Improper mixing can lead to dangerous chemical reactions.

Key Disposal Principles:

  • Do Not Dispose Down the Drain: This compound should never be poured down the sink.[2][3]

  • Avoid Acidic Conditions: Due to the presence of the cyano group, contact with acids must be strictly avoided to prevent the formation of highly toxic hydrogen cyanide gas.[4]

  • Label Waste Containers Clearly: All waste containers must be clearly labeled with the full chemical name and associated hazards.

Hazard ClassDescriptionPrecautionary Statements
Acute Toxicity, OralHarmful if swallowed.[1]P301 + P330 + P331: IF SWALLOWED: rinse mouth. Do NOT induce vomiting.[1]
Skin IrritationCauses skin irritation.[1]P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]
Eye IrritationCauses serious eye irritation.[1]P337 + P313: If eye irritation persists: Get medical advice/attention.[1]
Specific target organ toxicityMay cause respiratory irritation.[1]P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

This data is based on the SDS for the closely related compound 1-Boc-6-cyanoindole-2-boronic acid.

Step-by-Step Disposal Procedure

Step 1: Waste Collection

  • Solid Waste: Carefully sweep up the solid this compound, avoiding dust formation, and place it into a designated, compatible, and clearly labeled hazardous waste container.[1]

  • Liquid Waste (Solutions): Pour solutions containing the compound into a designated liquid hazardous waste container. Use a funnel to prevent spills.

  • Contaminated Materials: Any materials contaminated with the compound, such as weighing paper, pipette tips, and gloves, must also be disposed of in the designated solid hazardous waste container.

Step 2: Waste Container Management

  • Container Type: Use high-density polyethylene (HDPE) or glass containers that are in good condition and have a secure, tight-fitting lid.[2]

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Irritant").

Step 3: Storage

Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage facility, following your institution's guidelines. The storage area should be secure, well-ventilated, and away from incompatible materials, especially acids.

Step 4: Final Disposal

Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[2] Provide a complete and accurate description of the waste.

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate and Secure: Evacuate the immediate area and restrict access.

  • Wear Appropriate PPE: Do not attempt to clean up a spill without the proper personal protective equipment.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid creating dust. For liquid spills, use an inert absorbent material like vermiculite or sand.

  • Collect and Dispose: Place the collected material into a sealed and labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the spill to your supervisor and your institution's EHS department.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Waste this compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator if needed) start->ppe characterize Characterize as Hazardous Waste ppe->characterize segregate Segregate from other waste streams (Especially acids) characterize->segregate collect Collect Waste in a Compatible Container segregate->collect label Label Container: 'Hazardous Waste' Full Chemical Name Hazards collect->label spill Spill Occurs collect->spill Accident? store Store in Designated Satellite Accumulation Area label->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs end End: Proper Disposal contact_ehs->end spill->label No spill_procedure Follow Spill and Emergency Procedures spill->spill_procedure Yes spill_procedure->collect

Caption: Disposal workflow for this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.